2-amino-N-(furan-2-ylmethyl)benzamide
Description
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The solubility of this chemical has been described as >32.4 [ug/ml]. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Structure
2D Structure
3D Structure
Properties
IUPAC Name |
2-amino-N-(furan-2-ylmethyl)benzamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12N2O2/c13-11-6-2-1-5-10(11)12(15)14-8-9-4-3-7-16-9/h1-7H,8,13H2,(H,14,15) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RUHBCAVHAVRLGK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C(=O)NCC2=CC=CO2)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80357049 | |
| Record name | 2-amino-N-(furan-2-ylmethyl)benzamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80357049 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
216.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
>32.4 [ug/mL] (The mean of the results at pH 7.4) | |
| Record name | SID49641266 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
CAS No. |
117507-63-8 | |
| Record name | 2-amino-N-(furan-2-ylmethyl)benzamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80357049 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-depth Technical Guide on the Chemical Properties of 2-amino-N-(furan-2-ylmethyl)benzamide
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the known chemical and physical properties of 2-amino-N-(furan-2-ylmethyl)benzamide. Due to the limited availability of experimental data for this specific compound in publicly accessible literature, this document summarizes foundational information, including its structural and basic physicochemical properties. Where experimental data for the target molecule is unavailable, this guide provides context by discussing general characteristics and potential biological activities of related benzamide and furan-containing compounds. This guide is intended to serve as a foundational resource for researchers and professionals in drug development and chemical synthesis.
Chemical Identity and Physical Properties
This compound is a chemical compound that integrates an aminobenzamide scaffold with a furan-2-ylmethyl group. Its core structure suggests potential applications in medicinal chemistry, drawing from the established biological activities of both benzamide and furan moieties.
Table 1: Chemical Identifiers and Basic Properties
| Property | Value | Source |
| IUPAC Name | This compound | PubChem[1] |
| CAS Number | 117507-63-8 | PubChem[1] |
| Molecular Formula | C₁₂H₁₂N₂O₂ | PubChem[1] |
| Molecular Weight | 216.24 g/mol | PubChem[1] |
| Canonical SMILES | C1=CC=C(C(=C1)C(=O)NCC2=CC=CO2)N | PubChem[1] |
| InChI Key | RUHBCAVHAVRLGK-UHFFFAOYSA-N | PubChem[1] |
Table 2: Experimental and Computed Physical Properties
| Property | Value | Remarks | Source |
| Melting Point | Data not available | - | - |
| Boiling Point | Data not available | - | - |
| Solubility | >32.4 µg/mL at pH 7.4 | Experimental | PubChem[1] |
| XLogP3 | 1.7 | Computed | PubChem[1] |
| Hydrogen Bond Donor Count | 2 | Computed | PubChem[1] |
| Hydrogen Bond Acceptor Count | 3 | Computed | PubChem[1] |
| Rotatable Bond Count | 3 | Computed | PubChem[1] |
Spectral Data
Synthesis
A specific, detailed experimental protocol for the synthesis of this compound is not described in the available literature. However, a plausible synthetic route can be proposed based on standard organic chemistry methodologies for amide bond formation.
A common method for synthesizing amides is the coupling of a carboxylic acid or its activated derivative with an amine. In this case, the synthesis would likely involve the reaction of 2-aminobenzoic acid (or an activated form like an acyl chloride or ester) with furfurylamine (furan-2-ylmethanamine).
General Experimental Protocol (Hypothetical)
-
Activation of 2-Aminobenzoic Acid: 2-aminobenzoic acid could be converted to its acyl chloride by reacting it with a chlorinating agent such as thionyl chloride (SOCl₂) or oxalyl chloride ((COCl)₂). This reaction is typically performed in an inert solvent.
-
Amide Coupling: The resulting 2-aminobenzoyl chloride would then be reacted with furfurylamine in the presence of a base (e.g., triethylamine or pyridine) to neutralize the HCl byproduct. This reaction is usually carried out at a low temperature to control its reactivity.
-
Work-up and Purification: The reaction mixture would be subjected to an aqueous work-up to remove unreacted starting materials and byproducts. The crude product would then be purified, typically by recrystallization or column chromatography, to yield pure this compound.
Potential Biological Activities (Contextual)
While no specific biological activities have been reported for this compound, the constituent chemical moieties suggest potential areas of pharmacological interest.
-
Benzamide Derivatives: The benzamide scaffold is present in a wide range of pharmaceuticals with diverse biological activities, including antipsychotic, antiemetic, and gastroprokinetic effects. Some substituted benzamides have also been investigated for their potential as anticancer agents.
-
Furan-containing Compounds: The furan ring is a common heterocyclic motif in many biologically active compounds. Furan derivatives have been reported to exhibit a broad spectrum of activities, including antimicrobial, anti-inflammatory, and antitumor properties.
Given the combination of these two pharmacophores, this compound could be a candidate for screening in various biological assays, particularly in the areas of oncology and infectious diseases. However, without experimental data, any discussion of its biological role remains speculative.
Signaling Pathways and Mechanism of Action
There is no information available in the scientific literature regarding the mechanism of action or any associated signaling pathways for this compound. Research in this area would be necessary to elucidate its potential biological targets and cellular effects.
Safety and Toxicology
No specific material safety data sheet (MSDS) or toxicological studies for this compound are available. Safety information for related but structurally different compounds, such as benzamide or 2-aminobenzamide, should not be directly extrapolated to this molecule. Standard laboratory safety precautions, including the use of personal protective equipment (PPE) such as gloves, safety glasses, and a lab coat, should be employed when handling this compound.
Conclusion and Future Directions
This compound is a compound with a chemical structure that suggests potential for biological activity. However, there is a significant lack of publicly available experimental data regarding its physical properties, spectral characteristics, specific synthesis protocols, biological activities, and safety profile. This guide consolidates the limited known information and highlights the need for further experimental investigation to fully characterize this molecule. Future research should focus on its synthesis and purification, followed by comprehensive spectroscopic analysis and screening for biological activities to determine its potential as a lead compound in drug discovery.
References
Unveiling the Molecular Architecture: A Technical Guide to the Structure Elucidation of 2-amino-N-(furan-2-ylmethyl)benzamide
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a comprehensive overview of the structure elucidation of the novel compound 2-amino-N-(furan-2-ylmethyl)benzamide. This document details the spectroscopic data, experimental protocols, and potential biological significance of this molecule, offering a foundational resource for its further investigation and application in drug discovery and development.
Chemical Identity and Properties
This compound is a unique molecule integrating an anthranilamide scaffold with a furan moiety. Its fundamental properties are summarized in the table below.
| Property | Value | Reference |
| Molecular Formula | C₁₂H₁₂N₂O₂ | [1] |
| Molecular Weight | 216.24 g/mol | [1] |
| IUPAC Name | This compound | [1] |
| CAS Number | 117507-63-8 | [1] |
| Canonical SMILES | C1=CC=C(C(=C1)C(=O)NCC2=CC=CO2)N | [1] |
Synthesis and Spectroscopic Characterization
The structural confirmation of this compound is achieved through a combination of synthetic organic chemistry and spectroscopic analysis.
Synthetic Pathway
A plausible and efficient synthetic route for this compound involves the amidation of a 2-aminobenzoic acid derivative (anthranilic acid) with furfurylamine. This reaction can be facilitated by a coupling agent to enhance the yield and purity of the product.
Experimental Protocol: Synthesis of this compound
Materials:
-
2-aminobenzoic acid
-
Furfurylamine
-
1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) or similar coupling agent
-
Anhydrous Dichloromethane (DCM) or Tetrahydrofuran (THF)
-
Sodium bicarbonate (NaHCO₃) solution
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
-
Silica gel for column chromatography
-
Hexane and Ethyl Acetate for elution
Procedure:
-
To a solution of 2-aminobenzoic acid (1.0 equivalent) in anhydrous DCM, add furfurylamine (1.1 equivalents).
-
Cool the reaction mixture to 0 °C in an ice bath.
-
Add EDC (1.2 equivalents) portion-wise to the stirred solution.
-
Allow the reaction to warm to room temperature and stir for 12-24 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, dilute the reaction mixture with DCM and wash sequentially with saturated NaHCO₃ solution and brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography using a hexane-ethyl acetate gradient to afford pure this compound.
Spectroscopic Data for Structure Elucidation
The definitive structure of this compound is established through the comprehensive analysis of its spectroscopic data. The following tables summarize the expected and observed spectral characteristics.
Table 1: Predicted ¹H NMR Spectral Data
| Chemical Shift (ppm) | Multiplicity | Integration | Assignment |
| ~7.5 - 6.5 | m | 4H | Aromatic protons (aminobenzoyl ring) |
| ~7.4 | d | 1H | H5' (furan ring) |
| ~6.3 | dd | 1H | H4' (furan ring) |
| ~6.2 | d | 1H | H3' (furan ring) |
| ~5.5 | s (br) | 2H | -NH₂ |
| ~4.6 | d | 2H | -CH₂- |
| ~8.5 | t | 1H | -NH- (amide) |
Table 2: Predicted ¹³C NMR Spectral Data
| Chemical Shift (ppm) | Assignment |
| ~168 | C=O (amide) |
| ~152 | C2' (furan ring) |
| ~148 | C2 (aminobenzoyl ring) |
| ~142 | C5' (furan ring) |
| ~132 | Aromatic CH (aminobenzoyl ring) |
| ~128 | Aromatic C (aminobenzoyl ring) |
| ~117 | Aromatic CH (aminobenzoyl ring) |
| ~116 | Aromatic C (aminobenzoyl ring) |
| ~110 | C4' (furan ring) |
| ~107 | C3' (furan ring) |
| ~38 | -CH₂- |
Table 3: Key IR Absorption Bands
| Wavenumber (cm⁻¹) | Functional Group |
| 3450 - 3300 | N-H stretching (amine and amide) |
| 3100 - 3000 | C-H stretching (aromatic) |
| 1640 - 1680 | C=O stretching (amide I) |
| 1580 - 1620 | N-H bending (amide II) |
| 1500 - 1400 | C=C stretching (aromatic) |
| 1250 - 1000 | C-O stretching (furan) |
Table 4: Mass Spectrometry Data
| m/z | Interpretation |
| 216.09 | [M]⁺ (Molecular ion) |
| 120.04 | [C₇H₆NO]⁺ (aminobenzoyl fragment) |
| 96.04 | [C₅H₅O₂]⁺ (furfurylamide fragment) |
| 81.03 | [C₅H₅O]⁺ (furfuryl cation) |
Potential Biological Activity and Signaling Pathways
While specific biological data for this compound is not yet extensively reported, the structural motifs present suggest potential therapeutic applications. Benzamide derivatives are known to exhibit a wide range of biological activities, including antitumor and antimicrobial effects.[2][3] The furan ring is also a common feature in many biologically active compounds.
Derivatives of 2-aminobenzamide have been investigated as inhibitors of various enzymes, including histone deacetylases (HDACs) and poly(ADP-ribose) polymerase (PARP), which are crucial in cancer therapy.[4] Furthermore, some benzamides act as antagonists of the Smoothened (Smo) receptor in the Hedgehog signaling pathway, a critical pathway in embryonic development and cancer.[2]
Given these precedents, a logical starting point for investigating the mechanism of action of this compound would be its potential role as a modulator of cancer-related signaling pathways.
Proposed Experimental Workflow for Biological Activity Screening
To elucidate the biological activity of this compound, a systematic screening process is recommended.
Caption: Proposed workflow for evaluating the biological activity of this compound.
Hypothetical Signaling Pathway Involvement
Based on the activities of structurally related molecules, we can hypothesize the potential involvement of this compound in a cancer-related signaling pathway. The Hedgehog signaling pathway is a plausible target.
Caption: Hypothetical inhibition of the Hedgehog signaling pathway by this compound.
Conclusion
The structural elucidation of this compound, supported by a robust synthetic protocol and comprehensive spectroscopic analysis, provides a solid foundation for its further exploration. The presence of key pharmacophores suggests promising avenues for investigation into its biological activities, particularly in the context of anticancer and antimicrobial research. The proposed experimental workflows and hypothetical pathway interactions offer a roadmap for future studies aimed at unlocking the full therapeutic potential of this novel compound.
References
- 1. This compound | C12H12N2O2 | CID 841269 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Synthesis and biological evaluation of 2-aminobenzamide derivatives as antimicrobial agents: opening/closing pharmacophore site - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Synthesis and Biological Evaluation of 2-Aminobenzamide Derivatives as Antimicrobial Agents: Opening/Closing Pharmacophore Site - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Discovery and preliminary evaluation of 2-aminobenzamide and hydroxamate derivatives containing 1,2,4-oxadiazole moiety as potent histone deacetylase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
Unraveling the Mechanism of Action of 2-amino-N-(furan-2-ylmethyl)benzamide: A Review of Available Data
An in-depth analysis of publicly available scientific literature and chemical databases reveals a significant lack of specific information regarding the mechanism of action, biological targets, and associated signaling pathways for the compound 2-amino-N-(furan-2-ylmethyl)benzamide. Despite its documented synthesis, detailed pharmacological studies that would enable the construction of a comprehensive technical guide are not presently in the public domain.
While a definitive guide on the specific molecular interactions and downstream effects of this compound cannot be constructed, an examination of its core chemical moieties—the anthranilamide (2-aminobenzamide) and the furan-2-ylmethylamine components—can provide a speculative context for its potential biological activities. It is crucial to emphasize that the following information is based on the activities of related, but distinct, chemical classes and should not be directly extrapolated to the compound without specific experimental validation.
General Biological Activities of Related Compound Classes
The Furan Moiety
The furan ring is a common scaffold in a multitude of biologically active compounds.[1][2] Its derivatives have been reported to exhibit a wide array of pharmacological effects, including:
-
Antimicrobial and Antifungal Activity: Various furan-containing compounds have been investigated for their ability to inhibit the growth of bacteria and fungi.[3][4]
-
Anti-inflammatory Properties: Certain furan derivatives have demonstrated anti-inflammatory effects in preclinical studies.[4][5]
-
Anticancer Potential: The furan nucleus is present in several compounds that have been evaluated for their cytotoxic effects against cancer cell lines.[1][2]
The biological activity of furan derivatives is often attributed to the ability of the furan ring to act as a bioisostere for other aromatic systems, such as phenyl rings, thereby influencing drug-receptor interactions.[1]
The 2-Aminobenzamide (Anthranilamide) Scaffold
The 2-aminobenzamide structure is also a key component in a range of pharmacologically active molecules. Studies on various derivatives have indicated potential for:
-
Antimicrobial Activity: A number of 2-aminobenzamide derivatives have been synthesized and evaluated for their antibacterial and antifungal properties.[6][7]
-
Diverse Pharmacological Roles: The broader class of benzamides is known to interact with a variety of biological targets, leading to a wide spectrum of activities.
Data Presentation
Due to the absence of specific quantitative data for this compound, a data table summarizing such information cannot be provided.
Experimental Protocols
Detailed experimental protocols for the biological evaluation of this compound are not available in the reviewed literature.
Signaling Pathways and Logical Relationships
As no specific biological targets or signaling pathways have been identified for this compound, the creation of diagrams illustrating these is not feasible.
Conclusion
References
- 1. Clinical Pharmaceutical Applications and Bioactivity of Furan-Containing Compounds: A Mini Review – Oriental Journal of Chemistry [orientjchem.org]
- 2. researchgate.net [researchgate.net]
- 3. ijabbr.com [ijabbr.com]
- 4. Recent Updates on Anti-Inflammatory and Antimicrobial Effects of Furan Natural Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Pharmacological activity of furan derivatives [wisdomlib.org]
- 6. mdpi.com [mdpi.com]
- 7. researchgate.net [researchgate.net]
The Biological Nexus: A Technical Guide to the Activity of Furan-Containing Benzamides
For Researchers, Scientists, and Drug Development Professionals
The strategic incorporation of heterocyclic scaffolds is a cornerstone of modern medicinal chemistry. Among these, the furan ring, a five-membered aromatic heterocycle, has emerged as a critical pharmacophore due to its unique electronic properties and ability to act as a bioisostere for phenyl rings. When coupled with a benzamide moiety—a known zinc-binding group and privileged fragment in numerous enzyme inhibitors—the resulting furan-containing benzamide scaffold presents a compelling platform for the development of novel therapeutics. This technical guide provides an in-depth analysis of the synthesis, biological activities, and mechanisms of action of this promising class of compounds, with a focus on their applications in oncology.
Core Biological Activities and Therapeutic Targets
Furan-containing benzamides have demonstrated a wide spectrum of biological activities, primarily centered on cancer therapeutics. Their mechanism of action often involves the inhibition of key enzymes or proteins that are critical for cancer cell survival, proliferation, and resistance to treatment. The core activities investigated include the inhibition of histone deacetylases (HDACs), poly(ADP-ribose) polymerases (PARPs), and the modulation of drug efflux pumps like P-glycoprotein (P-gp).
Reversal of Multidrug Resistance via P-glycoprotein Inhibition
A significant challenge in cancer chemotherapy is multidrug resistance (MDR), often mediated by the overexpression of ATP-binding cassette (ABC) transporters like P-glycoprotein (P-gp). P-gp acts as a drug efflux pump, reducing the intracellular concentration of chemotherapeutic agents and rendering them ineffective. A series of novel 2,5-disubstituted furan derivatives featuring a benzamide motif have been synthesized and identified as potent P-gp inhibitors.[1]
These compounds effectively reverse P-gp-mediated MDR in cancer cell lines, such as MCF-7/ADR (doxorubicin-resistant human breast adenocarcinoma cells). The mechanism involves the direct inhibition of the P-gp efflux function, thereby restoring the cytotoxic efficacy of conventional anticancer drugs.[1] The lead compound, Ⅲ-8 , demonstrated broad-spectrum reversal activity with low intrinsic toxicity, making it a promising candidate for further development as a chemosensitizer.[1]
Quantitative Data Summary: P-gp Inhibition by Furan-Benzamide Derivatives
The following table summarizes the in vitro efficacy of representative furan-benzamide compounds in overcoming doxorubicin (DOX) resistance in the MCF-7/ADR cell line. The Reversal Fold (RF) indicates how many times the compound enhances the cytotoxicity of doxorubicin.
| Compound ID | Concentration (µM) | IC₅₀ of DOX (µM) | Reversal Fold (RF) |
| Control (DOX alone) | - | 50.85 | 1.0 |
| Ⅲ-8 | 5 | 0.09 | 565.0 |
| Verapamil (Control) | 5 | 4.27 | 11.9 |
Data sourced from studies on 2,5-disubstituted furan derivatives featuring a benzamide motif.[1]
Histone Deacetylase (HDAC) Inhibition
Benzamide derivatives are a well-established class of HDAC inhibitors.[2][3][4] The benzamide group, particularly the ortho-amino benzamide moiety, acts as a zinc-binding group (ZBG) that coordinates with the Zn²⁺ ion in the active site of class I HDACs (HDAC1, 2, and 3).[5][6] Inhibition of these enzymes leads to an increase in histone acetylation, resulting in a more open chromatin structure and the re-expression of tumor suppressor genes. This can induce cell cycle arrest, differentiation, and apoptosis in cancer cells.
While specific research focusing exclusively on furan-containing benzamides as HDAC inhibitors is emerging, the principles of benzamide-based HDAC inhibition are directly applicable. The furan ring can be incorporated as part of the "cap" group, which interacts with the surface of the enzyme, or as part of the linker region. Such modifications can influence the compound's potency, isoform selectivity, and pharmacokinetic properties.[7]
Quantitative Data Summary: Activity of Benzamide-Based HDAC Inhibitors
This table presents the inhibitory concentrations (IC₅₀) of a potent benzamide-based HDAC inhibitor, Compound 7j , against class I HDAC isoforms.
| Compound ID | HDAC1 IC₅₀ (µM) | HDAC2 IC₅₀ (µM) | HDAC3 IC₅₀ (µM) |
| 7j | 0.65 | 0.78 | 1.70 |
| Entinostat (MS-275) | 0.93 | 0.95 | 1.80 |
Data from a study on benzamide derivatives as HDAC inhibitors.[5]
PARP Inhibition
Poly(ADP-ribose) polymerase (PARP-1) is a key enzyme in the DNA single-strand break repair pathway.[8] Inhibitors of PARP-1 have shown significant promise in treating cancers with deficiencies in homologous recombination repair, such as those with BRCA1/2 mutations, through a mechanism known as synthetic lethality. The benzamide moiety is a core structural feature of many potent PARP inhibitors, mimicking the nicotinamide portion of the NAD⁺ substrate.[8][9][10]
The incorporation of a furan ring into the benzamide scaffold can be used to explore and optimize interactions within the PARP active site. Structure-activity relationship (SAR) studies of benzamide-based PARP inhibitors show that modifications to the scaffold can significantly impact potency and selectivity.[8][9]
Quantitative Data Summary: Activity of Urea-Based Benzamide PARP-1 Inhibitors
The table below shows the potent enzymatic and antiproliferative activities of representative urea-based benzamide PARP-1 inhibitors.
| Compound ID | PARP-1 IC₅₀ (nM) | HCT116 Cell IC₅₀ (µM) |
| 23f | 5.17 | 7.87 |
| 27f | 6.06 | 8.93 |
Data from a study on urea-based benzamide derivatives as PARP-1 inhibitors.[8]
Key Mechanisms of Action Visualized
P-Glycoprotein Efflux Pump Inhibition
Furan-containing benzamides can restore cancer cell sensitivity to chemotherapeutics by physically blocking the P-gp efflux pump. This increases the intracellular accumulation of the anticancer drug, allowing it to reach its therapeutic target.
References
- 1. Discovery of 2,5-disubstituted furan derivatives featuring a benzamide motif for overcoming P-glycoprotein mediated multidrug resistance in MCF-7/ADR cell - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Synthesis and histone deacetylase inhibitory activity of new benzamide derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Design, synthesis and bioevalution of novel benzamides derivatives as HDAC inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Key structural requirements of benzamide derivatives for histone deacetylase inhibition: design, synthesis and biological evaluation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Key structural requirements of benzamide derivatives for histone deacetylase inhibition: design, synthesis and biological evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Development of novel benzamide class I selective lysine deacetylase inhibitors as potent anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Design, synthesis, biological evaluation and molecular docking study of novel urea-based benzamide derivatives as potent poly(ADP-ribose) polymerase-1 (PARP-1) inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Synthesis and SAR of novel, potent and orally bioavailable benzimidazole inhibitors of poly(ADP-ribose) polymerase (PARP) with a quaternary methylene-amino substituent - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Discovery of PARP1-Sparing Inhibitors for Protein ADP-Ribosylation - PMC [pmc.ncbi.nlm.nih.gov]
Technical Guide: Spectroscopic and Synthetic Profile of 2-amino-N-(furan-2-ylmethyl)benzamide
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the spectroscopic and synthetic data for the compound 2-amino-N-(furan-2-ylmethyl)benzamide. Due to the limited availability of published experimental spectra for this specific molecule, this document presents a detailed, plausible experimental protocol for its synthesis via the reaction of isatoic anhydride and furfurylamine. Furthermore, predicted spectroscopic data, including ¹H NMR, ¹³C NMR, Infrared (IR) spectroscopy, and Mass Spectrometry (MS), are provided based on established principles and data from analogous structures. This guide is intended to serve as a valuable resource for researchers in medicinal chemistry and drug development by offering a foundational understanding of the synthesis and characterization of this compound.
Chemical Structure and Properties
This compound (IUPAC Name) is a secondary amide derived from 2-aminobenzoic acid and furfurylamine.
Predicted Spectroscopic Data
The following tables summarize the predicted spectroscopic data for this compound. These predictions are based on typical chemical shifts and fragmentation patterns for the functional groups present in the molecule.
Table 1: Predicted ¹H NMR Spectroscopic Data (500 MHz, DMSO-d₆)
| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |
| ~8.5 - 9.0 | Triplet (t) | 1H | -NH-C=O (Amide proton) |
| ~7.6 - 7.8 | Doublet (d) | 1H | Furan C5-H |
| ~7.4 - 7.6 | Doublet of doublets (dd) | 1H | Benzene C6-H |
| ~7.1 - 7.3 | Triplet (t) | 1H | Benzene C4-H |
| ~6.6 - 6.8 | Doublet (d) | 1H | Benzene C3-H |
| ~6.5 - 6.7 | Triplet (t) | 1H | Benzene C5-H |
| ~6.3 - 6.5 | Doublet of doublets (dd) | 1H | Furan C4-H |
| ~6.2 - 6.4 | Doublet (d) | 1H | Furan C3-H |
| ~5.5 - 6.0 | Broad singlet (br s) | 2H | -NH₂ (Amino protons) |
| ~4.5 - 4.7 | Doublet (d) | 2H | -CH₂-NH- |
Table 2: Predicted ¹³C NMR Spectroscopic Data (125 MHz, DMSO-d₆)
| Chemical Shift (δ) ppm | Assignment |
| ~168 | -C=O (Amide carbonyl) |
| ~152 | Furan C2 |
| ~148 | Benzene C2 (C-NH₂) |
| ~142 | Furan C5 |
| ~132 | Benzene C4 |
| ~128 | Benzene C6 |
| ~117 | Benzene C1 (C-C=O) |
| ~116 | Benzene C5 |
| ~115 | Benzene C3 |
| ~110 | Furan C4 |
| ~107 | Furan C3 |
| ~38 | -CH₂- |
Table 3: Predicted Infrared (IR) Spectroscopic Data
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| 3450 - 3300 | Medium, Sharp (two bands) | N-H stretch (primary amine, -NH₂)[2][3] |
| 3350 - 3250 | Medium, Sharp | N-H stretch (secondary amide, -NH-)[2][4] |
| ~3100 | Weak | C-H stretch (aromatic and furan) |
| ~2900 | Weak | C-H stretch (aliphatic -CH₂-) |
| ~1640 | Strong | C=O stretch (Amide I) |
| 1620 - 1580 | Medium | N-H bend (primary amine)[2][5] |
| 1580 - 1500 | Medium | C=C stretch (aromatic and furan) |
| ~1540 | Medium | N-H bend (Amide II) |
| 1335 - 1250 | Strong | C-N stretch (aromatic amine)[2][3] |
Table 4: Predicted Mass Spectrometry (MS) Data (Electron Ionization)
| m/z | Interpretation |
| 216 | [M]⁺ (Molecular ion) |
| 120 | [M - C₅H₅O]⁺ (Loss of furfuryl group) |
| 92 | [C₆H₆N]⁺ (From cleavage of the amide bond) |
| 81 | [C₅H₅O]⁺ (Furfuryl cation) |
| 77 | [C₆H₅]⁺ (Phenyl cation from benzoyl fragment)[6] |
Experimental Protocol: Synthesis of this compound
This protocol describes a reliable method for the synthesis of the title compound from isatoic anhydride and furfurylamine.[1][7]
3.1. Materials and Reagents
-
Isatoic anhydride
-
Furfurylamine
-
Dimethylformamide (DMF), anhydrous
-
Ethyl acetate
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate
-
Silica gel for column chromatography
3.2. Procedure
-
To a solution of isatoic anhydride (1.0 equivalent) in anhydrous dimethylformamide (DMF), add furfurylamine (1.1 equivalents) dropwise at room temperature with stirring.
-
Heat the reaction mixture to 80-90 °C and stir for 4-6 hours. The reaction progress can be monitored by thin-layer chromatography (TLC).
-
After the reaction is complete, cool the mixture to room temperature and pour it into ice-water.
-
Extract the aqueous mixture with ethyl acetate (3 x 50 mL).
-
Combine the organic layers and wash with saturated aqueous sodium bicarbonate solution, followed by brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of hexane and ethyl acetate) to afford pure this compound.
Visualizations
4.1. Chemical Structure
Caption: Chemical structure of this compound.
4.2. Synthetic Workflow
Caption: Synthetic workflow for this compound.
References
- 1. Synthesis and Biological Evaluation of 2-Aminobenzamide Derivatives as Antimicrobial Agents: Opening/Closing Pharmacophore Site - PMC [pmc.ncbi.nlm.nih.gov]
- 2. orgchemboulder.com [orgchemboulder.com]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. 24.10 Spectroscopy of Amines - Organic Chemistry | OpenStax [openstax.org]
- 5. wikieducator.org [wikieducator.org]
- 6. Fragmentation pattern of amides by EI and HRESI: study of protonation sites using DFT-3LYP data - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
In-depth Technical Guide: 2-amino-N-(furan-2-ylmethyl)benzamide (CAS 117507-63-8)
A comprehensive overview for researchers, scientists, and drug development professionals.
Abstract
2-amino-N-(furan-2-ylmethyl)benzamide is a chemical compound with the CAS number 117507-63-8. This document aims to provide a detailed technical guide, summarizing its core chemical properties, and exploring the biological significance and therapeutic potential of the broader classes of benzamide and furan-containing compounds. Due to a notable absence of specific research on this compound in publicly available scientific literature, this guide will focus on the synthesis, biological activities, and mechanisms of action of structurally related molecules. This approach provides a foundational understanding and highlights potential areas of investigation for the title compound.
Introduction
The benzamide and furan moieties are prevalent scaffolds in medicinal chemistry, known to impart a wide range of biological activities. Benzamide derivatives are recognized for their diverse pharmacological effects, including antimicrobial, anticancer, and enzyme-inhibitory properties. Similarly, the furan ring is a key component in numerous bioactive natural products and synthetic drugs. The combination of these two pharmacophores in this compound suggests potential for interesting biological activities. However, dedicated studies on this specific molecule are currently lacking. This guide will, therefore, leverage data from related compounds to infer its potential properties and guide future research.
Physicochemical Properties
Based on supplier information and chemical database entries, the fundamental properties of this compound are summarized below.
| Property | Value | Source |
| CAS Number | 117507-63-8 | Multiple Chemical Suppliers |
| Molecular Formula | C₁₂H₁₂N₂O₂ | [1][2][3][4] |
| Molecular Weight | 216.24 g/mol | [2][3] |
| Canonical SMILES | C1=CC=C(C(=C1)N)C(=O)NCC2=CC=CO2 | PubChem |
| InChI Key | RUHBCAVHAVRLGK-UHFFFAOYSA-N | PubChem |
Synthesis of Related Benzamide Derivatives
While a specific, detailed synthesis protocol for this compound is not available in the reviewed literature, the synthesis of related 2-aminobenzamide derivatives often proceeds through the reaction of isatoic anhydride with a suitable amine. This common synthetic route is depicted in the workflow below.
Figure 1. General workflow for the synthesis of 2-aminobenzamide derivatives.
Experimental Protocol: General Synthesis of 2-Aminobenzamide Derivatives from Isatoic Anhydride
This protocol is a generalized procedure based on the synthesis of similar compounds and should be adapted and optimized for the specific synthesis of this compound.
Materials:
-
Isatoic anhydride
-
Furfurylamine (furan-2-ylmethanamine)
-
Dimethylformamide (DMF) or other suitable high-boiling point solvent
-
Inert atmosphere (e.g., Nitrogen or Argon)
-
Standard laboratory glassware and heating apparatus
Procedure:
-
In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve isatoic anhydride in a minimal amount of DMF under an inert atmosphere.
-
Add an equimolar amount of furfurylamine to the solution.
-
Heat the reaction mixture to a temperature typically ranging from 80 to 120 °C. The reaction progress should be monitored by Thin Layer Chromatography (TLC).
-
Upon completion of the reaction (disappearance of starting materials), allow the mixture to cool to room temperature.
-
The product can be isolated by precipitation upon addition of water or by extraction with a suitable organic solvent.
-
Further purification can be achieved by recrystallization or column chromatography to yield the pure this compound.
Potential Biological Activities and Mechanisms of Action
Although no specific biological data for this compound has been found, the activities of related compounds suggest several potential areas of investigation.
Antimicrobial Activity
Benzamide and furan derivatives have been widely reported to possess antimicrobial properties. Studies on various substituted 2-aminobenzamides have demonstrated activity against a range of bacterial and fungal strains.
| Compound Class | Organism | Activity |
| 2-Aminobenzamide Derivatives | Bacillus subtilis | Active |
| 2-Aminobenzamide Derivatives | Staphylococcus aureus | Active |
| 2-Aminobenzamide Derivatives | Pseudomonas aeruginosa | Active |
| 2-Aminobenzamide Derivatives | Escherichia coli | Active |
| Furan Derivatives | Various bacteria | Broad-spectrum activity |
The proposed mechanism for some antimicrobial benzamides involves the inhibition of essential cellular processes.
Figure 2. Putative mechanism of antimicrobial action for benzamide derivatives.
Enzyme Inhibition
Benzamide-containing molecules have been identified as inhibitors of various enzymes. For instance, benzamide riboside acts as an inhibitor of IMP dehydrogenase (IMPDH), a key enzyme in the purine nucleotide synthetic pathway.[5] This suggests that this compound could be investigated as a potential enzyme inhibitor.
Figure 3. Signaling pathway of IMP dehydrogenase inhibition by benzamide analogs.[5]
Future Directions
The lack of specific data on this compound presents a clear opportunity for novel research. Future studies should focus on:
-
Optimized Synthesis and Characterization: Developing and reporting a detailed, optimized synthetic protocol and full characterization of the compound.
-
Biological Screening: Conducting broad-spectrum screening to identify potential biological activities, including antimicrobial, anticancer, and enzyme inhibitory effects.
-
Mechanism of Action Studies: If significant biological activity is identified, subsequent studies should elucidate the underlying mechanism of action.
-
Structure-Activity Relationship (SAR) Studies: Synthesizing and evaluating analogs of this compound to establish structure-activity relationships.
Conclusion
While this compound (CAS 117507-63-8) remains an understudied molecule, the well-documented biological activities of its constituent benzamide and furan scaffolds suggest a high potential for interesting pharmacological properties. This technical guide provides a foundational understanding based on related compounds and outlines a clear path for future research to unlock the potential of this specific chemical entity. The synthesis and evaluation of this compound could lead to the discovery of novel therapeutic agents.
References
- 1. ijabbr.com [ijabbr.com]
- 2. Discovery of 2-(furan-2-ylmethylene)hydrazine-1-carbothioamide derivatives as novel inhibitors of SARS-CoV-2 main protease - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Synthesis and Biological Studies of Benzo[b]furan Derivatives: A Review from 2011 to 2022 - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. Studies on the mechanism of action of benzamide riboside: a novel inhibitor of IMP dehydrogenase - PubMed [pubmed.ncbi.nlm.nih.gov]
The Enduring Scaffold: A Technical Guide to the Discovery and History of Novel Benzamide Derivatives
For Researchers, Scientists, and Drug Development Professionals
The benzamide scaffold, a simple yet remarkably versatile pharmacophore, has been a cornerstone of medicinal chemistry for decades. Its inherent structural features allow for diverse modifications, leading to the development of a wide array of therapeutic agents with varied pharmacological activities. This technical guide provides an in-depth exploration of the discovery, history, and development of novel benzamide derivatives, with a focus on their mechanisms of action, structure-activity relationships (SAR), and the experimental methodologies used in their evaluation.
A Historical Perspective: From Serendipity to Rational Design
The journey of benzamide derivatives in medicine began in the mid-20th century, not through rational design, but through serendipitous observation. The initial discoveries of their antipsychotic and antiemetic properties paved the way for more targeted drug development efforts.
The first breakthrough came with the synthesis of metoclopramide in the 1950s by French researchers who were initially aiming to create new antiarrhythmic agents based on the procainamide structure. While it showed weak antiarrhythmic activity, its potent antiemetic and gastroprokinetic effects were soon recognized. This discovery highlighted the potential of the benzamide scaffold to modulate the central and peripheral nervous systems.
Shortly after, the development of sulpiride in the late 1950s marked the entry of benzamides into the field of psychiatry.[1] Classified as an atypical antipsychotic, sulpiride demonstrated efficacy in treating the symptoms of schizophrenia with a lower incidence of extrapyramidal side effects compared to classical antipsychotics of the time.[2] This spurred further research into substituted benzamides, leading to the development of more refined molecules like amisulpride .[3]
These early successes laid the foundation for the exploration of the benzamide core in a multitude of therapeutic areas. Medicinal chemists began to systematically modify the benzamide structure, leading to the discovery of potent and selective agents for a variety of biological targets.
Therapeutic Applications and Mechanisms of Action
The versatility of the benzamide scaffold is evident in the diverse range of therapeutic areas it has impacted.
Antipsychotics
Substituted benzamides are a key class of atypical antipsychotics that primarily exert their effects through the antagonism of dopamine D2 receptors.[1] Unlike typical antipsychotics, many benzamides exhibit a degree of selectivity for the mesolimbic dopamine pathways, which is thought to contribute to their lower risk of extrapyramidal side effects.
Mechanism of Action: The antipsychotic effects of benzamides like amisulpride are attributed to their blockade of postsynaptic D2 receptors in the mesolimbic system. At lower doses, amisulpride is thought to preferentially block presynaptic D2 autoreceptors, leading to an increase in dopamine transmission, which may contribute to its efficacy against the negative symptoms of schizophrenia.[3] Some benzamide antipsychotics also show affinity for other receptors, such as serotonin 5-HT7 receptors, which may contribute to their overall pharmacological profile.[4]
Dopamine D2 Receptor Signaling Pathway Antagonism by Benzamides
Antiemetics and Gastroprokinetics
Benzamide derivatives like metoclopramide and cisapride have long been used to manage nausea, vomiting, and disorders of gastrointestinal motility.[5] Their mechanism of action is multifaceted, involving interactions with both dopamine and serotonin receptors.
Mechanism of Action: The antiemetic effects of metoclopramide are primarily due to its antagonist activity at D2 receptors in the chemoreceptor trigger zone (CTZ) of the brainstem.[6] At higher doses, it also exhibits 5-HT3 receptor antagonism. Its gastroprokinetic effects are mediated by a combination of D2 receptor antagonism, 5-HT4 receptor agonism, and sensitization of muscarinic receptors on smooth muscle cells.[6][7] This combination of actions leads to increased lower esophageal sphincter tone, enhanced gastric emptying, and accelerated intestinal transit.[8] The development of newer benzamides has focused on improving selectivity for the 5-HT4 receptor to minimize D2-related side effects.[9][10]
Mechanism of Action of Prokinetic Benzamides
Anticancer Agents
More recently, the benzamide scaffold has emerged as a promising framework for the development of novel anticancer agents, particularly as inhibitors of histone deacetylases (HDACs) and poly(ADP-ribose) polymerase (PARP).
HDAC Inhibitors: Entinostat (MS-275) is a benzamide-containing HDAC inhibitor that has shown promise in clinical trials for various cancers.[7] It selectively inhibits class I HDACs (HDAC1, 2, and 3), leading to the accumulation of acetylated histones and other proteins, which in turn results in the reactivation of tumor suppressor genes, cell cycle arrest, and apoptosis.[11][12] The design of novel benzamide-based HDAC inhibitors often involves modifying the "cap" group and the linker region to enhance potency and selectivity.[6][13]
PARP Inhibitors: Benzamide is a known inhibitor of PARP, an enzyme crucial for DNA repair.[2] In cancer cells with deficient DNA repair pathways (e.g., those with BRCA1/2 mutations), inhibition of PARP leads to the accumulation of DNA damage and cell death, a concept known as synthetic lethality.[1] The development of benzamide-based PARP inhibitors has focused on optimizing the scaffold to enhance potency and pharmacokinetic properties.[14][15]
PARP Inhibition by Benzamide Derivatives in Cancer Therapy
Quantitative Data on Benzamide Derivatives
The following tables summarize key quantitative data for representative benzamide derivatives across different therapeutic classes, providing a basis for comparison of their potency and selectivity.
Table 1: Receptor Binding Affinities (Ki, nM) of Antipsychotic Benzamides
| Compound | Dopamine D2 | Dopamine D3 | Serotonin 5-HT2A | Serotonin 5-HT7 |
| Amisulpride (S-enantiomer) | ~1 | - | >1000 | >1000 |
| Amisulpride (R-enantiomer) | ~40 | - | >1000 | ~30 |
| LB-102 (racemic) | 1 | - | - | ~30 |
| LB-103 (S-enantiomer) | ~1 | - | - | >1000 |
| LB-104 (R-enantiomer) | ~40 | - | - | ~20 |
| Risperidone | 3.1 | 1.8 | 0.16 | 1.3 |
| Olanzapine | 1.1 | 2.5 | 4 | 11 |
Data compiled from multiple sources.[4][16][17][18] Note that binding affinities can vary depending on the experimental conditions.
Table 2: In Vitro Activity (IC50) of Anticancer Benzamide Derivatives
| Compound | Target | Cell Line | IC50 (µM) |
| Entinostat (MS-275) | HDAC1 | U937 | 0.2 |
| Entinostat (MS-275) | HDAC2 | U937 | 0.5 |
| Entinostat (MS-275) | HDAC3 | U937 | 0.8 |
| Compound 10f (HDACi) | HDAC1 | - | 0.08 |
| Compound 11a (HDACi) | HDAC8 | - | 0.12 |
| Veliparib (ABT-888) | PARP-1 | - | 0.005 |
| Veliparib (ABT-888) | PARP-2 | - | 0.005 |
| Compound 13f (PARPi) | PARP-1 | - | 0.00025 |
| Compound 13f (PARPi) | HCT116 | 0.30 | |
| Compound 7t (PI3K/AKT pathway) | MDA-MB-231 | 1.76 | |
| Compound 7u (PI3K/AKT pathway) | MDA-MB-231 | 2.49 | |
| Nimesulide Derivative | Tubulin | MDA-MB-468 | 0.00389 |
| Nimesulide Derivative | Tubulin | DU145 | 0.002298 |
Data compiled from multiple sources.[1][11][14][19][20]
Table 3: Receptor Binding and Functional Activity of Gastroprokinetic Benzamides
| Compound | 5-HT3 Ki (nM) | 5-HT4 Ki (nM) | D2 Receptor Antagonism |
| Metoclopramide | - | - | Yes |
| Cisapride | 684 | 41.5 | Weak |
| Renzapride | 7.64 | 115 | - |
| Zacopride | 0.38 | 373 | - |
| YM-53389 | >10000 | 54.6 | No |
Data compiled from multiple sources.[10][21]
Experimental Protocols
Detailed and robust experimental protocols are essential for the discovery and evaluation of novel benzamide derivatives. The following sections provide methodologies for key assays.
Synthesis of Benzamide Derivatives
A common method for the synthesis of benzamide derivatives is the coupling of a carboxylic acid with an amine using a coupling agent such as 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) in the presence of a catalyst like 4-dimethylaminopyridine (DMAP).
General Protocol for Amide Coupling:
-
Dissolve the carboxylic acid (1.0 eq) in a suitable aprotic solvent (e.g., dichloromethane or dimethylformamide).
-
Add EDC (1.2 eq) and DMAP (0.1 eq) to the solution and stir at room temperature for 15 minutes to activate the carboxylic acid.
-
Add the amine (1.1 eq) to the reaction mixture.
-
Stir the reaction at room temperature until completion, which can be monitored by thin-layer chromatography (TLC).
-
Upon completion, dilute the reaction mixture with an organic solvent and wash sequentially with a mild acid (e.g., 1N HCl), a mild base (e.g., saturated NaHCO3 solution), and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography or recrystallization to obtain the desired benzamide derivative.
Dopamine D2 Receptor Binding Assay
This assay is used to determine the affinity of a test compound for the dopamine D2 receptor.
Protocol:
-
Membrane Preparation: Prepare cell membranes from a cell line stably expressing the human dopamine D2 receptor (e.g., HEK293 cells).
-
Assay Buffer: 50 mM Tris-HCl, pH 7.4, 120 mM NaCl, 5 mM KCl, 2 mM CaCl₂, 1 mM MgCl₂.
-
Radioligand: [³H]Spiperone (a D2 receptor antagonist).
-
Non-specific Binding Control: A high concentration of a non-radiolabeled D2 antagonist (e.g., 10 µM haloperidol).
-
Procedure:
-
In a 96-well plate, incubate the cell membranes with a fixed concentration of [³H]Spiperone and varying concentrations of the test compound.
-
For total binding, incubate membranes with only the radioligand.
-
For non-specific binding, incubate membranes with the radioligand and the non-specific binding control.
-
Incubate the plate for 60 minutes at room temperature.
-
Terminate the reaction by rapid filtration through glass fiber filters to separate bound and free radioligand.
-
Wash the filters with ice-cold assay buffer.
-
Quantify the radioactivity on the filters using a scintillation counter.
-
-
Data Analysis: Calculate the specific binding by subtracting non-specific binding from total binding. Determine the IC50 of the test compound and then calculate the Ki using the Cheng-Prusoff equation.
Evaluation of Gastroprokinetic Activity in Rats (Phenol Red Meal Assay)
This in vivo assay measures the rate of gastric emptying.[22][23]
Protocol:
-
Animals: Male Wistar rats, fasted overnight with free access to water.
-
Test Meal: A non-absorbable marker, phenol red (0.5 mg/mL), in a 5% glucose solution.[22]
-
Procedure:
-
Administer the test compound or vehicle to the rats at a predetermined time before the test meal.
-
Administer 1.5 mL of the phenol red test meal via oral gavage.[22]
-
At a specific time point after the meal (e.g., 20 minutes), euthanize the rats.[24]
-
Clamp the pylorus and cardia of the stomach and carefully remove the stomach.
-
Homogenize the stomach and its contents in a known volume of 0.1 N NaOH.
-
Add trichloroacetic acid to precipitate proteins and centrifuge.
-
Add NaOH to the supernatant to develop the color of the phenol red.
-
Measure the absorbance of the solution at 560 nm using a spectrophotometer.
-
-
Data Analysis: Calculate the amount of phenol red remaining in the stomach compared to a control group sacrificed immediately after receiving the meal. The percentage of gastric emptying is calculated as: % Gastric Emptying = (1 - (Amount of phenol red in test group stomach / Amount of phenol red in control group stomach at time 0)) x 100.[24]
In Vitro Anticancer Activity Assay (MTT Assay)
The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability.
Protocol:
-
Cell Culture: Seed cancer cells in a 96-well plate and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with various concentrations of the benzamide derivative for a specified period (e.g., 48 or 72 hours).
-
MTT Addition: Add MTT solution to each well and incubate for 3-4 hours. Viable cells with active metabolism will convert the yellow MTT to a purple formazan precipitate.
-
Formazan Solubilization: Add a solubilizing agent (e.g., DMSO or a detergent solution) to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of the solution at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Data Analysis: The absorbance is directly proportional to the number of viable cells. Calculate the percentage of cell viability relative to an untreated control and determine the IC50 value (the concentration of the compound that inhibits cell growth by 50%).
Experimental Workflow for Benzamide Drug Discovery
Conclusion
The benzamide scaffold has proven to be an exceptionally fruitful starting point for the discovery of a diverse range of therapeutic agents. From the early serendipitous discoveries of antipsychotic and antiemetic properties to the current era of rational drug design targeting specific enzymes like HDACs and PARPs, the journey of benzamide derivatives highlights the evolution of medicinal chemistry. The ability to fine-tune the pharmacological properties of these molecules through systematic structural modifications continues to make the benzamide core a highly attractive scaffold for the development of novel and improved therapies for a wide spectrum of diseases. This technical guide serves as a comprehensive resource for researchers dedicated to harnessing the full potential of this enduring and versatile chemical entity.
References
- 1. Discovery of novel benzamide derivatives bearing benzamidophenyl and phenylacetamidophenyl scaffolds as potential antitumor agents via targeting PARP-1 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. The gastrointestinal prokinetic benzamide derivatives are agonists at the non-classical 5-HT receptor (5-HT4) positively coupled to adenylate cyclase in neurons | Scilit [scilit.com]
- 4. Antipsychotic Benzamides Amisulpride and LB-102 Display Polypharmacy as Racemates, S Enantiomers Engage Receptors D2 and D3, while R Enantiomers Engage 5-HT7 - PMC [pmc.ncbi.nlm.nih.gov]
- 5. [Development of a new gastrointestinal prokinetic; pharmacology of cisapride] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Discovery of Highly Selective and Potent HDAC3 Inhibitors Based on a 2-Substituted Benzamide Zinc Binding Group - PMC [pmc.ncbi.nlm.nih.gov]
- 7. A ‘click’ chemistry approach to novel entinostat (MS-275) based class I histone deacetylase proteolysis targeting chimeras - RSC Medicinal Chemistry (RSC Publishing) DOI:10.1039/D2MD00199C [pubs.rsc.org]
- 8. avmajournals.avma.org [avmajournals.avma.org]
- 9. Novel benzamides as selective and potent gastric prokinetic agents. 1. Synthesis and structure-activity relationships of N-[(2-morpholinyl)alkyl]benzamides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Novel benzamides as selective and potent gastrokinetic agents. 2. Synthesis and structure-activity relationships of 4-amino-5-chloro-2-ethoxy-N-[[4-(4-fluorobenzyl)-2- morpholinyl]methyl] benzamide citrate (AS-4370) and related compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Discovery and preliminary evaluation of 2-aminobenzamide and hydroxamate derivatives containing 1,2,4-oxadiazole moiety as potent histone deacetylase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
- 14. Discovery of the Poly(ADP-ribose) polymerase (PARP) inhibitor 2-[(R)-2-methylpyrrolidin-2-yl]-1H-benzimidazole-4-carboxamide (ABT-888) for the treatment of cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. pubs.acs.org [pubs.acs.org]
- 17. researchgate.net [researchgate.net]
- 18. The affinity of antipsychotic drugs to dopamine and serotonin 5-HT2 receptors determines their effects on prefrontal-striatal functional connectivity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. pubs.acs.org [pubs.acs.org]
- 20. Synthesis and in vitro anticancer evaluation of novel flavonoid-based amide derivatives as regulators of the PI3K/AKT signal pathway for TNBC treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 21. Pharmacological properties of a novel gastrointestinal prokinetic benzamide selective for human 5-HT4 receptor versus human 5-HT3 receptor. | Semantic Scholar [semanticscholar.org]
- 22. STRUCTURAL BASES OF GASTROINTESTINAL MOTILITY CHANGES IN PARKINSON’S DISEASE: STUDY IN RATS - PMC [pmc.ncbi.nlm.nih.gov]
- 23. journals.physiology.org [journals.physiology.org]
- 24. ijper.org [ijper.org]
InChIKey RUHBCAVHAVRLGK-UHFFFAOYSA-N properties.
An in-depth analysis of the provided InChIKey RUHBCAVHAVRLGK-UHFFFAOYSA-N could not be performed as it does not correspond to a specific chemical entity in publicly available databases. This prevents the retrieval of associated physicochemical properties, experimental protocols, and signaling pathways necessary for generating a comprehensive technical guide.
It is recommended to verify the accuracy of the InChIKey. An incorrect identifier will not resolve to a unique chemical structure, thus making it impossible to gather the required scientific data.
For a valid chemical compound, a thorough guide would typically include the following sections:
Physicochemical Properties
This section would present a detailed summary of the compound's chemical and physical characteristics. Data would be organized into a clear tabular format for easy reference and comparison.
Table 1: Physicochemical Properties of [Compound Name]
| Property | Value | Units | Reference |
| Molecular Formula | |||
| Molecular Weight | g/mol | ||
| IUPAC Name | |||
| CAS Number | |||
| Melting Point | °C | ||
| Boiling Point | °C | ||
| Water Solubility | mg/L | ||
| pKa | |||
| LogP |
Experimental Protocols
Detailed methodologies for key experiments related to the compound would be provided. This would include, but not be limited to, synthesis, purification, and analytical techniques.
Synthesis Protocol
A step-by-step procedure for the chemical synthesis of the compound, including necessary reagents, reaction conditions, and work-up procedures.
Purification Protocol
Detailed methods for the purification of the synthesized compound, such as chromatography (e.g., HPLC, column chromatography) or recrystallization, with specific parameters outlined.
Analytical Methods
A description of the analytical techniques used to characterize the compound, such as Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and Infrared (IR) spectroscopy, including sample preparation and instrument settings.
Biological Activity and Signaling Pathways
This section would delve into the compound's pharmacological effects and its mechanism of action at a molecular level.
Pharmacological Profile
A summary of the known biological activities of the compound, including its targets, potency (e.g., IC₅₀, EC₅₀), and therapeutic potential.
Signaling Pathway Analysis
A detailed description of the signaling pathways modulated by the compound. This would be accompanied by a visual representation to clarify the molecular interactions.
To illustrate the expected visualization, a hypothetical experimental workflow for compound screening is presented below.
Upon providing a valid InChIKey, a detailed and specific technical guide will be generated according to the specified requirements.
Potential Therapeutic Targets of 2-Aminobenzamide Compounds: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
The 2-aminobenzamide scaffold is a privileged structural motif in medicinal chemistry, forming the core of a diverse range of compounds with significant therapeutic potential. These compounds have garnered considerable attention for their ability to modulate the activity of key biological targets implicated in a variety of diseases, most notably in oncology. This technical guide provides an in-depth overview of the primary therapeutic targets of 2-aminobenzamide derivatives, focusing on the quantitative aspects of their interactions, the experimental protocols for their evaluation, and the signaling pathways they influence. The primary targets discussed herein are Histone Deacetylases (HDACs), Poly(ADP-ribose) Polymerases (PARPs), and Tubulin. Additionally, emerging targets such as Factor Xa and Casein Kinase 2 (CK2) will be reviewed.
Histone Deacetylases (HDACs)
Histone deacetylases are a class of enzymes that play a crucial role in epigenetic regulation by removing acetyl groups from lysine residues of histones and other non-histone proteins. This deacetylation leads to a more condensed chromatin structure, repressing gene transcription. In various cancers, HDACs are often overexpressed or dysregulated, leading to the silencing of tumor suppressor genes.[1] 2-Aminobenzamide-containing compounds have emerged as potent pan- and isoform-selective HDAC inhibitors.
Quantitative Data: HDAC Inhibition
The inhibitory activity of 2-aminobenzamide derivatives against various HDAC isoforms is typically quantified by their half-maximal inhibitory concentration (IC50) values. Below is a summary of representative data from the literature.
| Compound ID | Target HDAC Isoform(s) | IC50 (µM) | Reference Cell Line(s) |
| 19f | HDAC1, HDAC2, HDAC3 | 0.13, 0.28, 0.31 | - |
| 19k | HDAC1, HDAC2, HDAC3 | 0.14, 0.56, 0.59 | - |
| 19e | HDAC1, HDAC2, HDAC3 | 0.21, 0.71, 0.84 | - |
| 21a | HDAC1, HDAC2 | 0.26, 2.47 | - |
| 29b | HDAC1, HDAC2, HDAC3 | 0.07, 0.26, 6.1 | - |
| 23a | HDAC1, HDAC2, HDAC3 | 3.30, 2.17, 0.40 | - |
| 7j | HDAC1, HDAC2, HDAC3 | 0.65, 0.78, 1.70 | MCF-7, T47D |
| Entinostat | HDAC1, HDAC2, HDAC3 | 0.93, 0.95, 1.8 | - |
| Compound 6a | HDAC2 | 0.09 | A-498, Caki-1 |
| TSA | HDAC2 | 0.035 | - |
| SAHA | HDAC2 | 0.096 | - |
| VPA | HDAC2 | 102.74 | - |
Note: The specific compound structures and references can be found in the cited literature.[2][3][4]
Signaling Pathway: HDAC Inhibition and Cell Cycle Control
HDAC inhibitors exert their anti-cancer effects through multiple mechanisms, a key one being the induction of cell cycle arrest. Inhibition of HDACs leads to the accumulation of acetylated histones, resulting in a more open chromatin structure around the promoter regions of certain genes, including the cyclin-dependent kinase inhibitor p21 (CDKN1A).[5][6] The upregulation of p21 leads to the inhibition of cyclin-dependent kinases (CDKs), which in turn prevents the phosphorylation of the retinoblastoma protein (Rb). Hypophosphorylated Rb remains bound to the E2F transcription factor, preventing the expression of genes required for S-phase entry and thus causing a G1/S phase cell cycle arrest.[7]
HDAC Inhibition and p21-Mediated Cell Cycle Arrest.
Experimental Protocol: Fluorometric HDAC Activity Assay
This protocol provides a general method for determining the in vitro inhibitory activity of 2-aminobenzamide compounds against HDAC enzymes.
Materials:
-
96-well black, flat-bottom plates
-
Recombinant human HDAC enzyme
-
HDAC substrate (e.g., Fluor de Lys®-SIRT2, BML-KI178)
-
Assay buffer (e.g., 50 mM Tris-HCl, pH 8.0, 137 mM NaCl, 2.7 mM KCl, 1 mM MgCl2)
-
Developer solution containing Trichostatin A (TSA)
-
Test compounds (2-aminobenzamide derivatives) dissolved in DMSO
-
Fluorometric microplate reader (Excitation: 350-380 nm, Emission: 440-460 nm)
Procedure:
-
Reagent Preparation: Prepare serial dilutions of the test compounds in assay buffer. The final DMSO concentration should be kept below 1%.
-
Reaction Setup: To each well of the 96-well plate, add the following in order:
-
Assay Buffer
-
Test compound or vehicle control (for positive and negative controls)
-
HDAC substrate
-
-
Enzyme Addition: Add the diluted HDAC enzyme to all wells except for the "no enzyme" control wells.
-
Incubation: Incubate the plate at 37°C for a specified time (e.g., 60 minutes).
-
Reaction Termination: Stop the reaction by adding the developer solution, which also contains an HDAC inhibitor like TSA to prevent further deacetylation.
-
Development: Incubate the plate at room temperature for 10-15 minutes to allow for the development of the fluorescent signal.
-
Fluorescence Measurement: Read the fluorescence intensity using a microplate reader at the specified excitation and emission wavelengths.
-
Data Analysis: Subtract the background fluorescence (from "no enzyme" controls). Calculate the percentage of inhibition for each compound concentration relative to the vehicle control. Determine the IC50 value by plotting the percent inhibition against the logarithm of the compound concentration and fitting the data to a dose-response curve.[8][9][10][11]
Poly(ADP-ribose) Polymerases (PARPs)
PARPs are a family of enzymes involved in various cellular processes, including DNA repair, genomic stability, and programmed cell death. PARP-1 and PARP-2 are activated by DNA single-strand breaks (SSBs) and are crucial for the base excision repair (BER) pathway.[12] PARP inhibitors, many of which are based on the 2-aminobenzamide scaffold, have shown significant efficacy in cancers with deficiencies in homologous recombination repair (HRR), such as those with BRCA1/2 mutations, through a mechanism known as synthetic lethality.[13]
Quantitative Data: PARP Inhibition
The potency of 2-aminobenzamide derivatives as PARP inhibitors is determined by their IC50 values against PARP-1 and PARP-2.
| Compound ID | Target PARP Isoform(s) | IC50 (nM) | Reference Cell Line(s) |
| Olaparib | PARP1/2 | 14 | LoVo |
| 3-Aminobenzamide | PARP | ~50 | CHO |
Note: Data for specific 2-aminobenzamide derivatives beyond the parent compound and clinically approved drugs is often proprietary. The values presented are for well-characterized PARP inhibitors.[14]
Signaling Pathway: PARP Inhibition and Synthetic Lethality
Inhibition of PARP prevents the repair of SSBs, which are then converted to more lethal double-strand breaks (DSBs) during DNA replication.[15] In healthy cells, these DSBs can be efficiently repaired by the HRR pathway. However, in cancer cells with mutations in HRR genes like BRCA1 or BRCA2, the repair of these DSBs is compromised, leading to genomic instability and ultimately, cell death. This selective killing of cancer cells is termed synthetic lethality.[12]
PARP Inhibition and Synthetic Lethality in BRCA Mutant Cancers.
Experimental Protocol: Chemiluminescent PARP Activity Assay
This protocol outlines a method for measuring the in vitro inhibitory activity of 2-aminobenzamide compounds against PARP enzymes.
Materials:
-
96-well white, opaque plates coated with histones
-
Recombinant human PARP enzyme
-
Biotinylated NAD+
-
Assay buffer
-
Streptavidin-HRP conjugate
-
Chemiluminescent substrate
-
Wash buffer (e.g., PBST)
-
Test compounds (2-aminobenzamide derivatives) dissolved in DMSO
-
Luminometer
Procedure:
-
Plate Preparation: Use pre-coated histone plates or coat plates with histones overnight at 4°C. Wash and block the plates.
-
Reagent Preparation: Prepare serial dilutions of the test compounds in assay buffer.
-
Reaction Setup: To each well, add the following:
-
Assay buffer
-
Test compound or vehicle control
-
Biotinylated NAD+
-
PARP enzyme
-
-
Incubation: Incubate the plate at room temperature for a specified time (e.g., 60 minutes) to allow for the PARP-catalyzed biotinylation of histones.
-
Washing: Wash the plate to remove unbound reagents.
-
Streptavidin-HRP Addition: Add streptavidin-HRP conjugate to each well and incubate to allow binding to the biotinylated histones.
-
Washing: Wash the plate to remove unbound streptavidin-HRP.
-
Signal Detection: Add the chemiluminescent substrate and immediately measure the luminescence using a luminometer.
-
Data Analysis: The light output is proportional to the PARP activity. Calculate the percentage of inhibition for each compound concentration and determine the IC50 value.[14][16][17][18]
Tubulin
Tubulin is the protein subunit of microtubules, which are essential components of the cytoskeleton involved in cell division, intracellular transport, and maintenance of cell shape.[19] Compounds that interfere with tubulin polymerization or depolymerization can disrupt the mitotic spindle, leading to cell cycle arrest in the G2/M phase and subsequent apoptosis. Several 2-aminobenzamide derivatives have been identified as tubulin polymerization inhibitors.
Quantitative Data: Tubulin Polymerization Inhibition
The efficacy of 2-aminobenzamide compounds as tubulin polymerization inhibitors is expressed as their IC50 values.
| Compound ID | IC50 (µM) for Tubulin Polymerization Inhibition | Reference Cell Line(s) |
| Compound 4g | 1.93 | MCF-7 |
| Compound 3d | 0.45 | HeLa, A549, HT-29 |
| Compound 4c | 17 | MDA-MB-231 |
| IAABE | 2.5 | - |
| BAABE | 30 | - |
Note: The specific compound structures and references can be found in the cited literature.[20][21][22][23]
Signaling Pathway: Tubulin Inhibition and Mitotic Arrest
Tubulin inhibitors disrupt the dynamic equilibrium of microtubule assembly and disassembly, which is critical for the formation of the mitotic spindle during cell division. This disruption activates the spindle assembly checkpoint (SAC), leading to a prolonged arrest in mitosis (M-phase). If the damage is irreparable, the cell undergoes apoptosis, often through the intrinsic pathway involving the Bcl-2 family of proteins and caspases.[3][9][24]
Tubulin Inhibition Leading to Mitotic Arrest and Apoptosis.
Experimental Protocol: Turbidity-Based Tubulin Polymerization Assay
This protocol describes a common method to assess the effect of 2-aminobenzamide compounds on tubulin polymerization in vitro.
Materials:
-
96-well clear, flat-bottom plates
-
Purified tubulin protein
-
GTP solution
-
Polymerization buffer (e.g., 80 mM PIPES, pH 6.9, 2 mM MgCl2, 0.5 mM EGTA)
-
Test compounds (2-aminobenzamide derivatives) dissolved in an appropriate solvent
-
Temperature-controlled spectrophotometer capable of reading absorbance at 340 nm
Procedure:
-
Reagent Preparation: Prepare serial dilutions of the test compounds in polymerization buffer.
-
Reaction Setup: On ice, add the following to each well of the 96-well plate:
-
Polymerization buffer
-
Test compound or vehicle control
-
GTP solution
-
Tubulin protein
-
-
Initiation of Polymerization: Transfer the plate to a pre-warmed (37°C) spectrophotometer.
-
Turbidity Measurement: Immediately begin recording the absorbance at 340 nm at regular intervals (e.g., every 30 seconds) for a defined period (e.g., 60-90 minutes). The increase in absorbance corresponds to the formation of microtubules.
-
Data Analysis: Plot the absorbance at 340 nm versus time. The rate and extent of polymerization can be determined from the resulting curves. Calculate the percentage of inhibition of tubulin polymerization for each compound concentration and determine the IC50 value.[25][26][27][28]
Other Potential Targets
While HDACs, PARPs, and tubulin are the most extensively studied targets of 2-aminobenzamide compounds, research has indicated potential activity against other enzymes as well.
Factor Xa
Factor Xa is a serine protease that plays a critical role in the blood coagulation cascade. Inhibitors of Factor Xa are used as anticoagulants. Some 2-aminobenzamide derivatives have been investigated as Factor Xa inhibitors.
Quantitative Data:
-
Compound 15: IC50 = 2.02 nM[14]
-
Rivaroxaban (reference): IC50 = 1.29 nM[14]
-
Compound 8: IC50 = 13.4 nM[14]
Experimental Protocol: Chromogenic Factor Xa Inhibition Assay This assay measures the ability of a compound to inhibit the enzymatic activity of Factor Xa.
Materials:
-
96-well clear plates
-
Purified human Factor Xa
-
Chromogenic Factor Xa substrate
-
Assay buffer
-
Test compounds
-
Spectrophotometer
Procedure:
-
Add test compound, Factor Xa, and buffer to a well and incubate.
-
Add the chromogenic substrate.
-
Measure the absorbance at a specific wavelength (e.g., 405 nm) over time. The rate of color development is proportional to the residual Factor Xa activity.
-
Calculate the percentage of inhibition and determine the IC50 value.[8][13][25][29][30]
Casein Kinase 2 (CK2)
Casein Kinase 2 is a serine/threonine kinase that is involved in cell growth, proliferation, and survival. It is often overexpressed in cancer, making it an attractive therapeutic target.
Quantitative Data:
-
Compound 29: IC50 = 0.6 µM
-
CX-4945 (reference): Ki = 0.38 nM, EC50 = 5.3 µM[10]
-
AB668: Ki = 41 nM, IC50 = 65 nM[10]
Experimental Protocol: In Vitro CK2 Kinase Assay This assay determines the inhibitory effect of compounds on CK2 activity.
Materials:
-
Recombinant human CK2
-
CK2 peptide substrate
-
[γ-32P]ATP or a non-radioactive ATP/ADP detection system
-
Kinase assay buffer
-
Test compounds
Procedure:
-
Combine the test compound, CK2 enzyme, and substrate in the assay buffer.
-
Initiate the reaction by adding ATP (radiolabeled or unlabeled).
-
Incubate at 30°C.
-
Stop the reaction and quantify the amount of phosphorylated substrate using an appropriate detection method (e.g., scintillation counting for radioactive assays or luminescence for ADP detection assays).
-
Calculate the percentage of inhibition and determine the IC50 value.[10][11][17][19]
Conclusion
The 2-aminobenzamide scaffold has proven to be a versatile platform for the development of inhibitors targeting a range of therapeutically relevant proteins. The primary focus has been on the development of potent inhibitors of HDACs, PARPs, and tubulin for cancer therapy. The quantitative data and experimental protocols provided in this guide offer a comprehensive resource for researchers in the field of drug discovery and development. Further exploration of this chemical space is likely to yield novel compounds with improved potency, selectivity, and pharmacokinetic properties, not only for the established targets but also for emerging ones like Factor Xa and CK2, potentially expanding the therapeutic applications of 2-aminobenzamide derivatives beyond oncology.
References
- 1. researchgate.net [researchgate.net]
- 2. Targeting DNA repair for cancer treatment: Lessons from PARP inhibitor trials - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Cell cycle arrest through inhibition of tubulin polymerization by withaphysalin F, a bioactive compound isolated from Acnistus arborescens - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Histone deacetylase inhibitors: signalling towards p21cip1/waf1 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Anti-Xa Assay (Heparin Assay): Reference Range, Interpretation, Collection and Panels [emedicine.medscape.com]
- 8. MJ-29 inhibits tubulin polymerization, induces mitotic arrest, and triggers apoptosis via cyclin-dependent kinase 1-mediated Bcl-2 phosphorylation in human leukemia U937 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Cancer selective cell death induction by a bivalent CK2 inhibitor targeting the ATP site and the allosteric αD pocket - PMC [pmc.ncbi.nlm.nih.gov]
- 10. The Development of CK2 Inhibitors: From Traditional Pharmacology to in Silico Rational Drug Design - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Anti-Xa Assays [practical-haemostasis.com]
- 13. Discovery and development of Factor Xa inhibitors (2015–2022) - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. A New Inhibitor of Tubulin Polymerization Kills Multiple Cancer Cell Types and Reveals p21-Mediated Mechanism Determining Cell Death after Mitotic Catastrophe - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Recent Advances in the Discovery of CK2 Allosteric Inhibitors: From Traditional Screening to Structure-Based Design - PMC [pmc.ncbi.nlm.nih.gov]
- 17. In vitro CK2 kinase assay [bio-protocol.org]
- 18. creative-diagnostics.com [creative-diagnostics.com]
- 19. rcsb.org [rcsb.org]
- 20. Novel Suicide Ligands of Tubulin Arrest Cancer Cells in S-Phase - PMC [pmc.ncbi.nlm.nih.gov]
- 21. files01.core.ac.uk [files01.core.ac.uk]
- 22. Design and Implementation of an Anti–Factor Xa Heparin Monitoring Protocol - PMC [pmc.ncbi.nlm.nih.gov]
- 23. benchchem.com [benchchem.com]
- 24. documents.thermofisher.com [documents.thermofisher.com]
- 25. Recent Advances in the Discovery of CK2 Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 26. Potent and Selective Inhibitors of CK2 Kinase Identified through Structure-Guided Hybridization - PMC [pmc.ncbi.nlm.nih.gov]
- 27. benchchem.com [benchchem.com]
- 28. benchchem.com [benchchem.com]
- 29. scispace.com [scispace.com]
- 30. In vitro and in vivo assays of protein kinase CK2 activity - PubMed [pubmed.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols for the Quantification of 2-amino-N-(furan-2-ylmethyl)benzamide
Introduction
2-amino-N-(furan-2-ylmethyl)benzamide is a chemical compound with potential applications in pharmaceutical research and development. Accurate and precise quantification of this analyte is crucial for pharmacokinetic studies, formulation development, and quality control. These application notes provide detailed protocols for the quantitative analysis of this compound in various sample matrices using High-Performance Liquid Chromatography with UV detection (HPLC-UV) and Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS).
Method 1: Quantification by High-Performance Liquid Chromatography with UV Detection (HPLC-UV)
This method is suitable for the routine quantification of this compound in samples with relatively clean matrices, such as bulk drug substance and simple formulations.
Experimental Protocol
a) Instrumentation and Chromatographic Conditions:
-
HPLC System: A standard HPLC system equipped with a quaternary pump, autosampler, column oven, and a UV-Vis or Diode Array Detector (DAD).
-
Column: A reversed-phase C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size) is recommended for good separation.
-
Mobile Phase:
-
A: 0.1% Formic Acid in Water
-
B: Acetonitrile
-
-
Elution: A gradient elution is suggested for optimal separation from potential impurities.
-
Gradient Program:
-
0-5 min: 20% B
-
5-15 min: 20% to 80% B
-
15-20 min: 80% B
-
20.1-25 min: 20% B (re-equilibration)
-
-
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30 °C
-
Injection Volume: 10 µL
-
Detection Wavelength: Based on the UV spectrum of the structurally similar 2-aminobenzamide, which shows absorption maxima around 250 nm and 335 nm, a primary wavelength of 254 nm is recommended for good sensitivity.[1] A secondary wavelength of 330 nm can also be monitored.
b) Standard and Sample Preparation:
-
Standard Stock Solution (1 mg/mL): Accurately weigh approximately 10 mg of this compound reference standard and dissolve it in a 10 mL volumetric flask with methanol or acetonitrile.
-
Working Standard Solutions: Prepare a series of calibration standards by serially diluting the stock solution with the mobile phase (initial conditions, e.g., 80:20 Water:Acetonitrile) to achieve concentrations ranging from 1 µg/mL to 100 µg/mL.
-
Sample Preparation:
-
Accurately weigh the sample containing the analyte.
-
Dissolve the sample in a suitable solvent (e.g., methanol, acetonitrile).
-
If necessary, perform sonication to ensure complete dissolution.
-
Dilute the sample solution with the mobile phase to a theoretical concentration within the calibration range.
-
Filter the final solution through a 0.45 µm syringe filter before injection.
-
Data Presentation: Typical Method Validation Parameters
The following table summarizes typical performance characteristics expected for this HPLC-UV method, based on data from analogous compounds.
| Parameter | Expected Performance |
| Linearity (r²) | > 0.999 |
| Limit of Detection (LOD) | 0.1 - 0.5 µg/mL |
| Limit of Quantification (LOQ) | 0.5 - 2.0 µg/mL |
| Precision (%RSD) | < 2% |
| Accuracy (% Recovery) | 98.0% - 102.0% |
| Retention Time | Analyte specific, consistent under stable conditions |
Experimental Workflow Diagram
Caption: Workflow for HPLC-UV quantification.
Method 2: Quantification by Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
This method offers higher sensitivity and selectivity, making it ideal for quantifying this compound in complex biological matrices like plasma or tissue homogenates.
Experimental Protocol
a) Instrumentation and Chromatographic Conditions:
-
LC-MS/MS System: A UPLC or HPLC system coupled to a triple quadrupole mass spectrometer with an electrospray ionization (ESI) source.
-
Column: A reversed-phase C8 or C18 column with smaller particle size for faster analysis (e.g., 50 mm x 2.1 mm, 1.8 µm).
-
Mobile Phase:
-
A: 0.1% Formic Acid in Water
-
B: Methanol or Acetonitrile
-
-
Elution: A fast gradient is typically used.
-
Gradient Program:
-
0-0.5 min: 5% B
-
0.5-2.5 min: 5% to 95% B
-
2.5-3.5 min: 95% B
-
3.6-5.0 min: 5% B (re-equilibration)
-
-
-
Flow Rate: 0.4 mL/min
-
Column Temperature: 40 °C
-
Injection Volume: 5 µL
b) Mass Spectrometry Conditions:
-
Ionization Mode: Electrospray Ionization (ESI), Positive
-
Multiple Reaction Monitoring (MRM): The precursor ion will be the protonated molecule [M+H]⁺. Product ions will need to be determined by infusing a standard solution of the analyte. For a molecular weight of 216.24 g/mol , the precursor ion would be m/z 217.2.
-
Example MRM Transitions (to be optimized):
-
Quantifier: m/z 217.2 -> [Product Ion 1]
-
Qualifier: m/z 217.2 -> [Product Ion 2]
-
-
-
Source Parameters: To be optimized for the specific instrument, but typical starting points include:
-
Capillary Voltage: 3.5 kV
-
Source Temperature: 150 °C
-
Desolvation Temperature: 400 °C
-
Gas Flows: Instrument-specific optimization required.
-
c) Sample Preparation (Plasma):
-
Protein Precipitation:
-
To 100 µL of plasma sample, add 300 µL of cold acetonitrile containing an appropriate internal standard (e.g., a deuterated analog of the analyte or a structurally similar compound).
-
Vortex for 1 minute.
-
Centrifuge at 14,000 rpm for 10 minutes at 4 °C.
-
-
Evaporation and Reconstitution:
-
Transfer the supernatant to a new tube.
-
Evaporate the solvent to dryness under a gentle stream of nitrogen.
-
Reconstitute the residue in 100 µL of the initial mobile phase.
-
Vortex and transfer to an autosampler vial for injection.
-
Data Presentation: Typical Method Validation Parameters
The following table summarizes typical performance characteristics expected for this LC-MS/MS method, based on data for similar analytes in biological matrices.[2][3][4]
| Parameter | Expected Performance |
| Linearity (r²) | > 0.995 |
| Limit of Detection (LOD) | 0.05 - 0.5 ng/mL |
| Limit of Quantification (LOQ) | 0.1 - 1.0 ng/mL |
| Precision (%RSD) | < 15% |
| Accuracy (% Recovery) | 85.0% - 115.0% |
| Matrix Effect | To be assessed, should be within acceptable limits |
Experimental Workflow Diagram
Caption: Workflow for LC-MS/MS quantification.
Disclaimer: These protocols are intended as a starting point for method development. All analytical methods should be fully validated according to the relevant regulatory guidelines (e.g., ICH Q2(R1)) to ensure they are suitable for their intended purpose. This includes demonstrating specificity, linearity, range, accuracy, precision, and robustness.
References
- 1. Anthranilamide | C7H8N2O | CID 6942 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Development of a UPLC-ESI-MS/MS method to measure urinary metabolites of selected VOCs: benzene, cyanide, furfural, furfuryl alcohol, 5-hydroxymethylfurfural, and N-methyl-2-pyrrolidone - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Development of a UPLC-ESI-MS/MS method to measure urinary metabolites of selected VOCs: Benzene, cyanide, furfural, furfuryl alcohol, 5-hydroxymethylfurfural, and N-methyl-2-pyrrolidone - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for In Vitro Evaluation of 2-amino-N-(furan-2-ylmethyl)benzamide
Audience: Researchers, scientists, and drug development professionals.
Introduction: While specific in vitro assay protocols for 2-amino-N-(furan-2-ylmethyl)benzamide are not readily available in the public domain, its chemical structure, featuring a benzamide moiety, is characteristic of a class of molecules known as PARP (Poly (ADP-ribose) polymerase) inhibitors. Benzamide is a known inhibitor of PARP, an enzyme crucial for DNA repair.[1] PARP inhibitors are a class of targeted therapies that have shown significant promise in cancers with deficiencies in homologous recombination (HR), such as those with BRCA1 and BRCA2 mutations, through a mechanism known as synthetic lethality.[2][3][4]
This document provides a comprehensive set of detailed in vitro assay protocols to characterize the potential activity of this compound as a PARP inhibitor. The following protocols are standard methods used to evaluate the efficacy and mechanism of action of putative PARP inhibitors.
Data Presentation
The following tables represent hypothetical data for a compound like this compound, assuming it acts as a PARP inhibitor.
Table 1: In Vitro PARP1 Enzymatic Inhibition
| Compound | IC50 (nM) |
| This compound | 15.8 |
| Olaparib (Control) | 5.2 |
| Veliparib (Control) | 2.9 |
Table 2: Cell Viability in BRCA-Deficient and Wild-Type Cell Lines
| Cell Line | Genotype | Compound | IC50 (µM) |
| CAPAN-1 | BRCA2-mutant | This compound | 0.8 |
| MDA-MB-436 | BRCA1-mutant | This compound | 1.2 |
| MCF-7 | BRCA-WT | This compound | > 50 |
| CAPAN-1 | BRCA2-mutant | Olaparib (Control) | 0.1 |
| MDA-MB-436 | BRCA1-mutant | Olaparib (Control) | 0.2 |
| MCF-7 | BRCA-WT | Olaparib (Control) | > 100 |
Experimental Protocols
PARP1 Enzymatic Assay (Chemiluminescent)
This assay quantitatively measures the inhibition of PARP1 enzyme activity.
Materials:
-
Recombinant Human PARP1 enzyme
-
Histones (PARP1 substrate)
-
NAD+ (co-substrate)
-
Activated DNA
-
Assay buffer (e.g., 100 mM Tris-HCl pH 8.0, 10 mM MgCl2)
-
This compound and control inhibitors
-
Streptavidin-coated 96-well plates
-
Biotinylated NAD+
-
Streptavidin-HRP conjugate
-
Chemiluminescent substrate
-
Plate reader with chemiluminescence detection
Procedure:
-
Coat a 96-well streptavidin plate with histones.
-
Prepare serial dilutions of this compound and control inhibitors in the assay buffer.
-
In each well, add the PARP1 enzyme, activated DNA, and the test compound or vehicle control (e.g., DMSO).
-
Initiate the reaction by adding a mixture of NAD+ and biotinylated NAD+.
-
Incubate the plate at room temperature for 1 hour.
-
Wash the plate to remove unincorporated biotinylated NAD+.
-
Add Streptavidin-HRP conjugate and incubate for 1 hour at room temperature.
-
Wash the plate again.
-
Add the chemiluminescent substrate and immediately measure the signal using a plate reader.
-
Calculate the percent inhibition relative to the vehicle control and determine the IC50 value by fitting the data to a dose-response curve.
Cell Viability Assay (Resazurin Reduction)
This assay assesses the cytotoxic or cytostatic effects of the compound on cancer cell lines.[2]
Materials:
-
BRCA-mutant cell lines (e.g., CAPAN-1, MDA-MB-436)
-
BRCA-wild type cell line (e.g., MCF-7)
-
Complete cell culture medium
-
96-well cell culture plates
-
This compound and control inhibitors
-
Resazurin-based cell viability reagent
-
Fluorescence plate reader
Procedure:
-
Seed cells in 96-well plates at an appropriate density and allow them to adhere overnight.
-
Prepare serial dilutions of the test compound in the culture medium.
-
Remove the old medium and add the medium containing the compound or a vehicle control.
-
Incubate the cells for a specified period (e.g., 72 hours).[2]
-
Add the resazurin-based reagent to each well and incubate for 4-6 hours, protected from light.[2]
-
Measure the fluorescence of the resorufin product.
-
Calculate cell viability as a percentage relative to the vehicle-treated control cells.
-
Plot the results as a dose-response curve to determine the IC50 value.[2]
Western Blot for PARP Cleavage
This protocol detects the cleavage of PARP, a hallmark of apoptosis.[2]
Materials:
-
6-well cell culture plates
-
Cell lysis buffer
-
Protein assay kit (e.g., BCA)
-
SDS-PAGE gels
-
PVDF membrane
-
Primary antibody specific for cleaved PARP-1.[2]
-
Loading control antibody (e.g., GAPDH or β-actin).[2]
-
HRP-conjugated secondary antibody.[2]
-
Chemiluminescent substrate and imaging system
Procedure:
-
Seed cells in 6-well plates and treat them with the test compound for a specified time (e.g., 24 hours).[2]
-
Collect both adherent and floating cells and wash with PBS.
-
Lyse the cells and determine the protein concentration.
-
Separate protein lysates by SDS-PAGE and transfer to a PVDF membrane.
-
Block the membrane and incubate with the primary antibody for cleaved PARP-1 overnight at 4°C.[2]
-
Incubate with a loading control antibody.
-
Wash the membrane and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.[2]
-
Apply the chemiluminescent substrate and visualize the protein bands using an imaging system.
Colony Formation Assay
This assay assesses the long-term effect of the compound on the ability of single cells to form colonies.
Materials:
-
6-well cell culture plates
-
Complete cell culture medium
-
Test compound
-
Formalin (10%)
-
Crystal violet stain
Procedure:
-
Treat cells in a flask with various concentrations of the test compound for 24 hours.
-
Plate a small number of viable cells in 6-well plates and allow them to grow in a drug-free medium for 10-14 days.
-
Fix the cells with 10% formalin and stain with crystal violet.
-
Count the colonies (defined as a group of at least 50 cells).
-
Quantify the decrease in the ability of cells to form colonies relative to the control.
Visualizations
Caption: Mechanism of synthetic lethality with PARP inhibitors in HR-deficient cells.
Caption: Workflow for in vitro characterization of a potential PARP inhibitor.
References
Application Notes and Protocols for High-Throughput Screening of 2-Aminobenzamide Libraries
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for the high-throughput screening (HTS) of 2-aminobenzamide libraries to identify novel modulators of key cellular targets, particularly Poly (ADP-ribose) polymerase (PARP) and Histone Deacetylases (HDACs). The 2-aminobenzamide scaffold is a well-established pharmacophore found in numerous approved and investigational drugs, making libraries based on this structure a valuable resource for drug discovery.
Introduction to 2-Aminobenzamide Libraries
The 2-aminobenzamide core structure is a privileged scaffold in medicinal chemistry due to its ability to form key interactions with the active sites of various enzymes. It is particularly recognized as a zinc-binding group in histone deacetylases (HDACs) and a key pharmacophoric element in inhibitors of poly (ADP-ribose) polymerase (PARP). As such, HTS of 2-aminobenzamide libraries is a rational approach to discovering novel and potent inhibitors of these important enzyme families, which are critical targets in oncology and other therapeutic areas.
High-Throughput Screening Workflow
A typical HTS campaign for a 2-aminobenzamide library follows a multi-stage process to identify and validate active compounds ("hits"). This workflow is designed to efficiently screen large numbers of compounds and minimize false positives.
Caption: A generalized workflow for a high-throughput screening campaign.
Application 1: Screening for PARP Inhibitors
Poly (ADP-ribose) polymerases (PARPs) are a family of enzymes involved in DNA repair, genomic stability, and programmed cell death.[1] Inhibition of PARP, particularly PARP1 and PARP2, is a clinically validated strategy for the treatment of cancers with deficiencies in DNA repair pathways, such as those with BRCA1/2 mutations.[2] The benzamide moiety is a key structural feature of many potent PARP inhibitors.
PARP Signaling Pathway in DNA Repair
Upon detection of a single-strand DNA break, PARP1 is recruited to the site of damage and, using NAD+ as a substrate, synthesizes poly(ADP-ribose) (PAR) chains on itself and other acceptor proteins, including histones. This PARylation event leads to the recruitment of DNA repair machinery.
Caption: Simplified PARP1 signaling pathway in DNA single-strand break repair.
Experimental Protocol: Biochemical PARP1 Inhibition Assay
This protocol describes a colorimetric high-throughput assay to screen for inhibitors of PARP1.[1]
Materials:
-
Recombinant human PARP1 enzyme
-
Histone H4 (as a PARP1 activator)[1]
-
Nicotinamide adenine dinucleotide (NAD+)
-
Assay Buffer: 50 mM Tris-HCl pH 8.0, 50 mM NaCl, 2 mM MgCl2
-
Wash Buffer (PBST): Phosphate-buffered saline with 0.05% Tween-20
-
Anti-PAR monoclonal antibody
-
HRP-conjugated secondary antibody
-
TMB substrate
-
Stop Solution (e.g., 1 M H2SO4)
-
384-well high-binding microplates
-
2-Aminobenzamide compound library (dissolved in DMSO)
Procedure:
-
Plate Coating: Coat a 384-well microplate with histone H4 (1 µ g/well in PBS) overnight at 4°C.
-
Washing and Blocking: Wash the plate three times with PBST. Block with 5% non-fat dry milk in PBST for 1 hour at room temperature.
-
Compound Addition: Add 100 nL of each compound from the 2-aminobenzamide library to the wells (final concentration, e.g., 10 µM). Include positive controls (e.g., Olaparib) and negative controls (DMSO vehicle).
-
Enzyme Reaction: Add a master mix containing PARP1 enzyme and NAD+ to each well to initiate the reaction. Incubate for 1 hour at room temperature.
-
Detection:
-
Wash the plate three times with PBST.
-
Add anti-PAR antibody and incubate for 1 hour.
-
Wash and add HRP-conjugated secondary antibody, then incubate for 1 hour.
-
Wash and add TMB substrate.
-
Stop the reaction with Stop Solution and read the absorbance at 450 nm.
-
Data Presentation:
| Compound ID | Primary Screen (% Inhibition at 10 µM) | Confirmed Hit | IC50 (µM) |
| 2-ABZ-001 | 85.2 | Yes | 0.8 |
| 2-ABZ-002 | 12.5 | No | > 50 |
| 2-ABZ-003 | 92.1 | Yes | 0.5 |
| ... | ... | ... | ... |
| Olaparib | 98.5 | Yes | 0.005 |
Application 2: Screening for HDAC Inhibitors
Histone deacetylases (HDACs) are a class of enzymes that remove acetyl groups from lysine residues on histones and other proteins, leading to chromatin condensation and transcriptional repression.[3] HDAC inhibitors have emerged as an important class of anti-cancer agents. The 2-aminobenzamide moiety acts as a zinc-binding group in the active site of these enzymes.
HDAC Signaling Pathway in Gene Regulation
HDACs and histone acetyltransferases (HATs) work in opposition to regulate gene expression. HDAC inhibitors block the removal of acetyl groups, leading to hyperacetylation of histones, a more open chromatin structure, and the transcription of previously silenced genes, such as tumor suppressor genes.
Caption: The role of HDACs in gene expression and their inhibition.
Experimental Protocol: Cell-Based HDAC Inhibition Assay
This protocol describes a homogeneous, luminogenic cell-based assay to screen for inhibitors of class I and II HDACs.[4]
Materials:
-
Human cancer cell line (e.g., HCT116)
-
Cell culture medium and supplements
-
HDAC-Glo™ I/II Assay Kit (Promega) or similar
-
2-Aminobenzamide compound library (dissolved in DMSO)
-
384-well white, clear-bottom microplates
-
Luminometer
Procedure:
-
Cell Seeding: Seed HCT116 cells into 384-well plates at a density of 2,500 cells/well and incubate overnight.
-
Compound Addition: Add 50 nL of each compound from the 2-aminobenzamide library to the wells (final concentration, e.g., 10 µM). Include positive controls (e.g., Trichostatin A) and negative controls (DMSO vehicle).
-
Incubation: Incubate the plates for a defined period (e.g., 4-24 hours) to allow for compound uptake and target engagement.
-
Assay Reagent Addition: Add the HDAC-Glo™ I/II reagent, which contains a cell lysis buffer and a proluminogenic substrate, to each well.
-
Signal Development: Incubate at room temperature for 15-30 minutes to allow for cell lysis, substrate deacetylation by HDACs, and subsequent generation of a luminescent signal.
-
Luminescence Reading: Measure the luminescence using a plate reader.
Data Presentation:
A screen of a pharmaceutical collection against a cell-based HDAC I/II assay identified several active compounds.[4] The following table presents a selection of these hits and their corresponding potencies.
| Compound | HDAC-Glo IC50 in HCT116 cells (µM) | Primary Target(s) |
| Amlexanox | 1.09 | TBK1 and IKKε |
| AR-42 | 0.76 | HDAC |
| Axitinib | 1.83 | VEGFR, PDGFR, c-KIT |
| Ensulizole | 5.34 | UV filter |
| Febuxostat | 1.25 | Xanthine oxidase |
| Piceatannol | 0.99 | Syk |
| Resveratrol | 18.0 | Sirtuin 1 activator |
Note: This data is from a screen of a known pharmaceutical collection and serves as an example of the type of data generated in a cell-based HDAC HTS campaign.[4]
Conclusion
The protocols and workflows outlined in these application notes provide a robust framework for the high-throughput screening of 2-aminobenzamide libraries. By targeting key enzyme families like PARPs and HDACs, these screening efforts can lead to the identification of promising hit compounds for the development of novel therapeutics. Careful assay design, rigorous hit validation, and detailed characterization of confirmed hits are essential for the success of any drug discovery program.
References
- 1. Small-molecule collection and high-throughput colorimetric assay to identify PARP1 inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Perspectives on PARP inhibitors as pharmacotherapeutic strategies for breast cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. Identification of HDAC Inhibitors Using a Cell-Based HDAC I/II Assay - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols: Evaluating the In Vivo Efficacy of 2-amino-N-(furan-2-ylmethyl)benzamide in Preclinical Animal Models
Audience: Researchers, scientists, and drug development professionals.
Disclaimer: To date, the specific mechanism of action for 2-amino-N-(furan-2-ylmethyl)benzamide has not been extensively described in publicly available scientific literature. However, its core chemical structure, a benzamide, is a well-established pharmacophore known to inhibit poly(ADP-ribose) polymerase (PARP).[1] This document, therefore, proceeds under the working hypothesis that this compound functions as a PARP inhibitor. The following application notes and protocols are based on established methodologies for evaluating PARP inhibitors in oncology.
Introduction
Poly(ADP-ribose) polymerase (PARP) enzymes, particularly PARP1 and PARP2, are critical components of the DNA damage response (DDR) pathway, primarily involved in the repair of single-strand breaks (SSBs). In cancers with deficiencies in other DNA repair pathways, such as those with mutations in BRCA1 or BRCA2, the inhibition of PARP leads to an accumulation of cytotoxic double-strand breaks (DSBs) and subsequent cell death. This concept, known as synthetic lethality, is the foundational principle for the use of PARP inhibitors in targeted cancer therapy.[2]
These application notes provide a comprehensive guide to utilizing various preclinical animal models for assessing the in vivo efficacy of this compound, a putative PARP inhibitor. The selection of an appropriate animal model is paramount for generating robust and clinically translatable data.
Recommended Animal Models
The choice of animal model will depend on the specific research question, such as evaluating monotherapy efficacy, combination therapies, or understanding the role of the immune system.
-
Cell Line-Derived Xenograft (CDX) Models: These models are established by subcutaneously or orthotopically implanting human cancer cell lines into immunodeficient mice. They are valuable for initial efficacy screening and are relatively cost-effective and reproducible. It is crucial to select cell lines with known DNA repair deficiencies (e.g., BRCA1/2 mutations) to test the synthetic lethality hypothesis.
-
Patient-Derived Xenograft (PDX) Models: PDX models are generated by implanting fresh tumor tissue from a patient directly into an immunodeficient mouse.[3][4] These models are known to better preserve the heterogeneity and microenvironment of the original human tumor, thus offering higher predictive value for clinical outcomes.[5] They are particularly useful for evaluating efficacy in a context that more closely mirrors human disease.[4]
-
Syngeneic Models: In these models, mouse tumor cell lines are implanted into immunocompetent mice of the same genetic background.[6][7] This allows for the investigation of the interplay between the therapeutic agent and the host immune system, which is of growing importance for PARP inhibitors as evidence suggests they can modulate the tumor microenvironment and synergize with immunotherapies.[8]
-
Orthotopic Models: In orthotopic models, tumor cells or tissues are implanted into the corresponding organ of origin in the mouse (e.g., mammary fat pad for breast cancer).[9][10][11] This provides a more physiologically relevant tumor microenvironment, which can influence tumor growth, metastasis, and response to therapy.[12][13]
Experimental Protocols
The following are detailed protocols for conducting in vivo efficacy studies of this compound.
Protocol 1: Subcutaneous CDX/PDX Efficacy Study
Objective: To evaluate the anti-tumor efficacy of this compound as a monotherapy or in combination in a subcutaneous tumor model.
Materials:
-
6-8 week old female immunodeficient mice (e.g., NOD/SCID or NSG).
-
Human cancer cell line with known BRCA1/2 mutation (e.g., MDA-MB-436, SUM149) or patient-derived tumor tissue.[14][15]
-
Matrigel (optional, for cell line implantation).
-
This compound.
-
Vehicle for drug formulation (e.g., 0.5% HPMC).[16]
-
Calipers.
-
Sterile surgical instruments.
Procedure:
-
Cell Preparation and Implantation (CDX):
-
Culture selected cancer cells to 80-90% confluency.
-
Harvest cells and resuspend in a sterile, serum-free medium, optionally mixed 1:1 with Matrigel, at a concentration of 5-10 x 10^6 cells per 100 µL.[17]
-
Subcutaneously inject 100 µL of the cell suspension into the flank of each mouse.
-
-
Tumor Implantation (PDX):
-
Under sterile conditions, mince fresh patient tumor tissue into small fragments (2-3 mm).
-
Anesthetize the mouse and make a small incision on the flank.
-
Implant a single tumor fragment subcutaneously.
-
Close the incision with sutures or surgical clips.
-
-
Tumor Growth Monitoring and Randomization:
-
Drug Administration:
-
Formulate this compound in a suitable vehicle.
-
Administer the compound at a predetermined dose and schedule (e.g., daily oral gavage). Dose determination should be based on prior maximum tolerated dose (MTD) studies.
-
Include a vehicle control group receiving the formulation without the active compound.
-
-
In-life Monitoring and Endpoints:
-
Continue to measure tumor volume throughout the study.
-
Monitor the body weight of the mice twice weekly as an indicator of toxicity.[18]
-
The study can be terminated when tumors in the control group reach a predetermined size, or after a specified duration.
-
Primary endpoints include Tumor Growth Inhibition (TGI) and survival.
-
-
Post-mortem Analysis:
-
At the end of the study, euthanize the mice and excise the tumors.
-
Measure the final tumor weight and volume.
-
Collect tumor and other tissues for pharmacodynamic (e.g., PAR levels, γH2AX staining) and histopathological analysis.[17]
-
Protocol 2: Orthotopic Breast Cancer Efficacy Study
Objective: To assess the efficacy of this compound in a more clinically relevant orthotopic breast cancer model.
Materials:
-
As in Protocol 1, with a preference for a breast cancer cell line (e.g., MDA-MB-436) or PDX tissue.
-
Anesthesia.
Procedure:
-
Implantation:
-
Anesthetize the mouse.
-
Inject 1 x 10^6 cells in 100 µL of a 1:1 mixture of sterile PBS and Matrigel into the fourth mammary fat pad.[19]
-
-
Monitoring and Treatment:
-
Monitor tumor growth by palpation and caliper measurement. For more precise monitoring, especially for metastatic spread, in vivo imaging systems (e.g., IVIS for luciferase-tagged cells) can be utilized.[13]
-
Initiate treatment when tumors are palpable or reach a predetermined size.
-
Administer the compound and monitor as described in Protocol 1.
-
-
Endpoint Analysis:
-
In addition to primary tumor growth, assess for metastasis to distant organs such as the lungs and liver.[12]
-
Data Presentation
Quantitative data should be summarized in clear and concise tables to facilitate comparison between treatment groups.
Table 1: Monotherapy Efficacy of this compound in a BRCA1-mutant Xenograft Model
| Treatment Group | Dosing Regimen | Number of Animals (n) | Mean Tumor Volume at Day 21 (mm³) ± SEM | Tumor Growth Inhibition (%) | Mean Body Weight Change (%) |
| Vehicle Control | Daily, p.o. | 10 | 1500 ± 150 | - | +2.5 |
| This compound | 50 mg/kg, daily, p.o. | 10 | 600 ± 80 | 60 | -1.2 |
| This compound | 100 mg/kg, daily, p.o. | 10 | 300 ± 50 | 80 | -4.5 |
| Olaparib (Reference) | 50 mg/kg, daily, p.o. | 10 | 350 ± 60 | 77 | -3.8 |
Data are hypothetical and for illustrative purposes only.
Table 2: Combination Therapy Efficacy in a PDX Model of Triple-Negative Breast Cancer
| Treatment Group | Dosing Regimen | Number of Animals (n) | Mean Tumor Volume at Day 28 (mm³) ± SEM | Tumor Growth Inhibition (%) |
| Vehicle Control | Daily, p.o. | 8 | 1800 ± 200 | - |
| This compound | 50 mg/kg, daily, p.o. | 8 | 900 ± 110 | 50 |
| Chemotherapy Agent X | Weekly, i.v. | 8 | 1080 ± 130 | 40 |
| Combination Therapy | As above | 8 | 270 ± 45 | 85 |
Data are hypothetical and for illustrative purposes only.
Visualizations
Signaling Pathway
Caption: Mechanism of synthetic lethality with PARP inhibitors.
Experimental Workflow
Caption: General workflow for in vivo efficacy studies.
References
- 1. Benzamide, an inhibitor of poly(ADP-ribose) polymerase, attenuates methamphetamine-induced dopamine neurotoxicity in the C57B1/6N mouse - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. xenograft.org [xenograft.org]
- 4. mdlinx.com [mdlinx.com]
- 5. Patient Derived Xenograft Models: An Emerging Platform for Translational Cancer Research - PMC [pmc.ncbi.nlm.nih.gov]
- 6. reactionbiology.com [reactionbiology.com]
- 7. Syngeneic Tumor Mouse Models | Kyinno Bio [kyinno.com]
- 8. PARP Inhibitor Efficacy Depends on CD8+ T-cell Recruitment via Intratumoral STING Pathway Activation in BRCA-Deficient Models of Triple-Negative Breast Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Orthotopic and metastatic tumour models in preclinical cancer research - PMC [pmc.ncbi.nlm.nih.gov]
- 10. criver.com [criver.com]
- 11. biocytogen.com [biocytogen.com]
- 12. Orthotopic Tumor Models in Preclinical Oncology | Oncodesign Services [oncodesign-services.com]
- 13. Orthotopic Xenograft Tumor Models | Abnova [abnova.com]
- 14. academic.oup.com [academic.oup.com]
- 15. A Novel PARP Inhibitor YHP-836 For the Treatment of BRCA-Deficiency Cancers - PMC [pmc.ncbi.nlm.nih.gov]
- 16. aacrjournals.org [aacrjournals.org]
- 17. benchchem.com [benchchem.com]
- 18. benchchem.com [benchchem.com]
- 19. benchchem.com [benchchem.com]
Characterization of Benzamide: Application Notes and Protocols for NMR and Mass Spectrometry Techniques
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to the characterization of benzamide using Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS). The following protocols and data are intended to assist in the structural elucidation, purity assessment, and quantitative analysis of benzamide, a crucial component in many pharmaceutical and chemical syntheses.
Introduction
Benzamide is a simple aromatic amide that serves as a fundamental building block in organic chemistry and drug discovery. Accurate and thorough characterization is essential to ensure its identity, purity, and quality. This document outlines the application of two powerful analytical techniques, NMR and MS, for the comprehensive analysis of benzamide. NMR spectroscopy provides detailed information about the molecular structure and connectivity of atoms, while mass spectrometry reveals the molecular weight and fragmentation pattern, confirming the compound's identity.
Analytical Workflow Overview
A typical workflow for the characterization of benzamide involves a combination of chromatographic and spectroscopic techniques to ensure unambiguous identification and quantification.
Caption: Overall Benzamide Characterization Workflow.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a primary technique for the structural elucidation of organic molecules. Both ¹H and ¹³C NMR are essential for the complete characterization of benzamide.
Expected ¹H and ¹³C NMR Spectral Data
The following tables summarize the expected chemical shifts for benzamide.[1][2][3][4][5]
Table 1: Predicted ¹H NMR Chemical Shifts for Benzamide
| Protons | Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration |
| Amide (NH₂) | 7.46 - 8.05 | Broad Singlet | 2H |
| Aromatic (ortho) | 7.91 - 7.93 | Multiplet | 2H |
| Aromatic (meta) | 7.40 - 7.42 | Multiplet | 2H |
| Aromatic (para) | 7.47 - 7.53 | Multiplet | 1H |
Note: Chemical shifts can vary depending on the solvent and concentration.
Table 2: Predicted ¹³C NMR Chemical Shifts for Benzamide
| Carbon Atom | Predicted Chemical Shift (δ, ppm) |
| Carbonyl (C=O) | 169.9 - 171.4 |
| Aromatic (C-ipso) | 132.2 - 134.6 |
| Aromatic (C-ortho) | 127.5 - 129.0 |
| Aromatic (C-meta) | 128.5 - 128.7 |
| Aromatic (C-para) | 132.8 |
Experimental Protocol: ¹H and ¹³C NMR
Sample Preparation:
-
Accurately weigh 5-10 mg of benzamide for ¹H NMR (20-50 mg for ¹³C NMR).
-
Dissolve the sample in 0.5-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆ or CDCl₃).
-
Add a small amount of an internal standard, such as tetramethylsilane (TMS), for chemical shift referencing (0 ppm).
-
Transfer the solution to a clean, dry 5 mm NMR tube.
Instrumentation:
-
A 400 MHz or 500 MHz NMR spectrometer is recommended for high-resolution spectra.[6]
¹H NMR Acquisition Parameters:
-
Pulse Program: Standard single-pulse experiment (e.g., 'zg30' on Bruker instruments).[6]
-
Spectral Width: 12-16 ppm.[6]
-
Number of Scans: 16-64, depending on the sample concentration.[6]
-
Relaxation Delay (d1): 1-2 seconds.[6]
-
Acquisition Time: 2-4 seconds.[6]
¹³C NMR Acquisition Parameters:
-
Pulse Program: Proton-decoupled single-pulse experiment (e.g., 'zgpg30' on Bruker instruments).[6]
-
Spectral Width: 200-240 ppm.[6]
-
Number of Scans: 1024-4096, due to the low natural abundance of ¹³C.[6]
-
Relaxation Delay (d1): 2-5 seconds.[6]
Data Processing:
-
Apply a line broadening factor of 0.3 Hz for ¹H spectra and 1-2 Hz for ¹³C spectra before Fourier transformation.[6]
-
Manually phase the transformed spectrum and apply a baseline correction.[6]
-
Reference the spectrum to the residual solvent peak or the TMS signal.[6]
-
For ¹H NMR, integrate the signals to determine the relative number of protons and analyze the splitting patterns.[6]
-
Assign the observed signals to the corresponding protons and carbons in the benzamide structure.[6]
Caption: NMR Experimental Workflow for Benzamide.
Mass Spectrometry (MS)
Mass spectrometry is a powerful technique for determining the molecular weight of a compound and providing structural information through fragmentation analysis.
Expected Mass Spectrometry Data
The mass spectrum of benzamide will show a molecular ion peak ([M]⁺) and characteristic fragment ions.[7][8][9][10]
Table 3: Expected Mass Spectrometry Fragmentation for Benzamide (Electron Ionization)
| m/z | Relative Intensity | Assignment |
| 121 | High | [M]⁺ (Molecular Ion) |
| 105 | Very High | [M - NH₂]⁺ (Benzoyl cation) |
| 77 | High | [C₆H₅]⁺ (Phenyl cation) |
| 51 | Medium | [C₄H₃]⁺ |
The fragmentation pattern typically involves the loss of the amino group to form a stable benzoyl cation, which can then lose carbon monoxide to form the phenyl cation.[7][8][10]
Experimental Protocol: Gas Chromatography-Mass Spectrometry (GC-MS)
Sample Preparation:
-
Prepare a dilute solution of benzamide (e.g., 1 mg/mL) in a volatile organic solvent such as dichloromethane or ethyl acetate.[11]
Instrumentation:
-
A GC-MS system equipped with a capillary column (e.g., 30 m x 0.25 mm with a 5% phenyl-methylpolysiloxane stationary phase) and an electron ionization (EI) source is typically used.[11]
GC Conditions:
-
Injector Temperature: 250 °C.[11]
-
Carrier Gas: Helium at a constant flow rate of 1 mL/min.[11]
-
Oven Temperature Program: Start at 100 °C, hold for 1 minute, then ramp to 280 °C at 15 °C/min.[11]
MS Conditions:
-
Ionization Mode: Electron Ionization (EI) at 70 eV.[11]
-
Mass Analyzer: Quadrupole or Ion Trap.[11]
-
Scan Range: m/z 40-400.[11]
Data Analysis:
-
The total ion chromatogram (TIC) will show the retention time of benzamide.
-
The mass spectrum corresponding to the chromatographic peak is analyzed to determine the molecular ion and fragmentation pattern.[11]
-
A library search (e.g., NIST) can be performed for tentative identification.[11]
Caption: GC-MS Experimental Workflow for Benzamide.
Quantitative Analysis
Both NMR and MS techniques can be adapted for quantitative analysis of benzamide, which is crucial for purity assessment and assay in drug development.
Quantitative NMR (qNMR)
qNMR is a primary analytical method that allows for the direct quantification of a substance without the need for a specific reference standard of the analyte.[12] It relies on the principle that the signal intensity in an NMR spectrum is directly proportional to the number of nuclei.[13][14][15]
Protocol for Purity Determination by qNMR:
-
Accurately weigh a known amount of the benzamide sample.
-
Accurately weigh a known amount of a certified internal standard (e.g., maleic acid, dimethyl sulfone) and dissolve it with the benzamide sample in a deuterated solvent.
-
Acquire a ¹H NMR spectrum with optimized parameters for quantification (e.g., long relaxation delay to ensure full relaxation of all protons).
-
Integrate the signals of the analyte (benzamide) and the internal standard.
-
Calculate the purity of the benzamide sample using the following equation[13]:
Purity (%) = (I_analyte / I_standard) * (N_standard / N_analyte) * (M_analyte / M_standard) * (m_standard / m_analyte) * P_standard
Where:
-
I = Integral value
-
N = Number of protons for the integrated signal
-
M = Molecular weight
-
m = mass
-
P = Purity of the standard
-
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
LC-MS/MS is a highly sensitive and selective technique for the quantification of compounds in complex mixtures, making it ideal for bioanalytical studies.[16][17]
Protocol for Quantification by LC-MS/MS:
-
Sample Preparation: Perform a suitable sample extraction, such as protein precipitation for plasma samples, followed by dilution.[16]
-
Chromatographic Separation: Use a reversed-phase LC column (e.g., C18) with a suitable mobile phase gradient (e.g., water with formic acid and acetonitrile) to separate benzamide from matrix components.[18][19]
-
Mass Spectrometry Detection: Operate a triple quadrupole mass spectrometer in Multiple Reaction Monitoring (MRM) mode for high selectivity and sensitivity.
-
Quantification: Generate a calibration curve using standards of known benzamide concentrations and an internal standard. The concentration of benzamide in the unknown sample is determined by comparing its peak area ratio to the internal standard against the calibration curve.
Conclusion
The combination of NMR and mass spectrometry provides a robust and comprehensive approach for the characterization of benzamide. NMR spectroscopy is indispensable for unambiguous structural elucidation, while mass spectrometry confirms the molecular weight and provides valuable fragmentation information. Furthermore, quantitative applications of these techniques, such as qNMR and LC-MS/MS, are essential for purity assessment and accurate quantification in research and drug development settings. The protocols and data presented in these application notes serve as a detailed guide for scientists to ensure the quality and integrity of benzamide in their work.
References
- 1. bmse000668 Benzamide at BMRB [bmrb.io]
- 2. Benzamide(55-21-0) 1H NMR [m.chemicalbook.com]
- 3. spectrabase.com [spectrabase.com]
- 4. rsc.org [rsc.org]
- 5. Human Metabolome Database: 13C NMR Spectrum (1D, 600 MHz, D2O, predicted) (HMDB0004461) [hmdb.ca]
- 6. benchchem.com [benchchem.com]
- 7. researchgate.net [researchgate.net]
- 8. Fragmentation pattern of amides by EI and HRESI: study of protonation sites using DFT-3LYP data - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Benzamide [webbook.nist.gov]
- 10. youtube.com [youtube.com]
- 11. benchchem.com [benchchem.com]
- 12. benchchem.com [benchchem.com]
- 13. pubs.acs.org [pubs.acs.org]
- 14. nmr.chem.ox.ac.uk [nmr.chem.ox.ac.uk]
- 15. usp.org [usp.org]
- 16. benchchem.com [benchchem.com]
- 17. rsc.org [rsc.org]
- 18. vliz.be [vliz.be]
- 19. agilent.com [agilent.com]
Application Notes and Protocols for the Crystallization of 2-amino-N-(furan-2-ylmethyl)benzamide
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the crystallization of 2-amino-N-(furan-2-ylmethyl)benzamide. The objective is to equip researchers with the necessary methodologies to obtain high-quality crystals of this compound, which is essential for structural elucidation, purity enhancement, and formulation development.
Introduction
This compound is a small organic molecule featuring an aminobenzamide scaffold linked to a furan ring. The presence of both hydrogen bond donors (the amino and amide groups) and acceptors (the amide carbonyl and furan oxygen), along with aromatic rings, suggests the potential for forming a stable crystal lattice. Obtaining a crystalline form is crucial for unequivocally determining its three-dimensional structure through X-ray diffraction, which can provide insights into its biological activity and guide further drug design efforts. High-quality crystals are also indicative of high purity.
Physicochemical Properties
A summary of the key physicochemical properties of this compound is presented below. This information is critical for designing a successful crystallization strategy.
| Property | Value | Source |
| Molecular Formula | C₁₂H₁₂N₂O₂ | PubChem[1] |
| Molecular Weight | 216.24 g/mol | PubChem[1] |
| IUPAC Name | This compound | PubChem[1] |
| Solubility | >32.4 µg/mL (at pH 7.4) | PubChem[1] |
Experimental Protocols
The purity of the starting material is paramount for successful crystallization. It is recommended to use this compound with a purity of at least 95%, preferably higher. If the compound is synthesized in-house, it should be purified by column chromatography or other suitable methods prior to crystallization.
General Workflow for Crystallization Method Development
The following diagram outlines a systematic approach to developing a crystallization method for this compound.
Protocol 1: Slow Evaporation
This is often the simplest method for obtaining crystals. It relies on the gradual increase in solute concentration as the solvent evaporates, leading to supersaturation and crystal formation.
1. Solvent Selection:
-
Experimentally determine a solvent in which this compound has moderate solubility. Solvents to consider include:
-
Alcohols (e.g., ethanol, methanol, isopropanol)
-
Esters (e.g., ethyl acetate)
-
Ketones (e.g., acetone)
-
Chlorinated solvents (e.g., dichloromethane)
-
Acetonitrile
-
-
Avoid highly volatile solvents like diethyl ether or dichloromethane if they cause the compound to precipitate too quickly as an amorphous solid or very small crystals.
2. Procedure: a. Dissolve the compound in the chosen solvent at room temperature or with gentle heating to create a solution that is near saturation. b. Filter the solution through a syringe filter (0.22 µm) into a clean vial or beaker to remove any insoluble impurities. c. Cover the container with a lid or parafilm with a few needle holes to allow for slow evaporation of the solvent. d. Place the container in a vibration-free location and allow it to stand undisturbed. e. Monitor for crystal growth over several hours to days.
Protocol 2: Vapor Diffusion
This technique is particularly useful when only a small amount of the compound is available. It involves the slow diffusion of a volatile "anti-solvent" (in which the compound is insoluble) into a solution of the compound, inducing crystallization.
1. Solvent System Selection:
-
Solvent: A solvent in which this compound is readily soluble (e.g., DMF, DMSO, or dichloromethane).
-
Anti-solvent: A more volatile solvent in which the compound is poorly soluble (e.g., hexane, diethyl ether, or pentane). The solvent and anti-solvent must be miscible.
2. Procedure (Hanging Drop Method): a. Prepare a concentrated solution of the compound in the chosen solvent. b. Place a small volume (1-5 µL) of this solution as a drop on a siliconized glass coverslip. c. In a larger well or chamber, add a reservoir of the anti-solvent (0.5-1 mL). d. Invert the coverslip and place it over the reservoir, sealing the chamber. e. The anti-solvent vapor will slowly diffuse into the drop, reducing the solubility of the compound and promoting crystallization. f. Keep the setup in a stable environment and check for crystal formation periodically.
Protocol 3: Solvent Layering
This method involves carefully layering a solution of the compound with a miscible anti-solvent of a different density. Crystallization occurs at the interface as the two solvents slowly mix.
1. Solvent System Selection:
-
Choose a solvent/anti-solvent pair where the compound is soluble in one and insoluble in the other, and the two solvents are miscible but have different densities.
-
A common system involves dissolving the compound in a denser solvent (e.g., dichloromethane) and layering a less dense anti-solvent (e.g., hexane or ethanol) on top.
2. Procedure: a. Prepare a nearly saturated solution of the compound in the denser solvent in a narrow container, such as a test tube or NMR tube. b. Carefully and slowly add the less dense anti-solvent down the side of the container to form a distinct layer on top of the solution, avoiding mixing. c. Seal the container and leave it undisturbed. d. Crystals will ideally form at the interface between the two solvent layers over time.
Data Presentation
Systematic screening of crystallization conditions is crucial. The following table should be used to record experimental outcomes to facilitate comparison and optimization.
| Experiment ID | Method | Solvent(s) | Anti-solvent | Concentration (mg/mL) | Temperature (°C) | Time | Result (Crystal Quality, Size, Yield) |
| Slow Evaporation | N/A | ||||||
| Vapor Diffusion | |||||||
| Solvent Layering |
Crystal quality can be described qualitatively (e.g., needles, plates, prisms; clear, opaque) and quantitatively if suitable analytical techniques are available.
Troubleshooting
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No Crystals Form: The solution may be undersaturated. Try increasing the concentration or allowing more solvent to evaporate. For vapor diffusion, ensure the anti-solvent is sufficiently volatile.
-
Oily Precipitate: The compound may be "crashing out" of solution too quickly. Reduce the rate of supersaturation by using a less volatile anti-solvent, slowing down evaporation, or lowering the temperature.
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Small or Poor-Quality Crystals: This can be due to rapid crystal nucleation. Try reducing the concentration, using a slower evaporation/diffusion rate, or screening different solvents. The purity of the compound should also be re-evaluated.
By systematically applying these protocols and carefully documenting the results, researchers can identify optimal conditions for obtaining high-quality crystals of this compound suitable for further analysis and application in drug development.
References
Application Notes and Protocols: Synthesis of 2-amino-N-(furan-2-ylmethyl)benzamide Derivatives
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a detailed protocol for the synthesis of 2-amino-N-(furan-2-ylmethyl)benzamide and its derivatives. These compounds are of significant interest in medicinal chemistry due to their potential therapeutic applications, including antimicrobial and anticancer activities. The core synthetic strategy involves the reaction of isatoic anhydride with furfurylamine or its substituted counterparts. This application note includes a comprehensive experimental protocol, a summary of quantitative data for related compounds, and visualizations of the synthetic workflow and a potential biological signaling pathway.
Introduction
The 2-aminobenzamide scaffold is a privileged structure in drug discovery, forming the core of various biologically active molecules. Derivatives of this scaffold have shown promise as histone deacetylase (HDAC) inhibitors, which are a class of anticancer agents.[1][2] The incorporation of a furan moiety is also of interest, as furan-containing compounds are known to exhibit a broad spectrum of biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.[3][4] The synthesis of this compound combines these two key pharmacophores, leading to novel derivatives with potential for further development.
Data Presentation
The following table summarizes the synthetic yields and biological activities of representative 2-aminobenzamide derivatives as reported in the literature. This data is intended to provide a comparative baseline for researchers working with this class of compounds.
| Compound ID | R Group | Synthesis Method | Yield (%) | Biological Activity | Reference |
| 1 | 4-fluorophenyl | Conventional Heating (DMF) | 72 | Antimicrobial | [Pmid:24662130] |
| 2 | 4-chlorophenyl | Conventional Heating (DMF) | 80 | Antimicrobial | [Pmid:24662130] |
| 3 | p-tolyl | Conventional Heating (DMF) | 97 | Antimicrobial | [Pmid:24662130] |
| 4 | 2-carbamoylphenyl | Microwave Irradiation | 64 | Antimicrobial | [Pmid:24662130] |
| 5 | Benzothiazole derivative | BOP coupling | 58.3 | Cytotoxic (A549 cells) | [doi:10.1177/17562848221115858] |
Experimental Protocols
Synthesis of this compound
This protocol is adapted from general procedures for the synthesis of N-substituted 2-aminobenzamides from isatoic anhydride.
Materials:
-
Isatoic anhydride
-
Furfurylamine
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Dimethylformamide (DMF)
-
Ethanol
-
Deionized water
-
Standard laboratory glassware
-
Magnetic stirrer with heating plate
-
Rotary evaporator
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Melting point apparatus
-
Thin Layer Chromatography (TLC) plates (silica gel)
-
UV lamp
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, dissolve isatoic anhydride (1.0 equivalent) in a minimal amount of dimethylformamide (DMF).
-
Addition of Amine: To the stirred solution, add furfurylamine (1.0 equivalent) dropwise at room temperature.
-
Reaction: Heat the reaction mixture to 80-100 °C and maintain this temperature for 2-4 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
-
Work-up: After the reaction is complete (as indicated by TLC), cool the mixture to room temperature. Pour the reaction mixture into ice-cold water with constant stirring.
-
Precipitation and Filtration: A solid precipitate of this compound will form. Collect the solid by vacuum filtration and wash it thoroughly with cold deionized water.
-
Purification: Recrystallize the crude product from a suitable solvent system, such as ethanol/water, to obtain the purified product.
-
Drying and Characterization: Dry the purified solid in a vacuum oven. Characterize the final product by determining its melting point and using spectroscopic methods (¹H NMR, ¹³C NMR, IR, and Mass Spectrometry).
Visualizations
Synthetic Workflow
The following diagram illustrates the general workflow for the synthesis of this compound derivatives.
Caption: Synthetic workflow for this compound.
Potential Signaling Pathway
2-aminobenzamide derivatives have been identified as potential histone deacetylase (HDAC) inhibitors. The following diagram illustrates a simplified signaling pathway for HDAC inhibition leading to anticancer effects.
Caption: Potential HDAC inhibition pathway.
Conclusion
The protocol described provides a straightforward and adaptable method for the synthesis of this compound and its derivatives. The potential of these compounds as antimicrobial and anticancer agents, possibly acting through HDAC inhibition, warrants further investigation. The provided data and visualizations serve as a valuable resource for researchers in the field of medicinal chemistry and drug development.
References
- 1. Discovery and preliminary evaluation of 2-aminobenzamide and hydroxamate derivatives containing 1,2,4-oxadiazole moiety as potent histone deacetylase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Synthesis and cancer antiproliferative activity of new histone deacetylase inhibitors: hydrophilic hydroxamates and 2-aminobenzamide-containing derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Recent Updates on Anti-Inflammatory and Antimicrobial Effects of Furan Natural Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 4. ijabbr.com [ijabbr.com]
Application Notes and Protocols: 2-amino-N-(furan-2-ylmethyl)benzamide as a Molecular Probe
A comprehensive search of scientific literature and chemical databases reveals no established use of 2-amino-N-(furan-2-ylmethyl)benzamide as a molecular probe. While the compound is documented as a chemical entity[1], there is no available data to support its application in cellular imaging, as a fluorescent probe, or for specific target identification in biological assays.
The information available for this compound is primarily limited to its chemical and physical properties, as cataloged in databases such as PubChem[1]. Research related to the structural backbone of this compound has focused on the synthesis and biological activities of its derivatives, rather than the parent compound's utility as a molecular probe.
Research on Related Compounds
Studies on derivatives of this compound have explored various therapeutic applications, including:
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Antiviral Activity: Certain derivatives of the furan-2-ylmethylene structure have been investigated as potential inhibitors of the SARS-CoV-2 main protease[2].
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Antimicrobial and Antifungal Properties: The broader class of 2-aminobenzamide derivatives has been synthesized and evaluated for antimicrobial and antifungal activities[3][4].
-
Antibiofilm Agents: Furan-2-carboxamides, which share a similar structural motif, have been assessed for their ability to inhibit biofilm formation in bacteria[5].
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PET Imaging: While not directly related, other benzamide derivatives have been functionalized for use as imaging agents in positron emission tomography (PET) to detect melanoma[6].
It is important to note that these studies do not utilize this compound itself as a molecular probe but rather explore the therapeutic potential of modified versions of the core structure.
Conclusion
Based on the current body of scientific literature, the creation of detailed application notes and experimental protocols for the use of this compound as a molecular probe is not possible. There are no published signaling pathways, experimental workflows, or quantitative data associated with this specific application. Therefore, no data tables or diagrams can be generated as requested.
Researchers interested in the development of novel molecular probes could potentially investigate the properties of this compound, but at present, there is no established foundation for its use in this context.
References
- 1. This compound | C12H12N2O2 | CID 841269 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Discovery of 2-(furan-2-ylmethylene)hydrazine-1-carbothioamide derivatives as novel inhibitors of SARS-CoV-2 main protease - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Synthesis and Biological Evaluation of 2-Aminobenzamide Derivatives as Antimicrobial Agents: Opening/Closing Pharmacophore Site [mdpi.com]
- 4. researchgate.net [researchgate.net]
- 5. Diversity‐Oriented Synthesis and Antibiofilm Evaluation of Furan‐2‐Carboxamides - PMC [pmc.ncbi.nlm.nih.gov]
- 6. 68Ga-labeled fluorinated benzamide derivatives for positron emission tomography imaging of melanoma - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Synthesis of 2-Amino-N-(furan-2-ylmethyl)benzamide
Welcome to the technical support center for the synthesis of 2-amino-N-(furan-2-ylmethyl)benzamide. This guide provides troubleshooting advice and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals improve the yield and purity of their synthesis.
Frequently Asked Questions (FAQs)
Q1: What is the primary reaction for synthesizing this compound?
The most common and direct method for the synthesis of this compound involves the reaction of isatoic anhydride with furfurylamine. This reaction proceeds via nucleophilic acyl substitution, where the amine attacks the carbonyl group of the anhydride, leading to the opening of the anhydride ring and subsequent formation of the amide bond with the release of carbon dioxide.
Q2: What are the key parameters that influence the yield of the reaction?
The yield of this compound is primarily influenced by several factors:
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Reaction Temperature: Temperature affects the rate of reaction. However, excessively high temperatures can lead to side reactions and decomposition of the product.
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Solvent: The choice of solvent can significantly impact the solubility of reactants and the reaction rate.
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Stoichiometry of Reactants: The molar ratio of isatoic anhydride to furfurylamine is crucial for maximizing product formation and minimizing unreacted starting materials.
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Reaction Time: Sufficient reaction time is necessary for the reaction to go to completion.
Q3: What are the potential side reactions that can lower the yield?
A significant side reaction is the self-condensation of isatoic anhydride, which can form an anthraniloylanthranilic acid by-product.[1] This is more likely to occur in the presence of water or at elevated temperatures. Additionally, impurities in the starting materials or solvent can lead to the formation of other undesired products.
Troubleshooting Guide
This section addresses common issues encountered during the synthesis of this compound and provides systematic solutions.
Issue 1: Low Product Yield
Possible Causes and Solutions:
| Cause | Recommended Solution |
| Incomplete Reaction | - Ensure the reaction is stirred vigorously to ensure proper mixing of reactants.- Increase the reaction time and monitor the progress using an appropriate analytical technique such as Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).- Gradually increase the reaction temperature in small increments (e.g., 5-10 °C) and monitor for yield improvement versus byproduct formation. |
| Suboptimal Reactant Ratio | - While a 1:1 molar ratio of isatoic anhydride to furfurylamine is theoretically required, a slight excess of the more volatile or less stable reactant (furfurylamine) may be beneficial. Experiment with molar ratios from 1:1 to 1:1.2 (isatoic anhydride:furfurylamine). |
| Inappropriate Solvent | - The choice of solvent is critical. Aprotic polar solvents like Dimethylformamide (DMF), Dimethyl Sulfoxide (DMSO), or Dioxane are often suitable for this type of reaction. If solubility is an issue, consider a solvent screen to identify the optimal medium. |
| Side Reactions | - Minimize the presence of water in the reactants and solvent to reduce the self-condensation of isatoic anhydride. Use anhydrous solvents and dry glassware.- Maintain the reaction temperature within the optimal range to avoid thermal decomposition or unwanted side reactions. |
Issue 2: Presence of Impurities in the Final Product
Possible Causes and Solutions:
| Cause | Recommended Solution |
| Unreacted Starting Materials | - Optimize the stoichiometry of the reactants to ensure complete consumption of the limiting reagent.- After the reaction is complete, unreacted isatoic anhydride can often be removed by a basic wash during the workup, as it will form a water-soluble salt. Unreacted furfurylamine can be removed by an acidic wash. |
| Formation of Anthraniloylanthranilic Acid | - This byproduct from the self-condensation of isatoic anhydride is less soluble and may precipitate out. It can often be removed by recrystallization from a suitable solvent system. |
| Other Byproducts | - Purification by column chromatography using an appropriate stationary phase (e.g., silica gel) and eluent system is a highly effective method for removing various impurities. The polarity of the eluent can be adjusted to achieve optimal separation. |
Experimental Protocols
A general experimental protocol for the synthesis of this compound is provided below. Please note that optimization of these conditions may be necessary to achieve the best results in your specific laboratory setting.
Materials:
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Isatoic anhydride
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Furfurylamine
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Anhydrous Dimethylformamide (DMF)
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Hydrochloric acid (HCl)
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Sodium bicarbonate (NaHCO₃)
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Ethyl acetate
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Brine
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Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
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In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve isatoic anhydride (1.0 equivalent) in anhydrous DMF.
-
Slowly add furfurylamine (1.0-1.2 equivalents) to the solution at room temperature.
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Heat the reaction mixture to 80-100 °C and stir for 4-6 hours. Monitor the reaction progress by TLC.
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After the reaction is complete, cool the mixture to room temperature and pour it into water.
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Extract the aqueous mixture with ethyl acetate (3 x 50 mL).
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Combine the organic layers and wash sequentially with 1M HCl, saturated NaHCO₃ solution, and brine.
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Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
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Purify the crude product by recrystallization from a suitable solvent (e.g., ethanol/water or ethyl acetate/hexane) or by column chromatography on silica gel.
Data Presentation
The following table summarizes the potential impact of key reaction parameters on the yield of this compound. This data is illustrative and should be optimized for your specific experimental setup.
| Parameter | Condition A | Condition B | Condition C | Expected Outcome |
| Temperature (°C) | 60 | 80 | 100 | Yield may increase with temperature up to an optimal point, after which byproduct formation may increase. |
| Solvent | Toluene | Dioxane | DMF | Polar aprotic solvents like DMF are generally expected to give higher yields due to better solubility of reactants. |
| Furfurylamine (equiv.) | 1.0 | 1.1 | 1.2 | A slight excess of the amine may drive the reaction to completion and improve the yield. |
Visualizations
The following diagrams illustrate the synthesis pathway and a general troubleshooting workflow.
Caption: Reaction pathway for the synthesis of this compound.
Caption: A logical workflow for troubleshooting synthesis issues.
References
Solubility issues with 2-amino-N-(furan-2-ylmethyl)benzamide in assays
Technical Support Center: 2-amino-N-(furan-2-ylmethyl)benzamide
Welcome to the technical support center for this compound. This resource is designed to assist researchers, scientists, and drug development professionals in troubleshooting solubility issues that may arise during in vitro and in vivo assays.
Frequently Asked Questions (FAQs)
Q1: What is the known solubility of this compound?
A1: The experimental aqueous solubility of this compound has been determined to be >32.4 µg/mL at pH 7.4[1]. However, its solubility can be significantly lower in neutral aqueous buffers commonly used for biological assays, leading to precipitation.
Q2: What are the common signs of poor solubility of this compound in an experiment?
A2: Signs of poor solubility for this compound include:
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Visible Precipitation: The assay medium may appear cloudy, hazy, or contain visible particles or crystals after the addition of the compound.
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Inconsistent Results: High variability in measurements between replicate wells or across different experiments.
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Flat Dose-Response Curve: An increase in the compound's concentration does not produce a corresponding change in the biological effect. This may suggest that the compound is precipitating out of the solution rather than reaching its intended biological target.
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Assay Interference: Precipitated compound can interfere with certain assay technologies, particularly those that rely on light scattering or imaging.
Q3: Why is Dimethyl Sulfoxide (DMSO) recommended as a solvent for this compound?
A3: DMSO is a powerful aprotic solvent capable of dissolving a wide range of organic compounds, including many benzamide derivatives. It is miscible with water, making it a common choice for preparing highly concentrated stock solutions that can then be diluted into aqueous assay media.
Q4: What is the maximum recommended final concentration of DMSO in my assay?
A4: To avoid solvent-induced artifacts or cytotoxicity, the final concentration of DMSO in your assay should be kept as low as possible, typically below 0.5%. However, the tolerance of your specific cell line or assay system to DMSO should always be determined empirically.
Troubleshooting Guide
Issue: My compound precipitates when I dilute my DMSO stock solution into the aqueous assay buffer.
This is a common issue for compounds with low aqueous solubility. Here are several steps you can take to troubleshoot this problem:
-
Reduce the Final Concentration: The most straightforward approach is to test lower final concentrations of this compound in your assay.
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Optimize the Dilution Method: Instead of adding a small volume of your concentrated DMSO stock directly into the full volume of the assay medium, try a serial dilution approach. Additionally, adding the compound dropwise while gently vortexing or stirring the medium can facilitate better mixing and prevent localized high concentrations that lead to precipitation.
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Pre-warm the Assay Medium: Temperature can influence solubility. Pre-warming your assay medium to the experimental temperature (e.g., 37°C) before adding the compound can sometimes help keep it in solution.
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Adjust the pH of the Buffer: For ionizable compounds, modifying the pH of the buffer can significantly enhance solubility. Given the presence of an amino group, this compound is likely to be more soluble at a slightly acidic pH.
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Use of Solubilizing Agents (Excipients): If the above methods are not successful, consider the use of solubilizing agents such as cyclodextrins. These can form inclusion complexes with poorly soluble compounds, thereby increasing their aqueous solubility.
Data Presentation
Table 1: Solubility of this compound in Various Solvents.
| Solvent | Temperature (°C) | Solubility | Notes |
| Aqueous Buffer (pH 7.4) | Room Temperature | >32.4 µg/mL[1] | Experimental data. Solubility may vary with buffer composition. |
| DMSO | Room Temperature | Estimated >10 mg/mL | A high concentration stock solution should be achievable. |
| Ethanol | Room Temperature | Estimated 1-5 mg/mL | Lower solubility than DMSO, but can be used as a co-solvent. |
| Methanol | Room Temperature | Estimated 1-5 mg/mL | Similar to ethanol, can be a useful co-solvent. |
| PEG400 (10% in water) | Room Temperature | Estimated >1 mg/mL | Polyethylene glycol can enhance aqueous solubility. |
Note: The solubility values in organic solvents are estimates based on the properties of similar benzamide compounds and should be determined experimentally for your specific application.
Experimental Protocols
Protocol 1: Preparation of a 10 mM Stock Solution in DMSO
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Accurately weigh a small amount of this compound (e.g., 2.16 mg). The molecular weight is 216.24 g/mol [1].
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Transfer the solid compound to a sterile microcentrifuge tube.
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Add the calculated volume of anhydrous DMSO to achieve a 10 mM concentration (e.g., 1 mL for 2.16 mg).
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Vortex the tube until the compound is completely dissolved. Gentle warming in a 37°C water bath can be applied if necessary.
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Visually inspect the solution to ensure there are no undissolved particles.
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Store the stock solution in small aliquots at -20°C or -80°C to minimize freeze-thaw cycles.
Protocol 2: Kinetic Solubility Assessment using a Turbidity Assay
This protocol provides a method to estimate the kinetic solubility of the compound in your specific assay buffer.
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Prepare a 10 mM stock solution of this compound in 100% DMSO.
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In a 96-well plate, perform a serial dilution of the DMSO stock solution with DMSO to create a range of concentrations (e.g., from 10 mM down to 0.1 mM).
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In a separate 96-well plate, add a fixed volume of your aqueous assay buffer to each well.
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Transfer a small, equal volume of each DMSO concentration from the first plate to the corresponding wells of the second plate, ensuring the final DMSO concentration is consistent and at a non-interfering level (e.g., 1%).
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Mix the plate on a plate shaker for a few minutes.
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Incubate the plate at the desired experimental temperature for a set period (e.g., 1-2 hours).
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Measure the turbidity of each well by reading the absorbance at a wavelength where the compound does not absorb (e.g., 620 nm) using a microplate reader.
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The kinetic solubility is the highest concentration that does not show a significant increase in absorbance compared to the buffer-only control wells.
Visualizations
Experimental and Logical Workflows
Caption: Troubleshooting workflow for compound precipitation.
Potential Signaling Pathway Involvement
Benzamide derivatives are known to act as inhibitors of various enzymes. While the specific target of this compound is not definitively established in the provided context, a plausible mechanism of action is the inhibition of a key enzyme in a signaling pathway.
Caption: Generic enzyme inhibition signaling pathway.
References
2-amino-N-(furan-2-ylmethyl)benzamide stability and degradation pathways
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) regarding the stability and degradation of 2-amino-N-(furan-2-ylmethyl)benzamide. This resource is intended for researchers, scientists, and professionals in drug development.
Frequently Asked Questions (FAQs)
Q1: What are the primary functional groups in this compound that may be susceptible to degradation?
A1: The key functional groups that may influence the stability of this compound are the furan ring, the amide linkage, and the primary aromatic amine. The furan ring is sensitive to oxidation and strong acidic conditions, the amide bond can undergo hydrolysis, and the aromatic amine is susceptible to oxidation.
Q2: What are the expected degradation pathways for this molecule under forced degradation conditions?
A2: Based on the structure of this compound, the following degradation pathways are plausible under stress conditions such as exposure to acid, base, heat, light, and oxidizing agents:
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Acidic Hydrolysis: Cleavage of the amide bond is a likely degradation pathway under acidic conditions, which would yield 2-aminobenzoic acid and furfurylamine.
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Basic Hydrolysis: Similar to acidic conditions, basic conditions can also lead to the hydrolysis of the amide bond, resulting in the same degradation products.
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Oxidation: The furan ring and the primary aromatic amine are both susceptible to oxidation. This can lead to a variety of oxidative degradation products.
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Photodegradation: Exposure to UV or visible light may induce degradation, potentially through radical mechanisms involving the furan ring or the aromatic amine.
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Thermal Degradation: High temperatures can promote various degradation reactions, including hydrolysis and oxidation.
Q3: How should I store this compound to ensure its stability?
A3: To minimize degradation, this compound should be stored in a cool, dark, and dry place. It is advisable to store it under an inert atmosphere (e.g., argon or nitrogen) to prevent oxidation. The container should be tightly sealed to protect it from moisture.
Troubleshooting Guide
| Issue | Possible Cause | Recommended Action |
| Unexpected peaks in HPLC analysis of a stored sample. | Sample degradation may have occurred. | Review storage conditions. Ensure the sample was protected from light, heat, and moisture. Consider performing a forced degradation study to identify potential degradation products. |
| Discoloration of the solid compound (e.g., turning brown). | This is often a sign of oxidation, particularly of the primary aromatic amine. | Store the compound under an inert atmosphere and protect it from light. If discoloration is observed, re-purify the compound before use if possible. |
| Poor solubility of an older sample compared to a fresh one. | Formation of insoluble degradation products or polymers. | Attempt to dissolve a small amount in a stronger solvent to check for insolubles. It is recommended to use a fresh, pure sample for experiments requiring high purity. |
| Inconsistent results in bioassays. | The active compound may have degraded, leading to lower potency or the presence of interfering degradation products. | Use a freshly prepared solution of the compound for each experiment. If using a stock solution, verify its purity by HPLC before use. |
Quantitative Data Summary
The following table summarizes hypothetical data from a forced degradation study on this compound. These values are for illustrative purposes to guide researchers in their experimental design.
| Stress Condition | Duration | Temperature | % Degradation (Hypothetical) | Major Degradation Products (Hypothetical) |
| 0.1 M HCl | 24 hours | 60°C | 15% | 2-aminobenzoic acid, furfurylamine |
| 0.1 M NaOH | 24 hours | 60°C | 12% | 2-aminobenzoic acid, furfurylamine |
| 3% H₂O₂ | 24 hours | Room Temp | 25% | Oxidized furan and amine derivatives |
| UV Light (254 nm) | 48 hours | Room Temp | 18% | Photodegradation products |
| Heat | 7 days | 80°C | 10% | Thermal degradants |
Experimental Protocols
Protocol 1: Forced Degradation Study - General Procedure
Forced degradation studies are essential to understand the intrinsic stability of a drug substance.[1]
-
Preparation of Stock Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., methanol or acetonitrile) at a concentration of 1 mg/mL.
-
Stress Conditions:
-
Acid Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.1 M HCl. Keep the mixture at 60°C for 24 hours.
-
Base Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.1 M NaOH. Keep the mixture at 60°C for 24 hours.
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Oxidative Degradation: Mix 1 mL of the stock solution with 1 mL of 3% hydrogen peroxide. Keep the mixture at room temperature for 24 hours, protected from light.
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Photodegradation: Expose 1 mL of the stock solution in a quartz cuvette to UV light (254 nm) for 48 hours. A control sample should be kept in the dark.
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Thermal Degradation: Keep a solid sample of the compound in an oven at 80°C for 7 days.
-
-
Sample Analysis: After the specified stress period, neutralize the acidic and basic samples. Dilute all samples to an appropriate concentration and analyze by a stability-indicating HPLC method (e.g., reverse-phase HPLC with a C18 column and a gradient elution of water and acetonitrile).
-
Data Evaluation: Compare the chromatograms of the stressed samples with that of an unstressed control to identify and quantify the degradation products. The percentage of degradation can be calculated based on the decrease in the peak area of the parent compound.
Visualizations
Caption: Potential degradation pathways of this compound.
Caption: Workflow for a forced degradation study.
References
Technical Support Center: Overcoming Resistance to Benzamide-Based Compounds
This technical support center is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) regarding resistance to benzamide-based compounds.
Frequently Asked Questions (FAQs)
Q1: My benzamide compound shows high potency in a biochemical assay but is inactive in a cell-based assay. What are the likely reasons?
A1: This is a common issue that can be attributed to several factors:
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Poor Cell Permeability: The compound may not be able to efficiently cross the cell membrane to reach its intracellular target.
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Active Efflux: The compound could be a substrate for ATP-binding cassette (ABC) transporters, which are membrane proteins that actively pump foreign substances out of the cell.[1][2]
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Compound Instability: The compound may be unstable in the cell culture medium, leading to degradation before it can exert its effect.
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Metabolism: The cells may rapidly metabolize the compound into an inactive form.[3]
Q2: I am observing variable IC50 values for my benzamide compound between experiments. What could be causing this inconsistency?
A2: Variability in IC50 values often stems from issues with the compound's physicochemical properties or experimental inconsistencies. Key factors include:
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Poor Aqueous Solubility: Benzamide derivatives can have low solubility in aqueous assay buffers, leading to precipitation and inconsistent effective concentrations.[4]
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Compound Aggregation: At higher concentrations, the compound may form aggregates, which can lead to non-specific inhibition and variable results.
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Experimental Conditions: Ensure consistency in cell passage number, incubation times, and temperature, as these can all impact results.
Q3: How can I determine if my benzamide compound is a substrate for ABC transporters?
A3: You can perform a dye efflux assay using fluorescent substrates of ABC transporters, such as Rhodamine 123.[5][6] If your compound competes with the fluorescent dye for efflux, you will observe an increase in intracellular fluorescence compared to control cells.
Q4: What are the common mechanisms of acquired resistance to benzamide-based compounds?
A4: Acquired resistance can develop through several mechanisms:
-
Target Protein Mutations: Mutations in the gene encoding the target protein can alter the drug-binding site, reducing the compound's affinity and efficacy.
-
Upregulation of Efflux Pumps: Increased expression of ABC transporters is a frequent cause of multidrug resistance.[1][2]
-
Activation of Alternative Signaling Pathways: Cancer cells can develop resistance by activating compensatory signaling pathways that bypass the inhibited target.[7]
-
Epigenetic Alterations: Changes in DNA methylation or histone modification can alter the expression of genes involved in drug sensitivity and resistance.[8]
Troubleshooting Guide
This guide provides a systematic approach to troubleshooting common issues encountered during experiments with benzamide-based compounds.
Problem 1: Reduced or No Compound Efficacy in Cell-Based Assays
If your benzamide compound is not showing the expected activity in cellular assays, follow this troubleshooting workflow:
Caption: Troubleshooting workflow for reduced compound efficacy.
Problem 2: Development of Resistance in Previously Sensitive Cell Lines
If you observe that a cell line has become resistant to your benzamide compound over time, use the following workflow to investigate the mechanism of resistance:
Caption: Workflow for investigating acquired resistance mechanisms.
Data Presentation
Table 1: In Vitro Anticancer Activity of Representative Benzamide Derivatives
| Compound ID | Cancer Cell Line | Cancer Type | Assay | IC50 (µM) | Reference |
| Compound [I] | MDA-MB-231 | Breast Cancer | Antiproliferative | 2.68 ± 0.27 | [9] |
| Compound 11 | Melanoma Cells | Malignant Melanoma | Antiproliferative | 1.7 ± 0.5 | [9] |
| Compound 12 | Melanoma Cells | Malignant Melanoma | Antiproliferative | 2.0 ± 0.7 | [9] |
| Compound 27 | DU145, A547, KB, KB-Vin | Prostate, Lung, Oral | Antiproliferative | 0.11 - 0.51 | [9] |
| Compound 35 | DU145, A547, KB, KB-Vin | Prostate, Lung, Oral | Antiproliferative | 0.04 | [9] |
| N-(phenylcarbamoyl)benzamide | HeLa | Cervical Cancer | MTT Assay | 800 | [5] |
| Compound 06 | - | - | AChE Enzyme Inhibition | 0.09 ± 0.05 | [10] |
| Compound 13 | - | - | BChE Enzyme Inhibition | 0.10 ± 0.06 | [10] |
Signaling Pathways and Mechanisms of Action
Benzamide-based compounds exert their effects through various mechanisms. Understanding these pathways is crucial for developing strategies to overcome resistance.
Caption: Signaling pathways modulated by benzamide compounds.
Experimental Protocols
Protocol 1: Development of a Drug-Resistant Cell Line
This protocol describes a method for generating a benzamide-resistant cancer cell line through continuous exposure to the compound.[11][12]
Materials:
-
Parental cancer cell line (sensitive to the benzamide compound)
-
Complete cell culture medium
-
Benzamide compound stock solution (in DMSO)
-
Cell culture flasks/plates
-
MTT or other cell viability assay kit
Procedure:
-
Determine the initial IC50: Perform a cell viability assay to determine the half-maximal inhibitory concentration (IC50) of the benzamide compound on the parental cell line.
-
Initial Drug Exposure: Culture the parental cells in a medium containing the benzamide compound at a concentration equal to the IC20 (the concentration that inhibits 20% of cell growth).
-
Stepwise Dose Escalation: Once the cells have adapted and are proliferating at a normal rate, increase the concentration of the benzamide compound in the culture medium by 1.5- to 2-fold.
-
Monitoring and Maintenance: Continuously monitor the cells for growth and morphology. Maintain the cells in the drug-containing medium, passaging them as needed.
-
Repeat Dose Escalation: Repeat step 3, gradually increasing the drug concentration over several months.
-
Confirmation of Resistance: Periodically, perform a cell viability assay to determine the IC50 of the resistant cell population. A significant increase in the IC50 value compared to the parental cell line confirms the development of resistance.
-
Clonal Selection: To establish a homogenous resistant cell line, perform single-cell cloning by limiting dilution.
Protocol 2: Identification of Target Gene Mutations
This protocol outlines the steps to identify potential resistance-conferring mutations in the target gene of a benzamide compound.
Materials:
-
Genomic DNA (gDNA) from both sensitive (parental) and resistant cell lines
-
PCR primers specific for the target gene
-
DNA polymerase and PCR reagents
-
Gel electrophoresis equipment
-
DNA sequencing service
Procedure:
-
gDNA Extraction: Isolate high-quality gDNA from both the parental and the developed resistant cell lines.
-
Primer Design: Design PCR primers that flank the coding region of the target gene. It is advisable to design multiple overlapping primer pairs to cover the entire gene.
-
PCR Amplification: Perform PCR to amplify the target gene from the gDNA of both cell lines.
-
Gel Electrophoresis: Run the PCR products on an agarose gel to verify the amplification of the correct-sized fragment.
-
DNA Sequencing: Send the purified PCR products for Sanger sequencing.
-
Sequence Analysis: Align the sequencing results from the resistant cell line to the sequence from the parental cell line and the reference sequence of the gene. Identify any nucleotide changes that result in amino acid substitutions.
Protocol 3: Rhodamine 123 Efflux Assay for ABC Transporter Activity
This assay measures the activity of ABC transporters, such as P-glycoprotein (MDR1), by monitoring the efflux of the fluorescent substrate Rhodamine 123.[5][6][10]
Materials:
-
Sensitive and resistant cell lines
-
Rhodamine 123
-
Benzamide compound (test inhibitor)
-
Known ABC transporter inhibitor (e.g., verapamil, as a positive control)
-
Flow cytometer
Procedure:
-
Cell Preparation: Harvest and resuspend both sensitive and resistant cells in a suitable buffer.
-
Rhodamine 123 Loading: Incubate the cells with Rhodamine 123 at 37°C to allow for dye uptake.
-
Washing: Wash the cells with a cold buffer to remove extracellular dye.
-
Efflux Inhibition: Resuspend the cells in a buffer containing either the benzamide compound, the positive control inhibitor, or a vehicle control (DMSO).
-
Efflux Period: Incubate the cells at 37°C for a defined period (e.g., 1-2 hours) to allow for dye efflux.
-
Flow Cytometry Analysis: Analyze the intracellular fluorescence of the cells using a flow cytometer. A higher fluorescence intensity in the presence of the benzamide compound compared to the vehicle control indicates inhibition of efflux.
Protocol 4: Cellular Thermal Shift Assay (CETSA)
CETSA is a biophysical method to verify target engagement by a compound in a cellular environment.[4][13][14] It is based on the principle that a protein's thermal stability increases upon ligand binding.
Materials:
-
Intact cells
-
Benzamide compound
-
Vehicle control (DMSO)
-
Thermal cycler or heating block
-
Lysis buffer
-
Antibodies specific to the target protein
-
Western blotting or ELISA equipment
Procedure:
-
Cell Treatment: Treat intact cells with the benzamide compound or vehicle control for a specific duration.
-
Heat Shock: Aliquot the cell suspensions and heat them to a range of temperatures for a short period (e.g., 3 minutes).
-
Cell Lysis: Lyse the cells to release the proteins.
-
Separation of Soluble and Precipitated Proteins: Centrifuge the lysates to separate the soluble protein fraction from the precipitated, denatured proteins.
-
Protein Quantification: Quantify the amount of the target protein remaining in the soluble fraction using Western blotting or ELISA.
-
Data Analysis: Plot the amount of soluble target protein as a function of temperature. A shift in the melting curve to a higher temperature in the presence of the benzamide compound indicates target engagement.
References
- 1. blog.championsoncology.com [blog.championsoncology.com]
- 2. Synthesis and pharmacological evaluation of benzamide derivatives as selective 5-HT(4) receptor agonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. sigmaaldrich.com [sigmaaldrich.com]
- 6. MDR1 Efflux Assay | ECM910 [merckmillipore.com]
- 7. Mechanism of Action for HDAC Inhibitors—Insights from Omics Approaches - PMC [pmc.ncbi.nlm.nih.gov]
- 8. discovery.dundee.ac.uk [discovery.dundee.ac.uk]
- 9. news-medical.net [news-medical.net]
- 10. researchgate.net [researchgate.net]
- 11. Development of Drug-resistant Cell Lines for Experimental Procedures - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Development of Drug-resistant Cell Lines for Experimental Procedures - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Determination of Ligand-Target Interaction in vitro by Cellular Thermal Shift Assay and Isothermal Dose-response Fingerprint Assay [bio-protocol.org]
- 14. Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
Technical Support Center: Optimizing N-Substituted Benzamide Synthesis
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during the synthesis of N-substituted benzamides.
Frequently Asked Questions (FAQs)
Q1: What are the most common methods for synthesizing N-substituted benzamides?
A1: The most prevalent methods include the Schotten-Baumann reaction, which utilizes an acyl chloride and an amine in the presence of a base, and amide coupling reactions that employ a carboxylic acid and an amine with a coupling agent.[1][2][3]
Q2: What are the typical byproducts in N-substituted benzamide synthesis?
A2: Common byproducts include benzoic acid from the hydrolysis of benzoyl chloride or the benzamide product, salts like ammonium chloride, and diacylated products such as N-benzoylbenzamide, especially under uncontrolled reaction conditions.[4] Unreacted starting materials may also be present in the crude product.[4]
Q3: How can I purify my crude N-substituted benzamide?
A3: Recrystallization is a highly effective method for purifying crude benzamides.[4] The choice of solvent is critical, with hot water being suitable for unsubstituted benzamide.[4] For N-substituted benzamides, other solvents or solvent systems may be necessary. Column chromatography is another common purification technique.[5][6] An alternative method for purifying certain N-substituted aminobenzaldehydes involves a sequence of suspension in an aqueous medium, acidification to solubilize the product while leaving impurities behind, filtration, and neutralization to precipitate the purified product.[7]
Q4: My starting amine is chiral. How can I avoid racemization during amide coupling?
A4: Racemization can be a significant issue when activating carboxylic acids, particularly with carbodiimide reagents.[8] To minimize this, the addition of auxiliaries like 1-hydroxybenzotriazole (HOBt) or its analogs is recommended as they can suppress racemization.[8]
Troubleshooting Guides
Low Reaction Yield
| Potential Cause | Troubleshooting Steps |
| Poor solubility of starting materials | Select a solvent in which both the carboxylic acid (or acid chloride) and the amine are soluble. Common choices include DMF, DCM, and THF.[9] |
| Steric hindrance | For sterically hindered starting materials, increase the reaction time or temperature. Alternatively, switch to a more potent coupling reagent like HATU.[9] |
| Incomplete reaction | Ensure complete precipitation of the product before filtration by cooling the reaction mixture in an ice bath.[4] |
| Side reactions consuming reagents | Minimize hydrolysis of the acid chloride or rearrangement of activated intermediates.[9] This can be achieved by using anhydrous solvents and running the reaction under an inert atmosphere.[9] |
| Insufficient reagent activity | Use fresh coupling reagents, as carbodiimides like EDC can degrade over time.[9] |
Formation of Impurities
| Observed Impurity | Potential Cause | Troubleshooting Steps |
| Benzoic Acid | Hydrolysis of benzoyl chloride or the amide product.[4] | During workup, wash the crude product with a dilute base such as sodium bicarbonate solution to remove acidic impurities.[4] Use anhydrous solvents and an inert atmosphere to prevent hydrolysis during the reaction.[9] |
| Diacylated Product (N-Benzoylbenzamide) | Use of a strong base or elevated temperatures.[4] | Employ a milder base or maintain careful temperature control. Avoid using a large excess of benzoyl chloride.[4] |
| N-acylurea | Rearrangement of the O-acylisourea intermediate when using carbodiimide coupling agents. | Add HOBt or its analogs to trap the activated intermediate and prevent rearrangement.[8] |
Physical Product Issues
| Problem | Potential Cause | Troubleshooting Steps |
| Oily product instead of a solid | Presence of significant impurities.[4] | Attempt to purify a small sample via recrystallization to see if a solid can be obtained. Analyze the oil by NMR or mass spectrometry to identify the components and guide further troubleshooting.[4] |
| Dark-colored reaction mixture | Decomposition of starting materials or product.[4] | This may indicate byproduct formation, particularly with prolonged reaction times. Consider optimizing reaction time and temperature.[4] |
Comparative Yields of Coupling Reagents
The choice of coupling reagent can significantly impact the yield of N-substituted benzamides. The following table summarizes the percentage yield of N-benzylbenzamide using various reagents.
| Coupling Reagent | Base | Yield (%) |
| DMT-MM | - | 88% |
| COMU | Collidine | 85% |
| TPTU | NMI | 82% |
| EDC | Oxyma | 76% |
| DIC | HOPO | 91% |
(Data adapted from a comparative study of amide-bond forming reagents in aqueous media.)[9]
Experimental Protocols
Protocol 1: Schotten-Baumann Synthesis of N-Substituted Benzamide
This protocol describes the synthesis of an N-substituted benzamide from an amine and benzoyl chloride.
Materials:
-
Primary or secondary amine
-
Benzoyl chloride
-
10% aqueous sodium hydroxide solution
-
Dichloromethane (or other suitable organic solvent)
-
Deionized water
-
Ice bath
-
Separatory funnel
Procedure:
-
Dissolve the amine in a suitable organic solvent in a flask and cool the mixture in an ice bath.
-
In a separate vessel, prepare a 10% aqueous sodium hydroxide solution.
-
Add the benzoyl chloride and the sodium hydroxide solution portion-wise and alternately to the cooled amine solution with vigorous stirring. The temperature should be maintained below 5 °C.
-
After the addition is complete, continue stirring the reaction mixture for an additional 30-60 minutes at room temperature.
-
Transfer the mixture to a separatory funnel. Separate the organic layer.
-
Wash the organic layer sequentially with dilute HCl, saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure to yield the crude N-substituted benzamide.
-
Purify the crude product by recrystallization or column chromatography.
Protocol 2: EDC/HOBt Coupling for N-Substituted Benzamide Synthesis
This protocol outlines the synthesis of an N-substituted benzamide from benzoic acid and an amine using EDC and HOBt.
Materials:
-
Benzoic acid
-
Primary or secondary amine (e.g., benzylamine)
-
1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)
-
1-Hydroxybenzotriazole (HOBt)
-
N,N-Diisopropylethylamine (DIPEA) or another non-nucleophilic base
-
Anhydrous N,N-Dimethylformamide (DMF) or Dichloromethane (DCM)
-
Inert atmosphere (Nitrogen or Argon)
-
Oven-dried glassware
Procedure:
-
In an oven-dried flask under an inert atmosphere, dissolve benzoic acid and HOBt in an anhydrous solvent.
-
Add the amine to the solution, followed by the non-nucleophilic base (e.g., DIPEA).
-
Cool the mixture in an ice bath and add EDC portion-wise.
-
Allow the reaction to warm to room temperature and stir for 12-24 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Once the reaction is complete, dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash sequentially with 1M HCl, saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the resulting crude product by column chromatography or recrystallization.
Visualized Workflows and Logic
Caption: Comparative experimental workflows for N-substituted benzamide synthesis.
Caption: Troubleshooting logic for addressing low reaction yields.
References
- 1. Schotten-Baumann Reaction [organic-chemistry.org]
- 2. Primary amines react with benzoyl chloride to give class 11 chemistry CBSE [vedantu.com]
- 3. Schotten Baumann Reaction: Mechanism, Steps & Real-Life Examples [vedantu.com]
- 4. benchchem.com [benchchem.com]
- 5. proquest.com [proquest.com]
- 6. mdpi.com [mdpi.com]
- 7. US4440953A - Purification of N-substituted aminobenzaldehydes - Google Patents [patents.google.com]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
Technical Support Center: Crystallization of 2-amino-N-(furan-2-ylmethyl)benzamide
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in successfully crystallizing 2-amino-N-(furan-2-ylmethyl)benzamide.
Physical and Chemical Properties
A summary of the key physical and chemical properties of this compound is provided below.
| Property | Value | Source |
| Molecular Formula | C₁₂H₁₂N₂O₂ | PubChem[1] |
| Molecular Weight | 216.24 g/mol | PubChem[1] |
| Solubility | >32.4 µg/mL (at pH 7.4) | PubChem[1] |
| Appearance | Solid (predicted) | General chemical knowledge |
| CAS Number | 117507-63-8 | PubChem[1] |
Frequently Asked Questions (FAQs) & Troubleshooting Guides
Q1: My this compound is "oiling out" during crystallization instead of forming solid crystals. What should I do?
A1: "Oiling out" is a common issue with amines where the compound separates as a liquid instead of a solid.[2] This typically happens when the solution is too supersaturated or cooled too quickly. Here are several strategies to resolve this:
-
Reduce Supersaturation: The solution may be too concentrated. Try adding a small amount of additional hot solvent to dissolve the oil and then allow it to cool again.[2][3]
-
Slow Cooling: Rapid cooling often promotes oil formation.[2] Allow the solution to cool slowly to room temperature before any further cooling in an ice bath. Insulating the flask can help slow the cooling process.[3]
-
Use a Seed Crystal: If you have a small amount of solid this compound, adding a tiny crystal (a seed crystal) to the cooled, saturated solution can induce crystallization.[2]
-
Solvent System Modification: Experiment with a mixed solvent system. Dissolve the compound in a "good" solvent and then slowly add a "poor" solvent (an anti-solvent) until the solution becomes slightly cloudy. Heating to clarify and then slow cooling can promote crystallization.[2]
-
pH Adjustment: Since the compound is an amine, it can be converted to a salt.[2][4] Dissolving the compound in a suitable solvent and adding an acid (like HCl in ethanol or isopropanol) can form the hydrochloride salt, which may have better crystallization properties.
Q2: I am getting a very low yield of crystals. How can I improve it?
A2: A low yield can be due to several factors.[3] Consider the following:
-
Excess Solvent: Using too much solvent will result in a significant portion of your compound remaining in the mother liquor.[3] If you suspect this, you can try to carefully evaporate some of the solvent and cool the solution again to obtain a second crop of crystals.[3]
-
Premature Crystallization: If crystals form too quickly in the hot solution, you may be losing product during a hot filtration step. Ensure the solution is fully dissolved and the filtration apparatus is pre-heated.
-
Incomplete Precipitation: Make sure the solution is sufficiently cooled for an adequate amount of time to allow for maximum crystal formation.
Q3: The crystals of this compound are forming too quickly and appear to be impure. What can be done?
A3: Rapid crystallization can trap impurities within the crystal lattice, defeating the purpose of recrystallization.[3][5] An ideal crystallization process involves slow crystal growth over a period of about 20 minutes.[3] To slow down crystal formation:
-
Increase Solvent Volume: Add a small amount of additional hot solvent to slightly decrease the saturation. This will keep the compound in solution for a longer period during cooling, allowing for slower, more selective crystal growth.[3]
-
Slower Cooling Rate: As mentioned for "oiling out," a slower cooling rate is crucial for forming pure, well-defined crystals.[3]
Q4: My this compound won't crystallize from any solvent I've tried. What are my next steps?
A4: If you're struggling to find a suitable single-solvent system, here are some alternative approaches:
-
Mixed Solvent Systems: Systematically screen pairs of solvents. One solvent should readily dissolve the compound, while the other should dissolve it poorly.
-
Salt Formation: As this is an amine, forming a salt (e.g., hydrochloride, sulfate) can significantly alter its solubility and crystallization behavior.[4][6]
-
Evaporation: If the compound is stable, slow evaporation of the solvent from a dilute solution at room temperature can sometimes yield crystals.
-
Obtain a Seed Crystal: If possible, try to obtain a small amount of pure, solid material to use as a seed. This can be done by scratching the inside of the flask with a glass rod at the meniscus of the solution to induce nucleation.
Experimental Protocols
General Protocol for Crystallization of this compound
-
Solvent Selection: In a small test tube, add a small amount of your crude this compound. Add a potential solvent dropwise and observe the solubility at room temperature and upon heating. A good crystallization solvent will dissolve the compound when hot but not when cold.
-
Dissolution: Place the crude this compound in an Erlenmeyer flask. Add the chosen solvent in small portions and heat the mixture to boiling (using a steam bath or hot plate) with occasional swirling until the solid is completely dissolved. Add the minimum amount of hot solvent necessary to achieve full dissolution.
-
Decolorization (Optional): If the solution is colored due to impurities, remove it from the heat and add a small amount of activated charcoal. Reheat the solution to boiling for a few minutes.
-
Hot Filtration (Optional): If charcoal was used or if there are insoluble impurities, perform a hot filtration to remove them. This should be done quickly to prevent premature crystallization.
-
Crystallization: Cover the flask with a watch glass and allow the solution to cool slowly to room temperature. To promote further crystallization, you can then place the flask in an ice bath.
-
Isolation of Crystals: Collect the crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the crystals with a small amount of cold solvent to remove any remaining mother liquor.
-
Drying: Dry the crystals in a desiccator or a vacuum oven at a suitable temperature.
Visualizations
Caption: Troubleshooting workflow for crystallization issues.
Caption: Logical workflow for selecting a suitable crystallization solvent.
References
Technical Support Center: Synthesis of 2-amino-N-(furan-2-ylmethyl)benzamide
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 2-amino-N-(furan-2-ylmethyl)benzamide.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: I am getting a low yield of my desired product, this compound. What are the potential causes and how can I improve it?
A1: Low yields can stem from several factors. Here are some common causes and troubleshooting steps:
-
Incomplete Reaction: The reaction between isatoic anhydride and furfurylamine may not have gone to completion.
-
Troubleshooting:
-
Reaction Time: Ensure the reaction is stirred for a sufficient duration. Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
Temperature: The reaction typically requires heating. Ensure the reaction mixture reaches and maintains the optimal temperature as specified in the protocol. A typical method involves heating isatoic anhydride and the amine in a solvent like DMF.[1][2][3]
-
-
-
Sub-optimal Reaction Conditions: The choice of solvent and temperature can significantly impact the reaction outcome.
-
Troubleshooting:
-
-
Side Reactions: Several side reactions can consume the starting materials and reduce the yield of the desired product. (See Q2 for more details).
-
Purification Losses: Significant amounts of the product may be lost during the work-up and purification steps.
-
Troubleshooting:
-
Extraction: Ensure the pH of the aqueous phase is optimized for the extraction of your product.
-
Recrystallization: Choose an appropriate solvent system for recrystallization to minimize product loss in the mother liquor.
-
-
Q2: I have isolated a significant amount of a byproduct. What could it be and how can I avoid its formation?
A2: The formation of byproducts is a common issue in the synthesis of this compound. Here are some likely side products and preventive measures:
-
2-(Carbamoylamino)benzoic Acid (o-Ureidobenzoic Acid derivative): Isatoic anhydride can undergo an alternative ring-opening reaction with the amine, leading to the formation of a ureidobenzoic acid derivative instead of the desired amide with the evolution of carbon dioxide.[4]
-
Prevention: The reaction pathway is influenced by reaction conditions. The formation of the desired amide is generally favored by heating, which promotes the decarboxylation step.
-
-
Anthraniloylanthranilic Acid: This byproduct can form from the self-condensation of isatoic anhydride, particularly in the presence of moisture.[4]
-
Prevention: Use anhydrous solvents and reagents to minimize the presence of water.
-
-
Products from Furan Ring Reactions: The furan moiety can be susceptible to certain reactions, such as intramolecular Diels-Alder reactions, especially upon acylation.[5] While less common with a simple benzoyl group, harsh reaction conditions could potentially lead to furan degradation.
-
Prevention: Avoid overly harsh acidic or high-temperature conditions that could compromise the furan ring.
-
-
Quinazolinone Derivatives: In the presence of aldehydes as impurities and under certain conditions, the reaction of isatoic anhydride with primary amines can lead to the formation of quinazolinone derivatives.[6][7]
-
Prevention: Use pure starting materials, ensuring the absence of aldehyde impurities in the furfurylamine.
-
Q3: My purified product still shows impurities in the NMR/LC-MS. What are the common impurities and how can I remove them?
A3: Persistent impurities can be challenging to remove. Here are some possibilities and purification tips:
-
Unreacted Starting Materials: Incomplete reactions can leave residual isatoic anhydride or furfurylamine.
-
Purification:
-
Washing: A thorough aqueous work-up can help remove unreacted starting materials. An acidic wash can remove residual furfurylamine, while a basic wash can remove unreacted isatoic anhydride (though it may hydrolyze).
-
Recrystallization: A carefully chosen recrystallization solvent system is often effective for removing small amounts of starting materials.
-
-
-
Side Products: The byproducts mentioned in Q2 can be difficult to separate due to similar polarities.
-
Purification:
-
Column Chromatography: If recrystallization is ineffective, column chromatography on silica gel is a standard method for separating closely related compounds. A gradient elution system may be necessary to achieve good separation.
-
Recrystallization from a different solvent system: Trying various solvents or solvent mixtures for recrystallization can sometimes effectively separate the desired product from a persistent impurity.
-
-
Q4: Can the furan ring in my product degrade during the synthesis or work-up?
A4: The furan ring is generally stable under the typical conditions for this synthesis. However, it can be sensitive to strong acids and high temperatures.
-
Prevention of Degradation:
-
Avoid Strong Acids: During the work-up, use dilute acid solutions for washing and avoid prolonged contact.
-
Moderate Temperatures: While heating is necessary for the reaction, avoid excessive temperatures that could lead to decomposition. Monitor the reaction for any color change that might indicate degradation.
-
Experimental Protocols
Synthesis of this compound
This protocol is a general guideline based on literature procedures for the synthesis of similar 2-aminobenzamides.[1][2][3] Optimization may be required.
Materials:
-
Isatoic anhydride
-
Furfurylamine
-
Anhydrous Dimethylformamide (DMF)
-
Hydrochloric acid (HCl), 1M solution
-
Sodium bicarbonate (NaHCO₃), saturated solution
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Ethyl acetate (EtOAc)
-
Hexanes
Procedure:
-
In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve isatoic anhydride (1.0 equivalent) in anhydrous DMF.
-
Add furfurylamine (1.0 - 1.1 equivalents) to the solution.
-
Heat the reaction mixture to 80-100 °C and stir for 4-6 hours, or until TLC analysis indicates the consumption of the starting materials.
-
Cool the reaction mixture to room temperature and pour it into a separatory funnel containing water and ethyl acetate.
-
Separate the organic layer. Wash the organic layer sequentially with 1M HCl, saturated NaHCO₃ solution, and brine.
-
Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purify the crude product by recrystallization from an appropriate solvent system (e.g., ethyl acetate/hexanes) or by column chromatography on silica gel.
Quantitative Data Summary
The following table summarizes typical reaction conditions and yields for the synthesis of various 2-aminobenzamide derivatives from isatoic anhydride and a primary amine, which can serve as a reference for optimizing the synthesis of this compound.
| Amine Derivative | Solvent | Reaction Time | Yield (%) | Reference |
| 4-Fluoroaniline | DMF | - | 72 | [2][3] |
| 4-Chloroaniline | DMF | - | 80 | [2] |
| 4-Methoxyaniline | DMF | - | 99 | [2] |
| p-Toluidine | DMF | - | 97 | [2][3] |
Visualizations
Caption: General workflow for the synthesis of this compound.
Caption: Main reaction pathway and potential side reactions.
Caption: A troubleshooting flowchart for low yield or impure product issues.
References
- 1. researchgate.net [researchgate.net]
- 2. mdpi.com [mdpi.com]
- 3. Synthesis and Biological Evaluation of 2-Aminobenzamide Derivatives as Antimicrobial Agents: Opening/Closing Pharmacophore Site - PMC [pmc.ncbi.nlm.nih.gov]
- 4. myttex.net [myttex.net]
- 5. researchgate.net [researchgate.net]
- 6. Three-component reaction between isatoic anhydride, amine and methyl-substituted furylacrylaldehydes: crystal structures of 3-benzyl-2-[(E)-2-(5-methylfuran-2-yl)vinyl]-2,3-dihydroquinazolin-4(1H)-one, 3-benzyl-2-[(E)-2-(furan-2-yl)-1-methylvinyl]-2,3-dihydroquinazolin-4(1H)-one and 3-(furan-2-ylmethyl)-2-[(E)-2-(furan-2-yl)-1-methylvinyl]-2,3-dihydroquinazolin-4(1H)-one - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
Technical Support Center: Purification of Crude 2-amino-N-(furan-2-ylmethyl)benzamide
This technical support center provides guidance for researchers, scientists, and drug development professionals on the purification of crude 2-amino-N-(furan-2-ylmethyl)benzamide. The following troubleshooting guides and frequently asked questions (FAQs) address common issues encountered during the purification process.
Frequently Asked Questions (FAQs)
Q1: What are the primary methods for purifying crude this compound?
A1: The two most effective and commonly used methods for the purification of this compound are recrystallization and column chromatography. The choice between these methods will depend on the nature and quantity of the impurities present in the crude product.
Q2: What are the likely impurities in my crude this compound?
A2: Common impurities can include unreacted starting materials such as isatoic anhydride or 2-aminobenzoic acid, and furan-2-ylmethanamine. Side products from the reaction, such as diacylated amines or other related benzamide derivatives, may also be present.
Q3: How can I assess the purity of my this compound?
A3: Purity can be assessed using several analytical techniques. Thin-layer chromatography (TLC) is a quick method to qualitatively check for the presence of impurities. For quantitative analysis and confirmation of the structure, High-Performance Liquid Chromatography (HPLC), Mass Spectrometry (MS), and Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) are recommended. The melting point of the purified compound can also be a good indicator of purity.
Q4: My purified compound is an oil, but I expect a solid. What should I do?
A4: "Oiling out" can occur during recrystallization if the boiling point of the solvent is higher than the melting point of your compound, or if significant impurities are still present. Try using a lower-boiling point solvent, or further purify the oil using column chromatography.
Troubleshooting Guides
Recrystallization Issues
Problem: The compound does not dissolve in the hot solvent.
-
Possible Cause: The chosen solvent is not suitable for your compound.
-
Solution: Select a more appropriate solvent. A good recrystallization solvent should dissolve the compound well at elevated temperatures but poorly at room temperature. Refer to the solvent selection table below.
Problem: No crystals form upon cooling.
-
Possible Cause 1: The solution is not saturated.
-
Solution 1: Concentrate the solution by evaporating some of the solvent and then allow it to cool again.
-
Possible Cause 2: Crystallization requires nucleation.
-
Solution 2: Induce crystallization by scratching the inner wall of the flask with a glass rod at the meniscus. Alternatively, add a seed crystal of pure this compound if available.
Problem: The recrystallized product is discolored.
-
Possible Cause: Colored impurities are co-precipitating with your product.
-
Solution: Before the hot filtration step, add a small amount of activated charcoal to the hot solution and boil for a few minutes. The charcoal will adsorb the colored impurities and can be removed during the hot filtration.
Column Chromatography Issues
Problem: The compound is not moving from the baseline on the TLC plate.
-
Possible Cause: The eluent is not polar enough.
-
Solution: Increase the polarity of the mobile phase. For a hexane/ethyl acetate system, gradually increase the proportion of ethyl acetate. Adding a small amount of a more polar solvent like methanol may also be effective.
Problem: The compound streaks on the TLC plate and the column.
-
Possible Cause: The amino group on your compound is interacting with the acidic silica gel.
-
Solution 1: Add a small amount of a basic modifier, such as triethylamine (0.1-1%), to your mobile phase to neutralize the acidic sites on the silica gel.
-
Solution 2: Use a different stationary phase, such as alumina (basic or neutral) or amine-functionalized silica.
Problem: Poor separation of the desired product from impurities.
-
Possible Cause 1: The chosen solvent system does not provide adequate resolution.
-
Solution 1: Experiment with different solvent systems. A combination of a non-polar solvent (e.g., hexane, dichloromethane) and a polar solvent (e.g., ethyl acetate, methanol) is a good starting point.
-
Possible Cause 2: The column was not packed properly.
-
Solution 2: Ensure the silica gel is packed uniformly to avoid channeling.
-
Possible Cause 3: The sample was not loaded correctly.
-
Solution 3: For better separation, use a dry loading technique. Adsorb your crude product onto a small amount of silica gel and then add the resulting powder to the top of the column.
Data Presentation
Table 1: Recommended Solvent Systems for Purification
| Purification Method | Solvent System (v/v) | Purity (%) | Yield (%) | Notes |
| Recrystallization | Ethanol/Water | >98% | 60-80% | Dissolve in hot ethanol, add water dropwise until cloudy, then cool. |
| Isopropanol | >95% | 50-70% | Good for removing non-polar impurities. | |
| Column Chromatography | Hexane/Ethyl Acetate (Gradient) | >99% | 40-60% | Start with a low polarity (e.g., 9:1) and gradually increase the ethyl acetate concentration. |
| Dichloromethane/Methanol (Gradient) | >99% | 40-65% | A more polar system for more polar impurities. Start with a low percentage of methanol (e.g., 1-2%). |
Note: Purity and yield are estimates and will vary depending on the quality of the crude material.
Experimental Protocols
Protocol 1: Recrystallization from Ethanol/Water
-
Dissolution: Place the crude this compound in an Erlenmeyer flask. Add the minimum amount of hot ethanol required to fully dissolve the solid.
-
Decolorization (Optional): If the solution is colored, add a small amount of activated charcoal and gently boil for 5 minutes.
-
Hot Filtration: Quickly filter the hot solution through a pre-heated funnel with fluted filter paper into a clean, warm flask to remove any insoluble impurities (and charcoal if used).
-
Crystallization: Add hot water dropwise to the filtrate until the solution becomes slightly turbid. Cover the flask and allow it to cool slowly to room temperature. For maximum yield, place the flask in an ice bath for 30 minutes.
-
Collection and Washing: Collect the crystals by vacuum filtration using a Büchner funnel. Wash the crystals with a small amount of cold ethanol/water mixture.
-
Drying: Dry the purified crystals in a vacuum oven.
Protocol 2: Flash Column Chromatography
-
Stationary Phase: Silica gel (60-120 mesh).
-
Mobile Phase: A gradient of hexane and ethyl acetate.
-
Column Packing: Prepare a slurry of silica gel in hexane and pour it into the chromatography column. Allow the silica to settle, ensuring a uniform packing without any air bubbles.
-
Sample Loading (Dry Loading): Dissolve the crude product in a minimal amount of a suitable solvent (e.g., dichloromethane or acetone). Add a small amount of silica gel and evaporate the solvent to obtain a dry, free-flowing powder. Carefully add this powder to the top of the column.
-
Elution: Begin elution with a low polarity mobile phase (e.g., 9:1 hexane/ethyl acetate). Gradually increase the polarity of the eluent to elute the desired compound.
-
Fraction Collection and Analysis: Collect fractions and monitor them by TLC to identify the fractions containing the pure product.
-
Solvent Evaporation: Combine the pure fractions and remove the solvent using a rotary evaporator to obtain the purified this compound.
Visualizations
Caption: General purification workflow for crude this compound.
Caption: Troubleshooting logic for failed crystallization.
Caption: Troubleshooting logic for compound streaking in column chromatography.
Technical Support Center: Enhancing the Biological Activity of Benzamide Derivatives
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered when aiming to increase the biological activity of benzamide derivatives.
Frequently Asked Questions (FAQs)
Q1: My benzamide derivative shows low potency against its target. What initial structural modifications should I consider?
A1: To enhance the potency of your benzamide derivative, a systematic approach to modifying its structure is recommended. Based on established structure-activity relationship (SAR) studies, consider the following modifications:
-
Substitutions on the Benzamide Ring: The electronic properties of the benzamide ring are crucial. Increasing the electron density on the ring has been shown to enhance inhibitory activity for targets like histone deacetylase 1 (HDAC1).[1] Consider introducing electron-donating groups at various positions.
-
Modifications of the Amide Linker: The amide bond is a key feature. Altering the substituents on the amide nitrogen can significantly impact activity. For instance, in a series of Mycobacterium tuberculosis QcrB inhibitors, secondary amides (e.g., methyl amides) were found to be more potent than primary amides.[2]
-
Exploration of the "Solvent-Exposed" Region: Modifications to the part of the molecule that is likely to interact with the solvent or the outer surface of the protein target can be beneficial. For example, in the development of antipsychotics, modifications to the piperazine ring connected to the benzamide core led to compounds with potent and balanced activities for D2, 5-HT1A, and 5-HT2A receptors.[3]
-
Introduction of Halogens: Halogenation, particularly with fluorine or chlorine, on the aromatic rings can enhance potency.[2][4] This can be due to altered electronic properties, improved binding interactions, or increased metabolic stability.[5]
-
Bioisosteric Replacement: Consider replacing key functional groups with bioisosteres. For example, replacing a sulfonamide with a thioether linkage resulted in a two- to three-fold increase in potency for SIRT2 inhibitors.[6]
Q2: How can I improve the selectivity of my benzamide derivative for its intended target?
A2: Achieving selectivity is a critical step in drug development. Here are some strategies to improve the selectivity of your benzamide derivatives:
-
Target Specific Pockets: Analyze the three-dimensional structure of your target protein and its close homologs. Design modifications that introduce substituents capable of forming specific interactions (e.g., hydrogen bonds, hydrophobic interactions) with residues unique to your target's binding site. For example, introducing substituents into the internal cavity of HDAC1 led to higher selectivity.[1]
-
Conformational Rigidity: Introducing conformational constraints, for instance, by incorporating cyclic structures, can lock the molecule in a bioactive conformation that is preferred by the intended target over off-targets.[7]
-
Systematic SAR Studies: A thorough investigation of the structure-activity relationship is crucial. By systematically modifying different parts of the molecule and assessing activity against a panel of related targets, you can identify the structural features that govern selectivity.
Q3: My benzamide derivative has poor solubility. What can I do to improve it?
A3: Poor solubility is a common issue that can hinder biological testing and further development. Consider these approaches:
-
Introduce Polar Functional Groups: Incorporating polar groups such as hydroxyl (-OH), amino (-NH2), or carboxylic acid (-COOH) can increase aqueous solubility.
-
Utilize Prodrug Strategies: A prodrug approach involves masking a key functional group with a more soluble moiety that is cleaved in vivo to release the active compound.
-
Salt Formation: If your compound has a basic or acidic center, forming a salt can significantly improve its solubility.
-
Formulation Strategies: For in vitro assays, using co-solvents like DMSO is common. However, for in vivo studies, more advanced formulation techniques such as the use of cyclodextrins or lipid-based formulations may be necessary.
Troubleshooting Guides
Problem: Inconsistent results in cell-based viability assays (e.g., MTT assay).
| Possible Cause | Troubleshooting Step |
| Compound Precipitation | Visually inspect the wells of the microtiter plate under a microscope for any signs of compound precipitation. If observed, try dissolving the compound in a different solvent or using a lower final concentration. |
| Cell Seeding Density | Ensure a consistent number of cells are seeded in each well. Variations in cell density can lead to variability in the final readout. Optimize the seeding density for your specific cell line and assay duration. |
| Incubation Time | The duration of compound exposure can significantly impact the results. Perform a time-course experiment to determine the optimal incubation period. |
| Solvent Cytotoxicity | High concentrations of solvents like DMSO can be toxic to cells. Ensure the final solvent concentration is low (typically <0.5%) and consistent across all wells, including controls.[8] |
Problem: Lack of antimicrobial activity against Gram-negative bacteria.
| Possible Cause | Troubleshooting Step |
| Outer Membrane Barrier | The outer membrane of Gram-negative bacteria is a significant barrier.[9] Consider incorporating cationic groups into your benzamide derivative to facilitate interaction with the negatively charged lipopolysaccharides on the outer membrane. |
| Efflux Pumps | Gram-negative bacteria utilize efflux pumps to expel foreign compounds.[9] Test your compound in the presence of a known efflux pump inhibitor to determine if this is the mechanism of resistance. |
| Target Unavailability | The bacterial target of your compound may not be present or accessible in Gram-negative species. Confirm the presence and conservation of the target across different bacterial species. |
Quantitative Data Summary
The following tables summarize quantitative data from various studies, illustrating the impact of structural modifications on the biological activity of benzamide derivatives.
Table 1: Inhibitory Activity of Benzamide Derivatives against Histone Deacetylase 1 (HDAC1)
| Compound | Binding Energy (kcal/mol) | Biological Activity |
| 36 | -19.1 | Potent Inhibitor |
| 37 | -18.5 | Potent Inhibitor |
| 49 | -24.0 | Highly Potent Inhibitor |
| CPD-60 | -21.2 | Selective Inhibitor (10-50 nM) |
| CI-994 | -14.4 | Less Potent Inhibitor |
| MS275 | -16.1 | Less Potent Inhibitor |
| Data sourced from a 3D-QSAR analysis of benzamide derivatives as HDAC1 inhibitors.[1] |
Table 2: Antimicrobial Activity of Benzamide Derivatives
| Compound | Target Organism | Zone of Inhibition (mm) | MIC (µg/mL) |
| 5a | B. subtilis | 25 | 6.25 |
| 5a | E. coli | 31 | 3.12 |
| 6b | E. coli | 24 | 3.12 |
| 6c | B. subtilis | 24 | 6.25 |
| Data from a study on the synthesis and in-vitro antimicrobial activity of N-benzamide derivatives.[10] |
Table 3: Anticancer Activity of Benzamide Derivatives against HCT-116 Colon Cancer Cells
| Compound | Modification | IC50 (µM) |
| 4b | Electron-rich substituent at C-5 | 0.62 |
| 4d | Electron-rich substituent at C-5 | 0.90 |
| 4z | Monofluoro derivative (electron-deficient) | 68 |
| 4za | Difluoro compound (electron-deficient) | 12 |
| Data from a structure-activity relationship study of benzamides as Mycobacterium tuberculosis QcrB inhibitors, with some compounds also tested for anticancer activity.[2] |
Experimental Protocols
1. General Procedure for the Synthesis of N-Substituted Benzamides [9][10]
This is a general two-step procedure that may require optimization for specific derivatives.
-
Step 1: Acid Chloride Formation
-
Dissolve the substituted benzoic acid in a suitable solvent (e.g., dichloromethane).
-
Add thionyl chloride dropwise at 0°C.
-
Reflux the mixture until the reaction is complete (monitor by Thin Layer Chromatography - TLC).
-
Remove the excess thionyl chloride and solvent under reduced pressure to obtain the acid chloride.
-
-
Step 2: Amide Formation
-
Dissolve the resulting acid chloride in an appropriate solvent.
-
Add the desired substituted amine to the solution.
-
Stir the reaction mixture at room temperature.
-
Monitor the reaction progress by TLC.
-
Once the reaction is complete, perform an aqueous work-up by washing the organic layer with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate and remove the solvent in vacuo.
-
Purify the crude product by column chromatography or recrystallization.
-
2. Cell Viability Assay (MTT Assay) [8][11]
This colorimetric assay assesses the effect of compounds on cell viability.
-
Cell Seeding: Seed cancer cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with various concentrations of the benzamide derivatives for a specific period (e.g., 24, 48, or 72 hours). Include a vehicle control (e.g., DMSO).
-
MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours to allow for the formation of formazan crystals.
-
Solubilization: Add a solubilization solution (e.g., DMSO or a solution of SDS in HCl) to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of the solution at a specific wavelength (typically around 570 nm) using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth).
3. Minimum Inhibitory Concentration (MIC) Determination [9]
This assay determines the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.
-
Bacterial Inoculum Preparation: Prepare a standardized bacterial suspension adjusted to a specific McFarland standard.
-
Compound Dilution: Perform serial dilutions of the benzamide derivative in a 96-well microtiter plate using an appropriate growth medium.
-
Inoculation: Add the standardized bacterial inoculum to each well containing the compound dilutions. Include positive (inoculum without compound) and negative (medium only) controls.
-
Incubation: Incubate the plate under appropriate conditions (e.g., 37°C for 18-24 hours).
-
MIC Determination: The MIC is the lowest concentration of the compound at which no visible bacterial growth is observed.
Visualizations
Caption: A logical workflow for improving the biological activity of benzamide derivatives.
Caption: General experimental workflow for the development of bioactive benzamide derivatives.
Caption: Troubleshooting logic for lack of activity in Gram-negative bacteria.
References
- 1. mdpi.com [mdpi.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Continuation of structure-activity relationship study of novel benzamide derivatives as potential antipsychotics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Optimization of the benzamide fragment targeting the S2' site leads to potent dipeptidyl peptidase-IV inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Late-stage modification of bioactive compounds: Improving druggability through efficient molecular editing - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Design and Evaluation of 3-(Benzylthio)benzamide Derivatives as Potent and Selective SIRT2 Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Leveraging Ligand Affinity and Properties: Discovery of Novel Benzamide-Type Cereblon Binders for the Design of PROTACs - PMC [pmc.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. nanobioletters.com [nanobioletters.com]
- 11. benchchem.com [benchchem.com]
Technical Support Center: High-Throughput Screening of Furan Compounds
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals address common pitfalls encountered during high-throughput screening (HTS) of furan-containing compounds.
Frequently Asked Questions (FAQs) - General Issues
Q1: Why do my furan-containing compounds show activity across multiple, unrelated HTS assays?
A1: Furan-containing compounds can be prone to acting as Pan-Assay Interference Compounds (PAINS).[1][2] PAINS are compounds that appear as "hits" in multiple HTS assays due to nonspecific activity or interference with the assay technology itself, rather than specific interaction with the intended biological target.[1][2] This promiscuous activity can arise from the chemical reactivity of the furan ring or its metabolites.
Q2: I'm observing a high rate of false positives in my primary screen. What are the likely causes related to furan compounds?
A2: High false-positive rates with furan compounds in HTS can stem from several factors:[3][4]
-
Metabolic Activation: The furan ring can be oxidized by metabolic enzymes (like cytochrome P450s) present in cellular or subcellular assays, forming highly reactive intermediates.[5][6]
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Covalent Modification: These reactive metabolites can covalently bind to proteins, including the target of interest or other proteins in the assay, leading to a non-specific signal.
-
Assay Interference: The furan compounds themselves or their degradation products might interfere with the assay's detection system. This can include autofluorescence, light scattering, or inhibition of reporter enzymes (e.g., luciferase).[7][8]
-
Compound Aggregation: At higher concentrations used in HTS, some compounds can form aggregates that non-specifically inhibit enzymes or sequester other assay components.[5][6]
Q3: My hit compounds are showing toxicity in cell-based assays. Could the furan moiety be responsible?
A3: Yes, the furan moiety can be associated with cytotoxicity. The metabolic activation of the furan ring can lead to the formation of reactive metabolites, such as cis-2-butene-1,4-dial, which are known to be toxic.[5][6] These reactive species can cause cellular damage by covalently modifying essential macromolecules, leading to apoptosis or necrosis.
Troubleshooting Guide: Specific Issues
Issue 1: Suspected Metabolic Activation and Reactivity
Q4: How can I determine if my furan compound is forming reactive metabolites in my assay?
A4: A common method to investigate the formation of reactive metabolites is a glutathione (GSH) trapping assay .[1][9] GSH is a biological nucleophile that can "trap" reactive electrophilic metabolites, forming stable adducts that can be detected by mass spectrometry (LC-MS/MS). An increase in GSH adducts in the presence of your compound and a metabolically active system (like human liver microsomes) suggests the formation of reactive species.[1][9]
Q5: What is a microsomal stability assay and how can it help?
A5: A microsomal stability assay assesses how quickly a compound is metabolized by liver microsomes, which are rich in drug-metabolizing enzymes like cytochrome P450s.[10][11][12] This assay can provide an early indication of a compound's metabolic liabilities. A compound that is rapidly metabolized may have a higher potential to form reactive metabolites. The assay measures the disappearance of the parent compound over time.[10][11][12]
Issue 2: Assay Interference
Q6: My compound is a hit in a fluorescence-based assay. How can I rule out autofluorescence?
A6: To check for autofluorescence, you can run a simple autofluorescence counterscreen .[7][13] In this assay, you measure the fluorescence of your compound in the assay buffer without the biological target or other assay components. A significant signal from the compound alone indicates autofluorescence, which could be the source of your "hit."
Q7: How can I test for compound aggregation?
A7: Compound aggregation can be assessed by observing the effect of a non-ionic detergent, such as Triton X-100, on the compound's activity.[5][6] The activity of aggregating compounds is often significantly reduced in the presence of a detergent. A common counter-screen involves re-testing the hit compound in the primary assay with and without a low concentration (e.g., 0.01-0.1%) of Triton X-100.[5][6]
Q8: What are orthogonal assays and why are they important for validating furan compound hits?
A8: An orthogonal assay is a follow-up test that measures the same biological endpoint as the primary HTS but uses a different technology or detection method.[14] For example, if your primary screen was a fluorescence-based enzymatic assay, an orthogonal assay could be a label-free method like surface plasmon resonance (SPR) to confirm direct binding to the target. Using an orthogonal assay is a critical step to confirm that the observed activity is not an artifact of the primary assay format.[14]
Quantitative Data: Cytotoxicity of Furan Derivatives
The following table summarizes the half-maximal inhibitory concentration (IC50) values of various furan derivatives against different cancer cell lines, providing an indication of their cytotoxic potential. Note that direct comparison of IC50 values across different studies should be done with caution due to variations in experimental conditions.[15][16][17]
| Compound Class/Derivative | Cell Line | IC50 (µM) | Reference |
| Furan-based carboxamide 4 | MCF-7 (Breast) | 4.06 | [15] |
| Furan-based carboxamide 7 | MCF-7 (Breast) | 2.96 | [15] |
| Methyl-5-(hydroxymethyl)-2-furancarboxylate | HeLa (Cervical) | >100 | |
| Methyl-5-(hydroxymethyl)-2-furancarboxylate | HepG2 (Liver) | >100 | [18] |
| 5-Nitrofuran-Isatin Hybrid 3 | HCT 116 (Colon) | 1.62 | |
| Carbohydrazide furan derivative | A549 (Lung) | 264.32 - 608.70 | [16] |
Experimental Protocols
Protocol 1: Glutathione (GSH) Trapping Assay for Reactive Metabolites
Objective: To detect the formation of reactive electrophilic metabolites of a furan compound by trapping them with glutathione (GSH) and analyzing the resulting adducts by LC-MS/MS.
Materials:
-
Test furan compound
-
Human liver microsomes (HLM)
-
Reduced glutathione (GSH)
-
NADPH regenerating system (e.g., NADP+, glucose-6-phosphate, glucose-6-phosphate dehydrogenase)
-
Phosphate buffer (pH 7.4)
-
Acetonitrile (ACN)
-
Trifluoroacetic acid (TFA)
-
LC-MS/MS system
Procedure:
-
Prepare Solutions:
-
Dissolve the test compound in a suitable solvent (e.g., DMSO) to make a stock solution.
-
Prepare a GSH solution in phosphate buffer.
-
Prepare the NADPH regenerating system according to the manufacturer's instructions.
-
-
Incubation:
-
In a microcentrifuge tube, combine HLM, GSH solution, and the test compound in phosphate buffer.
-
Pre-incubate the mixture at 37°C for 5 minutes.
-
Initiate the metabolic reaction by adding the NADPH regenerating system.
-
Incubate at 37°C for a defined period (e.g., 60 minutes) with gentle shaking.
-
Include negative controls: one without the NADPH regenerating system and another without the test compound.
-
-
Sample Preparation:
-
Terminate the reaction by adding cold acetonitrile (containing an internal standard if available).
-
Vortex and centrifuge to precipitate the proteins.
-
Transfer the supernatant to a new tube for analysis.
-
-
LC-MS/MS Analysis:
-
Analyze the supernatant by LC-MS/MS.
-
Monitor for the expected mass of the GSH adduct(s) of the test compound and its potential metabolites.
-
The presence of ions corresponding to the GSH adducts in the NADPH-fortified samples, which are absent or significantly lower in the negative controls, indicates the formation of reactive metabolites.
-
Protocol 2: Microsomal Stability Assay
Objective: To determine the rate of metabolism of a furan compound by liver microsomes.
Materials:
-
Test furan compound
-
Human liver microsomes (HLM)
-
NADPH regenerating system
-
Phosphate buffer (pH 7.4)
-
Acetonitrile (ACN)
-
LC-MS/MS system
Procedure:
-
Prepare Solutions: As described in the GSH trapping assay protocol.
-
Incubation:
-
Combine HLM and the test compound in phosphate buffer.
-
Pre-incubate at 37°C.
-
Initiate the reaction by adding the NADPH regenerating system.
-
At various time points (e.g., 0, 5, 15, 30, 45, 60 minutes), take an aliquot of the reaction mixture and add it to cold acetonitrile to stop the reaction.
-
-
Sample Preparation:
-
After the final time point, vortex all samples and centrifuge to precipitate proteins.
-
Transfer the supernatant for analysis.
-
-
LC-MS/MS Analysis:
-
Quantify the remaining concentration of the parent test compound at each time point using LC-MS/MS.
-
-
Data Analysis:
-
Plot the natural log of the percentage of the parent compound remaining versus time.
-
The slope of the linear portion of the curve can be used to calculate the half-life (t½) and intrinsic clearance (CLint) of the compound.
-
Visualizations
Caption: A workflow for troubleshooting and validating hits from HTS of furan compounds.
Caption: Metabolic activation pathway of furan compounds leading to potential HTS pitfalls.
Caption: A decision tree for the validation of hits from high-throughput screens.
References
- 1. benchchem.com [benchchem.com]
- 2. What are PAINS?: A Challenge for High-Throughput Screening in Early Drug Discovery – Michelle Verastegui-Sanchez – BIT 479/579 High-throughput Discovery [htds.wordpress.ncsu.edu]
- 3. dispendix.com [dispendix.com]
- 4. Counter-Screen Service - Creative Biolabs [dataverify.creative-biolabs.com]
- 5. Apparent Activity in High-Throughput Screening: Origins of Compound-Dependent Assay Interference - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Assay Interference by Aggregation - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. Interference and Artifacts in High-content Screening - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 9. A high-throughput glutathione trapping assay with combined high sensitivity and specificity in high-resolution mass spectrometry by applying product ion extraction and data-dependent neutral loss - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Microsomal Stability Assay Protocol | AxisPharm [axispharm.com]
- 11. Microsomal Stability | Cyprotex ADME-Tox Solutions | Evotec [evotec.com]
- 12. creative-bioarray.com [creative-bioarray.com]
- 13. Avoiding Fluorescence Assay Interference—The Case for Diaphorase - PMC [pmc.ncbi.nlm.nih.gov]
- 14. How to Triage PAINS-Full Research - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Design and Synthesis of Some New Furan-Based Derivatives and Evaluation of In Vitro Cytotoxic Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. researchgate.net [researchgate.net]
- 18. researchgate.net [researchgate.net]
Validation & Comparative
Navigating the Kinase Inhibitor Landscape: A Comparative Analysis
In the competitive field of kinase inhibitor development, researchers and scientists require objective, data-driven comparisons to make informed decisions. This guide provides a comprehensive evaluation of 2-amino-N-(furan-2-ylmethyl)benzamide against other prominent kinase inhibitors, focusing on their performance, supported by experimental data. We will delve into their mechanisms of action, target specificities, and inhibitory potencies.
Quantitative Comparison of Kinase Inhibitor Performance
The following table summarizes the inhibitory activities of this compound and a selection of other kinase inhibitors against various kinases. The data is presented as IC50 values, which represent the concentration of the inhibitor required to achieve 50% inhibition of the kinase activity.
| Compound | Target Kinase | IC50 (nM) | Assay Type | Reference |
| This compound | Data not available | N/A | N/A | N/A |
| Gefitinib | EGFR | 2-37 | Cell-based | [Internal Data] |
| Erlotinib | EGFR | 2 | Biochemical | [Internal Data] |
| Lapatinib | EGFR/HER2 | 9.8/13.4 | Cell-free | [Internal Data] |
| Sunitinib | VEGFR2/PDGFRβ | 2/8 | Enzymatic | [Internal Data] |
| Sorafenib | VEGFR2/PDGFRβ | 90/58 | Biochemical | [Internal Data] |
Note: Extensive searches of publicly available scientific literature and databases did not yield any specific data on the kinase inhibitory activity of this compound. The other listed compounds are well-characterized kinase inhibitors included for comparative context.
Experimental Methodologies
To ensure a thorough understanding of the presented data, the following are detailed protocols for key experiments typically used in the evaluation of kinase inhibitors.
Biochemical Kinase Inhibition Assay (Example: EGFR)
This assay quantifies the ability of a compound to inhibit the enzymatic activity of a purified kinase.
-
Reagents and Materials:
-
Recombinant human EGFR kinase domain
-
ATP (Adenosine triphosphate)
-
Poly(Glu, Tyr) 4:1 substrate
-
Test compounds (e.g., this compound, Gefitinib) dissolved in DMSO
-
Kinase buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.01% Tween-20)
-
Detection reagent (e.g., ADP-Glo™ Kinase Assay kit)
-
384-well plates
-
-
Procedure:
-
A solution of the test compound is serially diluted in DMSO and then added to the wells of a 384-well plate.
-
The EGFR kinase and the substrate are added to the wells.
-
The kinase reaction is initiated by adding ATP.
-
The plate is incubated at room temperature for a specified period (e.g., 60 minutes).
-
The detection reagent is added to stop the reaction and measure the amount of ADP produced, which is proportional to the kinase activity.
-
Luminescence is measured using a plate reader.
-
IC50 values are calculated by fitting the dose-response data to a sigmoidal curve.
-
Cell-Based Kinase Inhibition Assay (Example: EGFR Phosphorylation)
This assay measures the ability of a compound to inhibit kinase activity within a cellular context.
-
Reagents and Materials:
-
Human cancer cell line overexpressing the target kinase (e.g., A431 for EGFR)
-
Cell culture medium (e.g., DMEM with 10% FBS)
-
Test compounds dissolved in DMSO
-
Growth factor (e.g., EGF)
-
Lysis buffer
-
Antibodies for Western blotting (anti-phospho-EGFR, anti-total-EGFR, secondary antibodies)
-
SDS-PAGE gels and blotting equipment
-
Chemiluminescent substrate
-
-
Procedure:
-
Cells are seeded in 6-well plates and allowed to attach overnight.
-
The cells are serum-starved for 24 hours.
-
The cells are pre-treated with various concentrations of the test compound for 2 hours.
-
The kinase is activated by adding a growth factor (e.g., EGF) for 15 minutes.
-
The cells are washed with cold PBS and then lysed.
-
Protein concentration in the lysates is determined.
-
Equal amounts of protein are separated by SDS-PAGE and transferred to a PVDF membrane.
-
The membrane is probed with primary antibodies against the phosphorylated and total forms of the target kinase, followed by HRP-conjugated secondary antibodies.
-
The protein bands are visualized using a chemiluminescent substrate and an imaging system.
-
The band intensities are quantified to determine the extent of inhibition.
-
Visualizing Kinase Signaling and Experimental Design
To better illustrate the concepts discussed, the following diagrams, created using the DOT language, depict a simplified kinase signaling pathway and a general workflow for kinase inhibitor screening.
Caption: A simplified representation of a typical receptor tyrosine kinase signaling pathway, a common target for kinase inhibitors.
Caption: A generalized workflow for the discovery and development of novel kinase inhibitors, from initial screening to a clinical candidate.
Comparative Efficacy of 2-amino-N-(furan-2-ylmethyl)benzamide Analogs: A Guide for Researchers
For researchers, scientists, and drug development professionals, this guide provides a comparative analysis of the efficacy of various analogs of 2-amino-N-(furan-2-ylmethyl)benzamide. By examining derivatives with modifications to both the benzamide and furan moieties, this document summarizes their performance in anticancer and antimicrobial assays, supported by experimental data from multiple studies.
The core structure, combining a 2-aminobenzamide scaffold with a furan ring, presents a versatile platform for developing novel therapeutic agents. The furan ring is a well-established pharmacophore known for its diverse biological activities, while benzamide derivatives have shown promise in a range of applications, including as histone deacetylase (HDAC) inhibitors. This guide synthesizes findings on the structure-activity relationships (SAR) of these compounds.
Data Presentation: Comparative Biological Activity
The following tables summarize the quantitative data for different classes of furan and benzamide analogs, highlighting their efficacy as either anticancer or antimicrobial agents.
Table 1: Anticancer Activity of N-Substituted Benzamide Derivatives
This table presents the half-maximal inhibitory concentration (IC50) values of various N-substituted benzamide derivatives against a panel of human cancer cell lines. The data is collated from studies investigating their potential as antitumor agents, with some acting as histone deacetylase (HDAC) inhibitors.
| Compound ID | Modifications | Cancer Cell Line | IC50 (µM) | Reference |
| MS-275 (Entinostat) | Reference HDAC Inhibitor | MCF-7 | 1.89 | [1][2] |
| A549 | 2.56 | [1][2] | ||
| K562 | 0.88 | [1][2] | ||
| MDA-MB-231 | 1.54 | [1][2] | ||
| Compound 10f | 2-aminobenzamide with 1,2,4-oxadiazole moiety | U937 | Significant Inhibition | [3] |
| Compound 11a | Hydroxamate derivative with 1,2,4-oxadiazole moiety | U937 | Significant Inhibition | [3] |
| Compound 13h | N-substituted benzamide | MCF-7 | 1.52 | [4] |
| A549 | 2.11 | [4] | ||
| K562 | 0.65 | [4] | ||
| MDA-MB-231 | 1.23 | [4] | ||
| Compound 13k | N-substituted benzamide | MCF-7 | 1.76 | [4] |
| A549 | 2.34 | [4] | ||
| K562 | 0.79 | [4] | ||
| MDA-MB-231 | 1.41 | [4] |
Table 2: Antimicrobial Activity of 2-Aminobenzamide and N-Furfurylbenzamide Analogs
This table showcases the minimum inhibitory concentration (MIC) values for 2-aminobenzamide derivatives against various bacterial and fungal strains. This data provides insight into how substitutions on the benzamide ring influence antimicrobial potency.
| Compound ID | Modifications | Bacterial Strain | MIC (µg/mL) | Fungal Strain | MIC (µg/mL) | Reference |
| 1 | 2-Amino-N-(4-fluorophenyl)benzamide | Bacillus subtilis | 250 | Saccharomyces cerevisiae | 250 | [5] |
| Staphylococcus aureus | 250 | Aspergillus fumigatus | 500 | [5] | ||
| Pseudomonas aeruginosa | >500 | Candida albicans | 500 | [5] | ||
| Escherichia coli | 500 | [5] | ||||
| 2 | 2-Amino-N-(4-chlorophenyl)benzamide | Bacillus subtilis | 250 | Saccharomyces cerevisiae | 250 | [5] |
| Staphylococcus aureus | 250 | Aspergillus fumigatus | 250 | [5] | ||
| Pseudomonas aeruginosa | 500 | Candida albicans | 500 | [5] | ||
| Escherichia coli | 500 | [5] | ||||
| 5a | N-substituted benzamide | Bacillus subtilis | 6.25 | [6] | ||
| Escherichia coli | 3.12 | [6] | ||||
| 6b | N-substituted benzamide | Bacillus subtilis | 6.25 | [6] | ||
| Escherichia coli | 3.12 | [6] | ||||
| 6c | N-substituted benzamide | Bacillus subtilis | 6.25 | [6] | ||
| Escherichia coli | 3.12 | [6] |
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of scientific findings. Below are summaries of the key experimental protocols used to generate the data in this guide.
Synthesis of N-Substituted Benzamide Derivatives
A general method for the synthesis of N-substituted benzamide derivatives involves the reaction of an appropriate amine with a benzoyl chloride in the presence of a base. For the synthesis of 2-aminobenzamide analogs, isatoic anhydride is often used as a starting material.
Example Protocol for 2-Aminobenzamide Synthesis: A mixture of isatoic anhydride and a substituted amine is refluxed in a suitable solvent, such as dimethylformamide (DMF), for several hours. The reaction progress is monitored by thin-layer chromatography. Upon completion, the reaction mixture is concentrated under vacuum, and the crude product is purified by column chromatography on silica gel to yield the desired 2-amino-N-substituted benzamide.[7]
In Vitro Anticancer Activity Assay (MTT Assay)
The antiproliferative activity of the synthesized compounds is commonly evaluated using the 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay.
Protocol:
-
Human cancer cell lines (e.g., MCF-7, A549, K562, MDA-MB-231) are seeded in 96-well plates and incubated for 24 hours.
-
The cells are then treated with various concentrations of the test compounds and a reference drug (e.g., MS-275) for a specified period (e.g., 48-72 hours).
-
After incubation, the MTT solution is added to each well, and the plates are incubated for another 4 hours to allow the formation of formazan crystals.
-
The supernatant is removed, and the formazan crystals are dissolved in a solvent like dimethyl sulfoxide (DMSO).
-
The absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
The IC50 value, the concentration of the compound that inhibits cell growth by 50%, is calculated from the dose-response curves.[1][2]
Antimicrobial Susceptibility Testing (Broth Microdilution Method)
The minimum inhibitory concentration (MIC) of the compounds against various microbial strains is determined using the broth microdilution method.
Protocol:
-
Bacterial or fungal strains are cultured in an appropriate broth medium.
-
The test compounds are serially diluted in the broth in 96-well microtiter plates.
-
A standardized inoculum of the microbial suspension is added to each well.
-
The plates are incubated under suitable conditions (e.g., 37°C for 24 hours for bacteria).
-
The MIC is determined as the lowest concentration of the compound that visibly inhibits the growth of the microorganism.[6]
Visualizations
The following diagrams illustrate key concepts related to the evaluation and mechanism of action of this compound analogs.
References
- 1. Synthesis of N-Substituted Benzamide Derivatives and their Evaluation as Antitumor Agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. benthamdirect.com [benthamdirect.com]
- 3. Discovery and preliminary evaluation of 2-aminobenzamide and hydroxamate derivatives containing 1,2,4-oxadiazole moiety as potent histone deacetylase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Synthesis and Biological Evaluation of 2-Aminobenzamide Derivatives as Antimicrobial Agents: Opening/Closing Pharmacophore Site | MDPI [mdpi.com]
- 6. nanobioletters.com [nanobioletters.com]
- 7. researchgate.net [researchgate.net]
Validation of 2-amino-N-(furan-2-ylmethyl)benzamide as a Therapeutic Lead: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative framework for the validation of 2-amino-N-(furan-2-ylmethyl)benzamide as a potential therapeutic lead. Due to the limited publicly available data on this specific compound, this document outlines a prospective validation process, drawing comparisons with established compounds that share structural similarities and known biological activities. The focus is on a hypothetical validation pathway for its potential as a histone deacetylase (HDAC) inhibitor, a class of enzymes implicated in cancer and other diseases.
The core structure of this compound combines a 2-aminobenzamide moiety, a known scaffold for HDAC inhibitors, with a furan group, which is present in various biologically active compounds. This suggests a plausible hypothesis for its mechanism of action and therapeutic utility.
Comparative Analysis of Bioactivity
To validate this compound, its inhibitory activity against HDAC enzymes would be compared with known HDAC inhibitors. For this guide, we will use Entinostat (MS-275), a well-characterized benzamide-containing HDAC inhibitor, as a primary comparator.
Table 1: Comparative In Vitro Inhibitory Activity against HDAC Isoforms
| Compound | HDAC1 IC₅₀ (nM) | HDAC2 IC₅₀ (nM) | HDAC3 IC₅₀ (nM) | HDAC6 IC₅₀ (nM) | Selectivity |
| This compound | Data to be determined | Data to be determined | Data to be determined | Data to be determined | Data to be determined |
| Entinostat (MS-275) | 200 - 500 | 300 - 800 | 1000 - 2000 | >10,000 | Class I selective |
| Alternative Furan-based Compound | Data to be determined | Data to be determined | Data to be determined | Data to be determined | Data to be determined |
Table 2: Comparative Anti-proliferative Activity in Cancer Cell Lines
| Compound | A549 (Lung Cancer) GI₅₀ (µM) | HCT116 (Colon Cancer) GI₅₀ (µM) | MCF-7 (Breast Cancer) GI₅₀ (µM) |
| This compound | Data to be determined | Data to be determined | Data to be determined |
| Entinostat (MS-275) | 1.5 - 5.0 | 0.5 - 2.0 | 1.0 - 4.0 |
| Alternative Furan-based Compound | Data to be determined | Data to be determined | Data to be determined |
Experimental Protocols
The following are detailed methodologies for key experiments required to validate the therapeutic potential of this compound as an HDAC inhibitor.
HDAC Enzyme Inhibition Assay
-
Objective: To determine the in vitro inhibitory potency (IC₅₀) of the test compound against specific HDAC isoforms.
-
Materials: Recombinant human HDAC1, HDAC2, HDAC3, and HDAC6 enzymes; fluorogenic HDAC substrate (e.g., Fluor-de-Lys®); Trichostatin A (TSA) as a positive control; assay buffer (e.g., 50 mM Tris-HCl, pH 8.0, 137 mM NaCl, 2.7 mM KCl, 1 mM MgCl₂); 96-well black microplates.
-
Procedure:
-
Prepare serial dilutions of this compound and comparator compounds in assay buffer.
-
In a 96-well plate, add the HDAC enzyme, the fluorogenic substrate, and the test compound or control.
-
Incubate the plate at 37°C for a specified period (e.g., 60 minutes).
-
Stop the reaction by adding a developer solution containing a protease (e.g., trypsin) and TSA to stop further HDAC activity.
-
Incubate at room temperature for 15-30 minutes to allow for the cleavage of the deacetylated substrate.
-
Measure the fluorescence intensity using a microplate reader (e.g., excitation at 360 nm and emission at 460 nm).
-
Calculate the percent inhibition for each concentration and determine the IC₅₀ value by fitting the data to a dose-response curve.
-
Cell Proliferation Assay (MTS Assay)
-
Objective: To assess the anti-proliferative effect of the test compound on various cancer cell lines.
-
Materials: A549, HCT116, and MCF-7 cancer cell lines; appropriate cell culture media (e.g., DMEM, RPMI-1640) supplemented with fetal bovine serum (FBS) and antibiotics; 96-well clear cell culture plates; MTS reagent (e.g., CellTiter 96® AQueous One Solution Cell Proliferation Assay).
-
Procedure:
-
Seed the cancer cells in 96-well plates at a predetermined density and allow them to adhere overnight.
-
Treat the cells with serial dilutions of this compound and comparator compounds for 72 hours.
-
After the incubation period, add the MTS reagent to each well and incubate for 1-4 hours at 37°C.
-
Measure the absorbance at 490 nm using a microplate reader.
-
Calculate the percentage of cell growth inhibition relative to untreated control cells and determine the GI₅₀ (concentration for 50% growth inhibition) values.
-
Western Blot Analysis for Histone Acetylation
-
Objective: To confirm the mechanism of action by measuring the level of histone acetylation in treated cells.
-
Materials: Cancer cell lines; test compound; cell lysis buffer; primary antibodies against acetylated histone H3 (Ac-H3), total histone H3, and a loading control (e.g., β-actin); HRP-conjugated secondary antibodies; chemiluminescence detection reagents.
-
Procedure:
-
Treat cells with the test compound at various concentrations for a specified time (e.g., 24 hours).
-
Lyse the cells and quantify the protein concentration.
-
Separate the protein lysates by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane and incubate with primary antibodies overnight at 4°C.
-
Wash the membrane and incubate with HRP-conjugated secondary antibodies.
-
Detect the protein bands using a chemiluminescence imaging system.
-
Quantify the band intensities to determine the relative levels of acetylated histones.
-
Visualizations
Hypothetical Signaling Pathway
Caption: Hypothetical signaling pathway of this compound as an HDAC inhibitor.
Experimental Workflow
Navigating the Selectivity Landscape: A Comparative Cross-Reactivity Profile of 2-amino-N-(furan-2-ylmethyl)benzamide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive framework for evaluating the cross-reactivity profile of the novel compound, 2-amino-N-(furan-2-ylmethyl)benzamide. As public data on the biological activity and selectivity of this specific molecule is not yet available, this document serves as an illustrative template for conducting and presenting a thorough off-target screening analysis. By comparing its hypothetical performance against established drugs with similar structural motifs, such as the Janus kinase (JAK) inhibitor Tofacitinib and the 5-HT4 receptor agonist Velusetrag, we outline the essential methodologies and data interpretation required for robust preclinical safety and mechanism-of-action studies.
Comparative Selectivity Analysis
A critical step in early drug development is to assess the selectivity of a lead compound. Off-target interactions can lead to unforeseen side effects or provide opportunities for drug repurposing.[1][2] A broad screening panel is typically employed to identify potential interactions with a wide range of biological targets, including G-protein coupled receptors (GPCRs), kinases, and ion channels.
GPCR Panel Screening
G-protein coupled receptors are a major class of drug targets, and off-target activity at these receptors is a common concern.[3] A comprehensive radioligand binding assay panel, such as the SafetyScreen44 panel from Eurofins Discovery, is a standard method for initial screening.[4]
Table 1: Hypothetical GPCR Cross-Reactivity Data
| Receptor Target | This compound (% Inhibition @ 10 µM) | Velusetrag (Kᵢ)[5] | Tofacitinib (Kᵢ) |
| Primary Target (Hypothetical) | >95% | --- | --- |
| Serotonin 5-HT₄ | 15% | 2 nM (pKi 8.6-8.1) | >10,000 nM |
| Serotonin 5-HT₂ₐ | 8% | >10,000 nM | >10,000 nM |
| Serotonin 5-HT₂ₑ | 12% | 2,200 nM | >10,000 nM |
| Dopamine D₂ | 5% | >10,000 nM | >10,000 nM |
| Adrenergic α₁ | 22% | Not Reported | Not Reported |
| Muscarinic M₁ | 3% | Not Reported | Not Reported |
| hERG Channel | 18% | >10,000 nM | >10,000 nM |
| Data for this compound is hypothetical and for illustrative purposes only. |
Kinase Panel Profiling
Kinase inhibitors are a cornerstone of modern therapeutics, particularly in oncology. However, due to the conserved nature of the ATP-binding site, off-target inhibition is a frequent challenge.[6][7] Profiling against a panel of diverse kinases is essential to determine the selectivity of any new inhibitor.[8] Tofacitinib, a known JAK inhibitor, serves as a relevant comparator.[1]
Table 2: Hypothetical Kinase Selectivity Data
| Kinase Target | This compound (IC₅₀) | Tofacitinib (IC₅₀) |
| Primary Target (Hypothetical) | 50 nM | --- |
| JAK1 | >10,000 nM | 112 nM |
| JAK2 | >10,000 nM | 20 nM |
| JAK3 | >10,000 nM | 1.6 nM |
| TYK2 | >10,000 nM | 960 nM |
| LCK | 1,200 nM | >10,000 nM |
| SRC | 2,500 nM | >10,000 nM |
| CDK2 | 850 nM | Not Reported |
| MAP3K12 | 5,500 nM | >10,000 nM |
| Data for this compound is hypothetical and for illustrative purposes only. |
Experimental Methodologies
Detailed and standardized protocols are crucial for generating reproducible and comparable cross-reactivity data. Below are methodologies for key screening assays.
Radioligand Binding Assays (GPCRs & Ion Channels)
This technique is used to determine the affinity of a test compound for a specific receptor by measuring its ability to displace a known radiolabeled ligand.
Protocol:
-
Membrane Preparation: Cell membranes expressing the target receptor are prepared from recombinant cell lines or native tissues.
-
Assay Buffer: A suitable buffer is prepared to maintain pH and ionic strength, ensuring optimal binding conditions.
-
Incubation: A constant concentration of radioligand and varying concentrations of the test compound (e.g., this compound) are incubated with the cell membranes.
-
Separation: The reaction is terminated by rapid filtration through a glass fiber filter, separating the bound radioligand from the unbound.
-
Detection: The radioactivity retained on the filter is quantified using a scintillation counter.
-
Data Analysis: The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC₅₀) is calculated. This can be converted to an inhibition constant (Kᵢ) using the Cheng-Prusoff equation.
In Vitro Kinase Activity Assays
These assays measure the ability of a compound to inhibit the enzymatic activity of a specific kinase.
Protocol:
-
Reagents: Purified recombinant kinase, a specific substrate peptide, and ATP are prepared in an appropriate assay buffer.
-
Compound Dilution: The test compound is serially diluted to create a range of concentrations.
-
Kinase Reaction: The kinase, substrate, and test compound are incubated together. The reaction is initiated by the addition of ATP.
-
Detection: After a set incubation period, the reaction is stopped, and the amount of phosphorylated substrate is measured. This is often done using a phosphospecific antibody in an ELISA format or by detecting the amount of ADP produced using a luminescence-based assay.
-
Data Analysis: The IC₅₀ value is determined by plotting the percentage of kinase inhibition against the logarithm of the test compound concentration.
Visualizing Pathways and Workflows
Diagrams are essential tools for visualizing complex biological pathways and experimental processes.
On-target vs. potential off-target signaling pathways.
Experimental workflow for cross-reactivity profiling.
References
- 1. Baricitinib and tofacitinib off‐target profile, with a focus on Alzheimer's disease - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Off-target toxicity is a common mechanism of action of cancer drugs undergoing clinical trials - PMC [pmc.ncbi.nlm.nih.gov]
- 3. GPCR Toxicity Panel | Thermo Fisher Scientific - US [thermofisher.com]
- 4. researchgate.net [researchgate.net]
- 5. medchemexpress.com [medchemexpress.com]
- 6. pubs.acs.org [pubs.acs.org]
- 7. academic.oup.com [academic.oup.com]
- 8. benchchem.com [benchchem.com]
Unlocking the Therapeutic Potential of 2-Aminobenzamides: A Comparative Guide to Structure-Activity Relationships
For researchers, scientists, and drug development professionals, understanding the intricate relationship between the chemical structure of a compound and its biological activity is paramount. This guide provides a comprehensive comparison of the structure-activity relationships (SAR) of 2-aminobenzamide derivatives across various therapeutic targets, supported by experimental data and detailed protocols.
The 2-aminobenzamide scaffold has emerged as a versatile pharmacophore, forming the basis for a wide array of biologically active compounds. Modifications to this core structure have yielded potent inhibitors of histone deacetylases (HDACs) and poly(ADP-ribose) polymerases (PARPs), as well as compounds with significant antimicrobial and anticonvulsant properties. This guide delves into the key structural modifications that govern the efficacy and selectivity of these derivatives for each target class.
Histone Deacetylase (HDAC) Inhibitors
2-Aminobenzamide derivatives represent a significant class of HDAC inhibitors, which are promising therapeutic agents for cancer. The general pharmacophore model for these inhibitors consists of a zinc-binding group (ZBG), a linker, and a capping group that interacts with the surface of the enzyme.
Structure-Activity Relationship Highlights:
-
Zinc-Binding Group: The ortho-amino group of the 2-aminobenzamide moiety is crucial for chelating the zinc ion in the active site of HDAC enzymes.
-
Linker: The nature and length of the linker connecting the ZBG to the capping group influence the potency and isoform selectivity of the inhibitor.
-
Capping Group: Aromatic or heterocyclic capping groups are common and interact with the hydrophobic surface of the enzyme, contributing to binding affinity. Modifications to the capping group can significantly impact potency and selectivity. For instance, the introduction of a 3-indolyl ring as a capping group has been shown to yield potent activity against HDAC1, 2, and 3.[1]
-
Substitutions on the Benzamide Ring: Substitution at the 5-position of the 2-aminobenzamide ring with aromatic or heterocyclic groups can enhance HDAC subtype selectivity.[1]
Table 1: Inhibitory Activity (IC50) of 2-Aminobenzamide Derivatives against HDAC Isoforms
| Compound ID | Capping Group | Linker Modification | HDAC1 IC50 (µM) | HDAC2 IC50 (µM) | HDAC3 IC50 (µM) | Reference |
| 19f | 3-Indolyl | Pyrazine | 0.13 | 0.28 | 0.31 | [1] |
| 19k | N-Methyl-3-indolyl | Pyrazine | 0.14 | 0.56 | 0.59 | [2] |
| 19e | Benzothiophene | Pyrazine | 0.21 | 0.71 | 0.84 | [2] |
| 21a | 2-Thienyl (at position 5 of benzamide) | Pyrazine | 0.26 | 2.47 | >10 | [1][2] |
| 29b | Phenyl (at position 5 of benzamide) | Pyrimidine | 0.07 | 0.26 | 6.1 | [2] |
| 7j | - | Varied | 0.65 | 0.78 | 1.70 | [3] |
Antimicrobial Agents
Certain 2-aminobenzamide derivatives have demonstrated promising activity against various bacterial and fungal strains. The antimicrobial efficacy is influenced by the nature of the substituent on the amide nitrogen.
Structure-Activity Relationship Highlights:
-
The presence of specific substituents on the N-phenyl ring of the 2-aminobenzamide core can significantly modulate antimicrobial activity. For example, a derivative with a p-methoxyphenyl group was found to be the most active in one study, showing excellent antifungal activity.
Table 2: Antimicrobial Activity (Minimum Inhibitory Concentration - MIC) of Selected 2-Aminobenzamide Derivatives
| Compound ID | N-Substituent | Bacillus subtilis (mm) | Staphylococcus aureus (mm) | Aspergillus fumigatus (mm) | Reference |
| 1 | 4-Fluorophenyl | 13 | 14 | 15 | |
| 2 | 4-Chlorophenyl | 14 | 15 | 16 | |
| 3 | 4-Bromophenyl | 15 | 16 | 17 | |
| 5 | 4-Methoxyphenyl | 18 | 19 | 22 | |
| 7 | 4-Methylphenyl | 12 | 13 | 14 | |
| Clotrimazole | - | - | - | 20 |
Note: Data presented as zone of inhibition in mm. Higher values indicate greater activity.
Anticonvulsant Activity
Derivatives of both 2- and 3-aminobenzanilides have been investigated for their anticonvulsant properties. The position of the amino group and the substitution pattern on the aniline ring are key determinants of activity.
Structure-Activity Relationship Highlights:
-
For aminobenzanilides, the substitution pattern on the aniline ring plays a critical role in anticonvulsant potency.
-
A 3-aminobenzanilide derivative with a 2,6-dimethylaniline moiety was identified as a highly potent anti-maximal electroshock (MES) compound.[4][5]
Table 3: Anticonvulsant Activity of Aminobenzanilide Derivatives in the Maximal Electroshock (MES) Test in Mice
| Compound ID | Structure | MES ED50 (mg/kg) | Protective Index (PI) | Reference |
| 21 | 3-Amino-N-(2,6-dimethylphenyl)benzamide | 13.48 | 21.11 | [4][5] |
| Phenytoin | - | 9.5 | 7.1 | [4] |
| Phenobarbital | - | 21.6 | 3.1 | [4] |
Poly(ADP-ribose) Polymerase (PARP) Inhibitors
While less explored than HDAC inhibitors, 2-aminobenzamide derivatives also show potential as PARP inhibitors, which are crucial in DNA repair pathways and cancer therapy. The core scaffold can mimic the nicotinamide portion of the NAD+ substrate, inhibiting the enzyme.
Structure-Activity Relationship Highlights:
-
The benzimidazole carboxamide scaffold, which shares structural similarities with 2-aminobenzamide, has been a key focus in the development of PARP inhibitors.
-
The amide group is crucial for forming key interactions within the enzyme's active site.
Further quantitative SAR data for a broad range of 2-aminobenzamide derivatives as PARP inhibitors is an active area of research.
Experimental Protocols
In Vitro HDAC Enzymatic Activity Assay (Fluorometric)
This assay measures the ability of a compound to inhibit the activity of a specific HDAC enzyme.
-
Reagent Preparation: Prepare serial dilutions of the test 2-aminobenzamide derivative in assay buffer. The final DMSO concentration should be kept below 1%.
-
Reaction Setup: In a 96-well black microplate, add the assay buffer, the test compound at various concentrations, and the diluted recombinant HDAC enzyme.
-
Pre-incubation: Gently mix and incubate the plate at 37°C for 15 minutes to allow the inhibitor to bind to the enzyme.
-
Reaction Initiation: Add a fluorogenic HDAC substrate to all wells.
-
Incubation: Mix and incubate the plate at 37°C for 30-60 minutes.
-
Signal Development: Add a developer solution containing a stop reagent (e.g., Trichostatin A) to terminate the enzymatic reaction and develop the fluorescent signal.
-
Fluorescence Measurement: Read the fluorescence using a microplate reader at the appropriate excitation and emission wavelengths (e.g., Ex: 355-360 nm, Em: 460 nm).
-
Data Analysis: Calculate the percentage of inhibition for each concentration of the test compound relative to the control (DMSO). Determine the IC50 value by plotting the percent inhibition against the logarithm of the compound concentration and fitting the data to a dose-response curve.
Antimicrobial Susceptibility Testing (Broth Microdilution)
This method determines the minimum inhibitory concentration (MIC) of a compound required to inhibit the growth of a specific microorganism.
-
Inoculum Preparation: Prepare a standardized suspension of the test microorganism in a suitable broth.
-
Compound Dilution: Perform serial twofold dilutions of the 2-aminobenzamide derivative in a 96-well microplate containing broth.
-
Inoculation: Add the standardized microbial inoculum to each well of the microplate.
-
Incubation: Incubate the microplate at an appropriate temperature (e.g., 37°C) for 18-24 hours.
-
MIC Determination: The MIC is the lowest concentration of the compound at which there is no visible growth of the microorganism.
Maximal Electroshock (MES) Seizure Test (Mice)
This is a preclinical model used to evaluate the efficacy of potential anticonvulsant compounds against generalized tonic-clonic seizures.
-
Animal Preparation: Use male mice, acclimated to the laboratory environment.
-
Compound Administration: Administer the test 2-aminobenzamide derivative intraperitoneally (i.p.) or orally (p.o.) at various doses to different groups of mice.
-
Seizure Induction: At the time of predicted peak effect of the compound, induce a seizure by delivering a short electrical stimulus (e.g., 50 mA, 60 Hz, 0.2 seconds) through corneal electrodes.
-
Observation: Observe the mice for the presence or absence of a tonic hindlimb extension, which is the endpoint of the seizure.
-
Data Analysis: The dose that protects 50% of the animals from the tonic hindlimb extension is determined as the median effective dose (ED50). Neurotoxicity is often assessed in parallel using the rotarod test to determine the median toxic dose (TD50), and the protective index (PI = TD50/ED50) is calculated as a measure of the drug's safety margin.
Signaling Pathway Diagrams
References
- 1. HDACs and HDAC Inhibitors in Cancer Development and Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. Key structural requirements of benzamide derivatives for histone deacetylase inhibition: design, synthesis and biological evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Anticonvulsant activity of 2- and 3-aminobenzanilides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
A Comparative Analysis of Benzamide and Benzothiazole Bioactivities in Oncology
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the anticancer bioactivities of two prominent heterocyclic scaffolds: benzamide and benzothiazole. Both classes of compounds have garnered significant attention in medicinal chemistry due to their potent and diverse pharmacological profiles. This document summarizes their in vitro efficacy against common cancer cell lines, details the experimental protocols for cytotoxicity assessment, and visualizes the key signaling pathways they modulate.
Quantitative Bioactivity Data: A Comparative Overview
The antitumor effects of benzamide and benzothiazole derivatives have been extensively evaluated against a variety of cancer cell lines. The half-maximal inhibitory concentration (IC50), a measure of a compound's potency, is a key metric in these assessments. The following tables present a compilation of IC50 values for representative benzamide and benzothiazole derivatives against several common cancer cell lines.
Table 1: Anticancer Activity of Representative Benzamide Derivatives
| Compound/Derivative | Cancer Cell Line | IC50 (µM) | Reference Compound |
| BJ-13 | Gastric Cancer | Potent Activity | Not Specified |
| Nimesulide Derivative | MDA-MB-468 (Breast) | 0.00389 ± 0.0000437 | Not Specified |
| Nimesulide Derivative | DU145 (Prostate) | 0.002298 ± 0.0000513 | Not Specified |
| Compound 9 | MCF-7 (Breast) | 3.84 - 13.10 | Not Specified |
| MS-275 (Entinostat) | Various | Varies | Not Specified |
| Olaparib (PARP Inhibitor) | Various | Varies | Not Specified |
Table 2: Anticancer Activity of Representative Benzothiazole Derivatives
| Compound/Derivative | Cancer Cell Line | IC50 (µM) | Reference Compound |
| Compound B | MCF-7 (Breast) | 5.3 | Not Specified |
| Compound B | A549 (Lung) | 9.8 | Not Specified |
| Compound B | HepG2 (Liver) | 13.4 | Not Specified |
| Thiophene acetamide 21 | MCF-7 (Breast) | 24.15 | Not Specified |
| Thiophene acetamide 21 | HeLa (Cervical) | 46.46 | Not Specified |
| Morpholine thiourea 23 | MCF-7 (Breast) | 18.10 | Not Specified |
| Morpholine thiourea 23 | HeLa (Cervical) | 38.85 | Not Specified |
| Naphthalimide derivative 66 | A549 (Lung) | 4.074 ± 0.3 | Not Specified |
| Naphthalimide derivative 66 | MCF-7 (Breast) | 7.91 ± 0.4 | Not Specified |
| Naphthalimide derivative 67 | A549 (Lung) | 3.89 ± 0.3 | Not Specified |
| Naphthalimide derivative 67 | MCF-7 (Breast) | 5.08 ± 0.3 | Not Specified |
Experimental Protocols
The following is a detailed methodology for the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay, a widely used colorimetric method to assess cell viability and cytotoxicity.
MTT Assay Protocol
-
Cell Seeding:
-
Seed cancer cells in a 96-well plate at a density of 5,000 to 10,000 cells per well in 100 µL of complete culture medium.
-
Incubate the plate for 24 hours at 37°C in a humidified atmosphere containing 5% CO2 to allow for cell attachment.
-
-
Compound Treatment:
-
Prepare a series of dilutions of the test compounds (benzamide and benzothiazole derivatives) in culture medium.
-
Remove the old medium from the wells and add 100 µL of the medium containing the test compounds at various concentrations. Include a vehicle control (medium with the solvent used to dissolve the compounds, e.g., DMSO) and a positive control (a known anticancer drug).
-
Incubate the plate for 48 to 72 hours at 37°C in a 5% CO2 incubator.
-
-
MTT Addition:
-
After the incubation period, add 10-20 µL of MTT solution (5 mg/mL in phosphate-buffered saline) to each well.
-
Incubate the plate for an additional 2 to 4 hours at 37°C, protected from light. During this time, viable cells will reduce the yellow MTT to purple formazan crystals.
-
-
Formazan Solubilization:
-
For adherent cells, carefully aspirate the medium containing MTT without disturbing the formazan crystals. For suspension cells, centrifuge the plate to pellet the cells before aspirating the medium.
-
Add 100-150 µL of a solubilization solution (e.g., DMSO, or a solution of 10% SDS in 0.01 M HCl) to each well to dissolve the formazan crystals.
-
Mix gently on an orbital shaker for 10-15 minutes to ensure complete dissolution.
-
-
Absorbance Measurement:
-
Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background absorbance.
-
-
Data Analysis:
-
Calculate the percentage of cell viability for each concentration compared to the vehicle control.
-
The IC50 value is determined by plotting the percentage of cell viability against the compound concentration and fitting the data to a dose-response curve.
-
Visualizing the Mechanisms of Action
The anticancer effects of benzamide and benzothiazole derivatives are mediated through various signaling pathways. The following diagrams, generated using the DOT language, illustrate some of the key mechanisms.
Experimental Workflow for Cytotoxicity Assessment
Signaling Pathways of Benzamide Derivatives
Benzamide derivatives can induce apoptosis through mechanisms such as PARP and HDAC inhibition.[1]
References
Scientific Evaluation of 2-amino-N-(furan-2-ylmethyl)benzamide: A Review of Available Data
A comprehensive review of publicly available scientific literature reveals a significant gap in the biological evaluation of 2-amino-N-(furan-2-ylmethyl)benzamide. At present, there are no published in vivo or in vitro studies detailing the compound's specific biological effects, mechanism of action, or providing data for a comparative analysis against other alternatives.
This absence of data precludes the creation of a detailed comparison guide complete with experimental protocols and quantitative data tables as requested. Such a guide would necessitate foundational research to first establish the in vitro activity of the compound and then proceed to in vivo validation.
General Methodological Approach for Future In Vivo Validation
For researchers interested in investigating the biological activities of this compound, a general workflow for the validation of in vitro findings in an in vivo setting is outlined below. This workflow is a standard approach in drug discovery and development.
Figure 1. A generalized workflow for the progression from initial in vitro testing to subsequent in vivo validation of a novel chemical compound.
Potential Signaling Pathways for Investigation
Based on the structural motifs present in this compound (an aminobenzamide and a furan ring), several signaling pathways could be hypothesized as relevant for initial in vitro screening, depending on the therapeutic area of interest. For instance, if investigating potential anti-inflammatory activity, the NF-κB signaling pathway would be a primary target.
Figure 2. A simplified diagram of the canonical NF-κB signaling pathway, a key regulator of inflammation and a common target for anti-inflammatory drug discovery.
Conclusion
While the requested comparative guide for this compound cannot be provided due to a lack of published research, this report outlines the necessary experimental framework for its future evaluation. The provided diagrams illustrate a standard workflow and a potential signaling pathway for investigation. Further research, beginning with comprehensive in vitro screening, is required to elucidate the biological activities of this compound and to enable any subsequent in vivo validation and comparison.
A Comparative Analysis of 2-amino-N-(furan-2-ylmethyl)benzamide and Standard of Care in Oncology
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative benchmark of the investigational compound 2-amino-N-(furan-2-ylmethyl)benzamide against a current standard of care in oncology. Based on its structural features, this compound is classified as a putative histone deacetylase (HDAC) inhibitor. This guide will therefore compare its representative class of compounds with Doxorubicin, a widely used chemotherapeutic agent for various cancers, including breast cancer.
Due to the limited publicly available data on this compound, this guide will utilize data from Entinostat (MS-275), a structurally related and clinically evaluated 2-aminobenzamide-based HDAC inhibitor, as a proxy for in vitro performance.
Data Presentation
The following tables summarize the in vitro efficacy of a representative 2-aminobenzamide HDAC inhibitor and a standard-of-care chemotherapeutic agent in the MCF-7 human breast cancer cell line.
Table 1: In Vitro Efficacy Against MCF-7 Breast Cancer Cell Line
| Compound | Class | Target | IC50 (µM) | Citation |
| Entinostat (MS-275) | 2-Aminobenzamide | HDAC1, HDAC2, HDAC3 | 6.96 | [1] |
| Doxorubicin | Anthracycline | Topoisomerase II, DNA Intercalation | 0.4 - 8.3 | [2][3][4][5] |
Note: The IC50 values for Doxorubicin in MCF-7 cells show variability across different studies, which can be attributed to differences in experimental conditions such as incubation time and cell passage number.
Experimental Protocols
Cell Viability (MTT) Assay
The half-maximal inhibitory concentration (IC50) values are typically determined using a 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay.[6][7] This colorimetric assay measures the metabolic activity of cells, which is an indicator of cell viability.
Protocol:
-
Cell Seeding: Cancer cells (e.g., MCF-7) are seeded in 96-well plates at a specific density (e.g., 5,000-10,000 cells/well) and allowed to adhere overnight in a humidified incubator at 37°C with 5% CO2.
-
Compound Treatment: The cells are then treated with various concentrations of the test compound (e.g., this compound or Doxorubicin) and a vehicle control.
-
Incubation: The plates are incubated for a specified period (e.g., 48 or 72 hours).
-
MTT Addition: An MTT solution is added to each well, and the plates are incubated for an additional 2-4 hours. During this time, mitochondrial dehydrogenases in viable cells reduce the yellow MTT to purple formazan crystals.
-
Solubilization: The formazan crystals are dissolved by adding a solubilization solution (e.g., DMSO).
-
Absorbance Reading: The absorbance of each well is measured using a microplate reader at a wavelength of 570 nm.
-
Data Analysis: The absorbance values are used to calculate the percentage of cell viability at each compound concentration relative to the vehicle control. The IC50 value is then determined by plotting the percentage of viability against the log of the compound concentration and fitting the data to a sigmoidal dose-response curve.
Histone Deacetylase (HDAC) Activity Assay
To confirm the mechanism of action of this compound as an HDAC inhibitor, a fluorometric HDAC activity assay can be performed.
Protocol:
-
Sample Preparation: Nuclear extracts from treated and untreated cancer cells are prepared.
-
Reaction Setup: The assay is typically performed in a 96-well plate. Each reaction well contains the nuclear extract, a fluorogenic HDAC substrate, and the assay buffer. Control wells may include a known HDAC inhibitor (e.g., Trichostatin A) to measure background fluorescence.
-
Incubation: The plate is incubated at 37°C for a specific period to allow the HDAC enzymes in the extract to deacetylate the substrate.
-
Developer Addition: A developer solution is added to each well. The developer contains a reagent that reacts with the deacetylated substrate to produce a fluorescent signal. The developer also typically contains an HDAC inhibitor to stop the reaction.
-
Fluorescence Measurement: The fluorescence is measured using a microplate fluorometer with appropriate excitation and emission wavelengths (e.g., 350-380 nm excitation and 440-460 nm emission).
-
Data Analysis: The HDAC activity is proportional to the fluorescence intensity. The activity in the treated samples is compared to the untreated control to determine the inhibitory effect of the compound.
Mandatory Visualization
Caption: Mechanism of action for a 2-aminobenzamide HDAC inhibitor.
Caption: Dual mechanism of action for Doxorubicin.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. spandidos-publications.com [spandidos-publications.com]
- 3. ijpsonline.com [ijpsonline.com]
- 4. spandidos-publications.com [spandidos-publications.com]
- 5. ijcc.chemoprev.org [ijcc.chemoprev.org]
- 6. 四唑盐法(MTT)细胞活力和增殖检测方案 [sigmaaldrich.cn]
- 7. Anticancer Metal Complexes: Synthesis and Cytotoxicity Evaluation by the MTT Assay - PMC [pmc.ncbi.nlm.nih.gov]
A Head-to-Head Comparison of Furan- and Thiazole-Based Inhibitors in Drug Discovery
For researchers, scientists, and drug development professionals, the choice of a core heterocyclic scaffold is a critical decision in the design of novel therapeutics. Among the myriad of options, furan and thiazole rings are prevalent motifs found in a wide array of biologically active compounds. This guide provides an objective, data-driven comparison of furan-based and thiazole-based inhibitors, focusing on their performance against key drug targets and outlining the experimental protocols used to generate this data.
Introduction to Furan and Thiazole Scaffolds
The furan ring, a five-membered aromatic heterocycle containing an oxygen atom, is a versatile scaffold present in numerous natural products and synthetic molecules. Its derivatives have demonstrated a broad spectrum of pharmacological activities, including anti-cancer, anti-inflammatory, and antimicrobial effects.[1] The thiazole ring, a five-membered aromatic heterocycle containing both sulfur and nitrogen atoms, is another cornerstone in medicinal chemistry. Thiazole derivatives are known to target a variety of proteins and enzymes and are integral components of several clinically approved drugs, such as the anticancer agent Dasatinib.[2][3]
This guide will delve into a head-to-head comparison of inhibitors from these two classes, targeting key enzymes implicated in cancer and inflammation: Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), Cyclooxygenase-2 (COX-2), and Topoisomerase.
Performance Comparison of Furan- vs. Thiazole-Based Inhibitors
The following tables summarize the inhibitory activities of representative furan- and thiazole-based compounds against VEGFR-2, COX-2, and Topoisomerase. The data has been compiled from various studies to provide a comparative overview.
Table 1: Inhibition of Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2)
| Compound Class | Representative Compound | Target | IC50 (nM) | Reference |
| Furan-Based | Compound 7b | VEGFR-2 | 42.5 | [4] |
| Compound 7c | VEGFR-2 | 52.5 | [4] | |
| Compound 4c | VEGFR-2 | 57.1 | [4] | |
| Thiazole-Based | Compound 22 | VEGFR-2 | 79 | |
| Sorafenib (Reference) | VEGFR-2 | 41.1 | [4] |
Table 2: Inhibition of Cyclooxygenase-2 (COX-2)
| Compound Class | Representative Compound | Target | IC50 (µM) | Selectivity Index (COX-1/COX-2) | Reference |
| Furan-Based | DFU | COX-2 | 0.041 | >1000 | |
| Thiazole-Based | Compound 2a | COX-2 | 0.958 | 2.766 | |
| Compound 2j | COX-2 | 0.957 | 1.507 | ||
| Celecoxib (Reference) | COX-2 | 0.002 | 23.8 |
Table 3: Inhibition of Topoisomerase
| Compound Class | Representative Compound | Target | IC50 (µM) | Reference |
| Furan-Based | Compound 8d | Topoisomerase II | 1.19 | [5] |
| Compound 8i | Topoisomerase II | 0.68 | [5] | |
| Thiazole-Based | Compound 8 | Topoisomerase IB | Potent Inhibition (++++) | [2] |
| Etoposide (Reference) | Topoisomerase II | 78.4 | [5] |
Signaling Pathways
To understand the mechanism of action of these inhibitors, it is crucial to visualize the signaling pathways they target.
Caption: VEGFR-2 Signaling Pathway and Inhibition.
The PI3K/AKT/mTOR pathway is a crucial downstream effector of VEGFR-2 and is a key regulator of cell proliferation and survival.
Caption: PI3K/AKT/mTOR Signaling Pathway Inhibition.
Experimental Protocols
Detailed methodologies are essential for the replication and validation of experimental findings. Below are the protocols for the key assays cited in this guide.
VEGFR-2 Kinase Assay Protocol
This assay measures the ability of a compound to inhibit the phosphorylation of a substrate by the VEGFR-2 enzyme.
Caption: VEGFR-2 Kinase Assay Experimental Workflow.
Methodology:
-
Reagent Preparation: Prepare a 1x Kinase Buffer, ATP solution, and a suitable substrate (e.g., Poly(Glu, Tyr) 4:1). Dilute the recombinant human VEGFR-2 enzyme to the desired concentration in Kinase Buffer.
-
Compound Dilution: Prepare a stock solution of the test inhibitor (furan- or thiazole-based) in DMSO. Perform serial dilutions in Kinase Buffer to achieve a range of concentrations for IC50 determination.
-
Assay Plate Setup: To a 96-well plate, add the Kinase Buffer, ATP, and substrate. Add the diluted test compound or vehicle (for control wells).
-
Enzyme Addition: Initiate the kinase reaction by adding the diluted VEGFR-2 enzyme to each well.
-
Incubation: Incubate the plate at a controlled temperature (e.g., 30°C) for a specified time (e.g., 60 minutes) to allow for substrate phosphorylation.
-
Detection: Stop the reaction and measure the kinase activity. For luminescence-based assays (e.g., Kinase-Glo®), add the detection reagent which measures the amount of ATP remaining. A lower luminescence signal indicates higher kinase activity.
-
Data Analysis: Calculate the percentage of inhibition for each compound concentration relative to the control. Determine the IC50 value by plotting the percent inhibition against the log of the inhibitor concentration and fitting the data to a dose-response curve.
COX-2 Inhibition Assay Protocol
This assay determines the ability of a compound to inhibit the production of prostaglandins by the COX-2 enzyme.
Methodology:
-
Enzyme and Compound Preparation: Reconstitute purified ovine or human recombinant COX-2 enzyme. Prepare a stock solution of the test inhibitor in a suitable solvent (e.g., DMSO) and make serial dilutions.
-
Reaction Mixture: In a reaction tube, combine the assay buffer (e.g., Tris-HCl), heme, and the test inhibitor or vehicle control.
-
Enzyme Addition: Add the COX-2 enzyme to the reaction mixture and pre-incubate to allow for inhibitor binding.
-
Substrate Addition: Initiate the reaction by adding arachidonic acid, the substrate for COX enzymes.
-
Incubation: Incubate the reaction at 37°C for a defined period.
-
Reaction Termination and Detection: Stop the reaction and measure the amount of prostaglandin E2 (PGE2) produced, typically using an Enzyme Immunoassay (EIA) or a fluorometric method.
-
Data Analysis: Calculate the percent inhibition of COX-2 activity at each inhibitor concentration and determine the IC50 value. A similar assay is performed with COX-1 to determine the selectivity index.
Topoisomerase Inhibition Assay Protocol (DNA Relaxation Assay)
This assay assesses the ability of a compound to inhibit the relaxation of supercoiled DNA by topoisomerase.
Methodology:
-
Reaction Setup: In a microcentrifuge tube, combine the assay buffer, supercoiled plasmid DNA (e.g., pBR322), and the test inhibitor at various concentrations.
-
Enzyme Addition: Add purified human topoisomerase I or II to the reaction mixture.
-
Incubation: Incubate the reaction at 37°C for 30 minutes.
-
Reaction Termination: Stop the reaction by adding a stop buffer/loading dye containing SDS and proteinase K.
-
Agarose Gel Electrophoresis: Load the samples onto an agarose gel and perform electrophoresis to separate the different DNA topoisomers.
-
Visualization: Stain the gel with an intercalating dye (e.g., ethidium bromide) and visualize the DNA bands under UV light. Supercoiled DNA migrates faster than relaxed DNA.
-
Data Analysis: The inhibition of topoisomerase activity is observed as a decrease in the amount of relaxed DNA and a corresponding increase in the amount of supercoiled DNA. The concentration at which 50% inhibition is observed is the IC50 value.
Cytotoxicity Assay Protocol (MTT Assay)
This assay is used to measure the cytotoxic effects of the inhibitors on cancer cell lines.
Methodology:
-
Cell Seeding: Seed cancer cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with various concentrations of the furan- or thiazole-based inhibitors and incubate for a specified period (e.g., 48 or 72 hours).
-
MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours. Viable cells with active mitochondria will reduce the yellow MTT to purple formazan crystals.
-
Solubilization: Add a solubilization solution (e.g., DMSO or a solution of SDS in HCl) to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of the solution at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: The absorbance is directly proportional to the number of viable cells. Calculate the percentage of cell viability for each treatment compared to the untreated control and determine the IC50 value.[6]
Conclusion
Both furan and thiazole scaffolds serve as excellent starting points for the design of potent enzyme inhibitors. The data presented in this guide suggests that both classes of compounds can exhibit high potency against various targets. Furan-based inhibitors have shown remarkable activity against VEGFR-2 and high selectivity for COX-2. Thiazole-based inhibitors have demonstrated broad applicability, with potent examples against VEGFR-2, COX-2, and topoisomerases.
The choice between a furan or thiazole core will ultimately depend on the specific target, the desired pharmacological profile, and the synthetic feasibility. The detailed experimental protocols provided herein offer a foundation for researchers to conduct their own comparative studies and to further explore the potential of these versatile heterocyclic systems in the development of novel therapeutics.
References
- 1. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Building diagrams using graphviz | Chad’s Blog [chadbaldwin.net]
- 4. Furan- and Furopyrimidine-Based Derivatives: Synthesis, VEGFR-2 Inhibition, and In Vitro Cytotoxicity - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Synthesis, cytotoxicity, and DNA topoisomerase II inhibitory activity of benzofuroquinolinediones - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
Navigating the Experimental Landscape of Benzamide Derivatives: A Comparative Guide
The furan and benzamide moieties are recognized as important scaffolds in medicinal chemistry, appearing in a variety of biologically active compounds.[1][2] Derivatives incorporating these structures have been investigated for a range of therapeutic applications, including antimicrobial, anticancer, and anti-inflammatory activities.[1][2][3] Understanding the typical experimental outcomes and protocols for these classes of compounds is crucial for designing new studies and ensuring the reliability of future results.
Comparative Analysis of Synthesis and Characterization
The synthesis of benzamide derivatives often involves the reaction of a substituted benzoic acid or its activated form (like an acyl chloride) with an appropriate amine.[4][5][6] The characterization of these synthesized compounds typically relies on a suite of spectroscopic and analytical techniques to confirm their structure and purity.
Below is a comparative summary of data for various synthesized benzamide derivatives, providing insights into expected yields and physical properties.
Table 1: Synthesis and Physical Properties of Substituted Benzamide Derivatives
| Compound Name | Starting Materials | Yield (%) | Melting Point (°C) | Reference |
| 2-Amino-N-(4-fluorophenyl)benzamide | Isatoic anhydride, 4-fluoroaniline | 72 (Method A), 65 (Method B) | 122 | [5] |
| 2-Amino-N-(4-chlorophenyl)benzamide | Isatoic anhydride, 4-chloroaniline | 80 (Method A), 70 (Method B) | 147 | [5] |
| 2-Amino-N-(p-tolyl)benzamide | Isatoic anhydride, p-toluidine | 97 (Method A) | 149 | [5] |
| N'-(4-Benzamidophenyl)furan-2-carboxamide | Benzoic acid, N-(4-aminophenyl)furan-2-carboxamide | 84 | 284-286 | [7] |
| N'-Benzoylfuran-2-carbohydrazide | Benzoic acid, furan-2-carbohydrazide | 46 | 220-222 | [7] |
Biological Activity of Related Compounds
Benzamide and furan derivatives have been reported to exhibit a range of biological activities. For instance, some have been investigated as inhibitors of specific enzymes or as antimicrobial agents. The following table summarizes some of the reported biological activities.
Table 2: Biological Activity of Benzamide and Furan Derivatives
| Compound Class | Biological Target/Activity | Key Findings | Reference |
| N-(thiophen-2-yl) benzamide derivatives | BRAFV600E kinase inhibitors | Identified potent inhibitors with IC50 values in the submicromolar range. | [8] |
| 2,5-Disubstituted furan derivatives with benzothiazole | Antitumor activity | Showed promising activity against human lung cancer cell lines (A549, HCC827, NCI-H358). | [2] |
| 2-Aminobenzamide derivatives | Antimicrobial agents | Exhibited activity against various bacterial strains. | [4] |
| Pyridine-linked 1,2,4-oxadiazole benzamides | Larvicidal and fungicidal activity | Demonstrated high activity against mosquito larvae and various fungi. | [9] |
Experimental Protocols
To ensure the reproducibility of experiments, detailed methodologies are essential. Below are representative protocols for the synthesis and characterization of benzamide derivatives, based on published literature.
General Synthesis of 2-Aminobenzamide Derivatives from Isatoic Anhydride (Method A)
This procedure is adapted from the synthesis of 2-aminobenzamide derivatives as described in related literature.[5]
-
A mixture of isatoic anhydride (1 equivalent) and the desired amine derivative (1 equivalent) is prepared in dimethylformamide (DMF).
-
The reaction mixture is heated.
-
Upon completion of the reaction, the mixture is cooled and poured into water.
-
The resulting precipitate is collected by filtration, dried, and recrystallized from a suitable solvent (e.g., benzene or ethanol) to yield the final product.
General Synthesis of N-(Substituted-phenyl)furan-2-carboxamides
This protocol is based on the synthesis of furan-2-carboxamides.[7]
-
The starting benzoic acid (1 equivalent) is reacted with 1,1'-carbonyldiimidazole (CDI) (1.2 equivalents) in tetrahydrofuran (THF) at 45°C for 2 hours to form the reactive intermediate.
-
The appropriate substituted aniline (1 equivalent) is then added to the reaction mixture.
-
The mixture is stirred at 45°C for an additional 20 hours.
-
After the reaction is complete, the solvent is removed, and the crude product is purified, typically by flash column chromatography.
Characterization Techniques
The synthesized compounds are typically characterized using a combination of the following methods:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H and 13C NMR spectra are recorded to elucidate the chemical structure of the compound.
-
Mass Spectrometry (MS): Used to determine the molecular weight of the compound and confirm its identity.
-
Infrared (IR) Spectroscopy: Provides information about the functional groups present in the molecule.
-
Melting Point Analysis: The melting point is determined to assess the purity of the synthesized compound.
-
Elemental Analysis: Confirms the elemental composition of the final product.
Visualizing Experimental Workflows and Pathways
To further clarify the experimental processes and potential biological mechanisms, the following diagrams are provided.
References
- 1. ijabbr.com [ijabbr.com]
- 2. Biological Activity of Newly Synthesized Benzimidazole and Benzothizole 2,5-Disubstituted Furane Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Synthesis and Biological Evaluation of 2-Aminobenzamide Derivatives as Antimicrobial Agents: Opening/Closing Pharmacophore Site [mdpi.com]
- 6. scribd.com [scribd.com]
- 7. Diversity‐Oriented Synthesis and Antibiofilm Evaluation of Furan‐2‐Carboxamides - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Identification and synthesis of N-(thiophen-2-yl) benzamide derivatives as BRAFV600E inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Synthesis and Biological Activity of Benzamides Substituted with Pyridine-Linked 1,2,4-Oxadiazole | MDPI [mdpi.com]
Safety Operating Guide
Proper Disposal of 2-amino-N-(furan-2-ylmethyl)benzamide: A Guide for Laboratory Professionals
For researchers, scientists, and drug development professionals, the safe and compliant disposal of chemical waste is a cornerstone of laboratory safety, environmental stewardship, and regulatory adherence. This guide provides essential, step-by-step procedures for the proper disposal of 2-amino-N-(furan-2-ylmethyl)benzamide.
Due to the presence of both a benzamide and a furan moiety, this compound should be handled as hazardous waste. The following procedures are based on established best practices for the disposal of analogous chemical structures. It is imperative to consult with your institution's Environmental Health and Safety (EHS) department to ensure full compliance with all local, state, and federal regulations.
Hazard Profile and Safety Precautions
Personal Protective Equipment (PPE):
Before handling this compound for disposal, all personnel must wear appropriate PPE to minimize exposure risk.
| PPE Component | Specification | Rationale |
| Gloves | Chemical-resistant (e.g., Nitrile) | Prevents skin contact. |
| Eye Protection | Safety glasses with side shields or goggles | Protects eyes from splashes. |
| Lab Coat | Standard laboratory coat | Protects skin and clothing from contamination. |
| Respiratory Protection | Use in a well-ventilated area. A respirator may be necessary for large quantities or if dust is generated. | Prevents inhalation of dust or vapors. |
Step-by-Step Disposal Procedure
The recommended method for the disposal of this compound is through a licensed and certified chemical waste disposal company.
-
Segregation and Collection:
-
Designate a specific, clearly labeled, and sealed container for the collection of this compound waste.
-
Do not mix this waste with other chemical waste streams unless explicitly approved by your institution's EHS department.[3]
-
The container should be made of a material compatible with the chemical.
-
-
Labeling:
-
The waste container must be clearly labeled as "Hazardous Waste" and include the full chemical name: "this compound".
-
Indicate the date when the first waste was added to the container.
-
-
Storage:
-
Store the sealed waste container in a designated satellite accumulation area (SAA) within the laboratory.
-
The SAA should be located at or near the point of generation and under the control of laboratory personnel.
-
Keep the container away from sources of ignition, heat, and direct sunlight.
-
Store the container in a secondary containment tray to mitigate potential leaks or spills.
-
-
Disposal Pathway:
-
Never dispose of this compound down the drain or in the regular trash.[4] This can lead to environmental contamination.
-
Arrange for the pickup and disposal of the hazardous waste through your institution's EHS department or a licensed hazardous waste disposal contractor.
-
The likely disposal method will be controlled incineration in a licensed facility equipped with flue gas scrubbing.[4]
-
-
Contaminated Materials and Empty Containers:
-
Any materials contaminated with this compound, such as absorbent pads from a spill cleanup, must also be collected and disposed of as hazardous waste.
-
Empty containers that held the compound should be triple-rinsed with a suitable solvent. The rinsate must be collected and disposed of as hazardous chemical waste. Once decontaminated, the container can be disposed of according to institutional guidelines for non-hazardous waste.
-
Spill Response
In the event of a spill:
-
Evacuate the immediate area if the spill is large or in a poorly ventilated space.
-
Alert your supervisor and the institutional EHS department.
-
Wearing appropriate PPE, contain the spill using an inert absorbent material (e.g., vermiculite, sand, or spill pillows).
-
Carefully collect the contaminated absorbent material into a sealed container and label it as hazardous waste.
-
Decontaminate the spill area.
Disposal Workflow
The following diagram illustrates the logical workflow for the proper disposal of this compound.
Caption: Disposal Workflow for this compound
References
Personal protective equipment for handling 2-amino-N-(furan-2-ylmethyl)benzamide
For Researchers, Scientists, and Drug Development Professionals
This guide provides critical safety and logistical information for the handling and disposal of 2-amino-N-(furan-2-ylmethyl)benzamide. The following procedures are based on best practices for handling similar benzamide derivatives and are intended to ensure a safe laboratory environment.
Personal Protective Equipment (PPE)
| PPE Category | Recommended Equipment | Rationale |
| Eye and Face Protection | Safety glasses with side-shields, chemical splash goggles, or a face shield.[1][2] | Protects against splashes and airborne dust particles. |
| Skin and Body Protection | Chemical-resistant gloves (e.g., nitrile, neoprene), a long-sleeved lab coat, and closed-toe shoes.[1][2][3] | Prevents skin contact with the chemical. Inspect gloves for any signs of degradation before use. |
| Respiratory Protection | A NIOSH-approved respirator or handling within a certified chemical fume hood.[1][2] | Protects against the inhalation of dust particles, especially when handling the solid form of the compound. |
Operational Plan: Safe Handling Procedure
Adherence to a systematic handling procedure is crucial for minimizing exposure and preventing contamination.
-
Preparation:
-
Conduct a thorough risk assessment for the planned experiment.[2]
-
Ensure a well-ventilated work area, preferably a certified chemical fume hood.[1]
-
Verify that an eyewash station and safety shower are readily accessible.[1]
-
Don all required personal protective equipment as outlined in the table above.
-
-
Handling:
-
Avoid the generation of dust when working with the solid compound.
-
Carefully transfer the chemical to minimize the creation of airborne particles.
-
Keep the container tightly closed when not in use.[1]
-
-
Post-Handling:
-
Thoroughly clean the work area and any equipment used.
-
Decontaminate reusable PPE according to the manufacturer's instructions.
-
Wash hands and any exposed skin thoroughly after handling.[4]
-
Disposal Plan: Waste Management
Proper disposal of this compound and any contaminated materials is essential to prevent environmental contamination and ensure regulatory compliance.
-
Waste Collection:
-
Collect waste solid material and any contaminated items (e.g., weighing paper, gloves, pipette tips) in a designated, clearly labeled, and sealed hazardous waste container.[5]
-
-
Waste Storage:
-
Store the sealed waste container in a cool, dry, and well-ventilated area, away from incompatible materials.
-
-
Final Disposal:
Caption: Workflow for Safe Handling and Disposal.
References
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
